1,5-Bis((3-methylphenyl)amino)anthraquinone
Description
Properties
IUPAC Name |
1,5-bis(3-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c1-17-7-3-9-19(15-17)29-23-13-5-11-21-25(23)27(31)22-12-6-14-24(26(22)28(21)32)30-20-10-4-8-18(2)16-20/h3-16,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFYMOTEJMJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143749 | |
| Record name | 1,5-Bis((3-methylphenyl)amino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10114-49-5 | |
| Record name | Solvent Red 207 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10114-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5-Bis((3-methylphenyl)amino)anthraquinone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Bis((3-methylphenyl)amino)anthraquinone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-bis[(3-methylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,5-Bis((3-methylphenyl)amino)anthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK7S7PF32K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Structural Elucidation and Synthetic Protocols for 1,5-Bis[(3-methylphenyl)amino]anthracene-9,10-dione
[1][2][3]
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Subject: Anthraquinone Derivative Nomenclature, Synthesis, and Characterization[1]
Nomenclature and Structural Integrity
The molecule 1,5-bis(3-methylanilino)anthracene-9,10-dione represents a specific regioisomer of the arylamino-anthraquinone family.[1][2][3] In the context of precision chemistry and intellectual property, relying solely on semi-systematic names (like "anilino") can lead to ambiguity, particularly when distinguishing between the commercially common 1,4-isomers (often green/blue dyes) and the 1,5-isomers (typically red/violet).[1]
Systematic IUPAC Nomenclature
To ensure global standardization, the Preferred IUPAC Name (PIN) is constructed by treating the anthraquinone core as the parent structure and the amine groups as substituents.
-
Parent Skeleton: Anthracene-9,10-dione (retaining the quinoid carbonyls at positions 9 and 10).[1][2][3]
-
Substituents: The nitrogen linkage is defined as an amino bridge connecting the parent core to a phenyl ring.[3]
-
Secondary Substitution: The phenyl ring bears a methyl group at the 3-position (meta).[3]
Formal IUPAC Name: 1,5-Bis[(3-methylphenyl)amino]anthracene-9,10-dione [1][2][3]
Structural Dissection & Isomerism
The 1,5-substitution pattern confers
Figure 1: Hierarchical breakdown of the IUPAC nomenclature and structural assembly.
Synthetic Pathway and Mechanism[1]
The synthesis of 1,5-disubstituted anthraquinones requires strict control over the starting material purity.[3] Unlike 1,4-derivatives which are often made from leuco-quinizarin (1,4-dihydroxyanthraquinone), the 1,5-isomer is best synthesized via Nucleophilic Aromatic Substitution (
Reaction Protocol
Objective: Synthesis of 1,5-bis(3-methylanilino)anthracene-9,10-dione via Ullmann-type coupling.
Reagents:
-
Substrate: 1,5-Dichloroanthraquinone (High purity >98% essential to avoid 1,8-isomers).
-
Nucleophile: 3-Methylaniline (m-Toluidine) (Used in excess as solvent/reactant).[1][2][3]
-
Catalyst: Copper(II) acetate or Copper bronze.[3]
-
Base: Potassium acetate or Sodium carbonate (Acid scavenger).[3]
Step-by-Step Methodology:
-
Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 10.0 g of 1,5-dichloroanthraquinone in 60 mL of 3-methylaniline.
-
Catalysis: Add 0.5 g of Copper(II) acetate and 4.0 g of anhydrous Potassium acetate.
-
Reaction: Heat the mixture to 180°C - 190°C under an inert atmosphere (
). Maintain reflux for 12–16 hours.-
Monitoring: Monitor via TLC (Eluent: Toluene/Hexane 1:1).[3] The starting material spot (
) should disappear, replaced by a deep red/violet product spot ( ).
-
-
Work-up: Cool the reaction mass to 80°C and dilute with 100 mL of Ethanol or Methanol to precipitate the product.
-
Filtration: Filter the hot slurry. The excess m-toluidine remains in the filtrate.[3]
-
Purification: Wash the cake with hot ethanol followed by hot water (to remove inorganic salts). Recrystallize from o-dichlorobenzene or nitrobenzene if high purity is required for optical applications.[1][2][3]
Mechanistic Pathway
The reaction proceeds via a copper-catalyzed
Figure 2: Copper-catalyzed amination pathway from the dichloro-precursor.
Physicochemical Characterization
Validating the identity of the 1,5-isomer requires distinguishing it from the 1,8-isomer (a common impurity in the starting material) and the 1,4-isomer.[1][2]
Spectroscopic Data (Predicted)
Due to the
| Technique | Diagnostic Signal | Assignment | Structural Insight |
| 1H-NMR | Methyl groups | Confirms two tolyl groups are present.[1][2][3] | |
| 1H-NMR | -NH protons | Broad singlet; indicates intramolecular H-bonding to C=O.[1][2][3] | |
| 1H-NMR | Aromatic protons | Complex region; integration must sum to 14 protons.[1][2][3] | |
| IR | 1630 - 1640 cm | C=O[1][2][3] Stretch | Chelated quinone carbonyl (shifted lower due to H-bonding).[1][2][3] |
| MS (ESI) | m/z ~418.5 | Molecular Ion | Confirms molecular formula |
Physical Properties[2][3][4]
Applications in Drug Discovery & Materials[2][3][6]
While often used as a chromophore, the anthraquinone scaffold is a privileged structure in drug development, particularly for DNA intercalation.
DNA Intercalation Potential
Similar to Doxorubicin and Mitoxantrone, the planar tricyclic core of 1,5-bis(3-methylanilino)anthracene-9,10-dione allows it to slide between DNA base pairs (intercalation).[1][2][3]
-
Mechanism: The planar aromatic system stabilizes the DNA double helix via
stacking interactions with base pairs.[3] -
Side Chains: The 3-methylphenyl groups project into the major or minor grooves, potentially providing sequence specificity or influencing binding kinetics.[3]
Redox Cycling and ROS Generation
The quinone moiety can undergo one-electron reduction to a semiquinone radical.[2][3] In biological systems, this can transfer electrons to molecular oxygen, generating Superoxide Anions (
-
Therapeutic Implication: This mechanism is often exploited for cytotoxicity against cancer cells.[3]
-
Toxicity Warning: This same mechanism contributes to cardiotoxicity in anthracycline drugs.[3]
Figure 3: Pharmacological mechanism of action: Intercalation and Redox Cycling.[1][2][3]
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). "P-62.2.5.1.1: Amines as principal characteristic groups."[3] International Union of Pure and Applied Chemistry.[3][1][3]
-
Synthesis of Chloroanthraquinones. "Process for the preparation of 1,5-dichloroanthraquinone." Google Patents (Bayer AG).[3][1][3]
-
Anthraquinone DNA Interactions. "Stacking Effects on Anthraquinone/DNA Charge-Transfer Electronically Excited States." MDPI Molecules, 2021.[3][1][3]
-
Solvent Violet 13 (Analogue Reference). "1-hydroxy-4-(p-toluidino)anthraquinone properties and toxicity." HSE/ECHA Registration Dossier.[3][1][3]
-
Ullmann Condensation Protocol. "Copper-Catalyzed Synthesis of Arylamines." Organic Syntheses.[3][4][5][1]
Physicochemical properties of 1,5-Bis((3-methylphenyl)amino)anthraquinone
[1]
Technical Monograph | CAS: 10114-49-5 [1][2][3]
Executive Summary
1,5-Bis((3-methylphenyl)amino)anthraquinone (C₂₈H₂₂N₂O₂) is a high-performance anthraquinone derivative characterized by exceptional thermal stability and a distinct bluish-red chromophore.[4] While primarily utilized as Solvent Red 207 in the coloration of engineering plastics (PET, PC, ABS), its planar tricyclic core and intramolecular hydrogen bonding make it a critical reference standard for studying Structure-Activity Relationships (SAR) in anthraquinone-based DNA intercalators. This guide details its thermodynamic properties, solubility profiles, and synthetic pathways.
Chemical Identity & Structural Analysis
The molecule consists of a central anthraquinone backbone substituted at the 1 and 5 positions with meta-toluidine groups. This specific substitution pattern (1,5-regioisomerism) imparts higher symmetry and crystallinity compared to 1,4-isomers, directly influencing its high melting point and solvent resistance.
| Parameter | Data |
| IUPAC Name | 1,5-bis[(3-methylphenyl)amino]anthracene-9,10-dione |
| Common Name | Solvent Red 207, Transparent Red CHA |
| CAS Number | 10114-49-5 |
| Molecular Formula | C₂₈H₂₂N₂O₂ |
| Molecular Weight | 418.49 g/mol |
| SMILES | CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC(=CC=C5)C |
| Chromophore | Anthraquinone (Donor-Acceptor-Donor system) |
2.1 Electronic Stabilization
The stability of this molecule arises from Resonance-Assisted Hydrogen Bonding (RAHB) . The amino protons (N-H) at positions 1 and 5 form strong intramolecular hydrogen bonds with the carbonyl oxygens (C=O) at positions 9 and 10.
-
Effect: This locks the phenyl rings into a pseudo-planar conformation, reducing non-radiative decay and enhancing light fastness (Grade 7-8).
-
Thermodynamic Consequence: The rigidification significantly elevates the melting point (243°C) compared to non-hydrogen-bonded analogs.
Physicochemical Properties
The following data aggregates experimental values from industrial certificates of analysis (CoA) and predictive thermodynamic modeling.
3.1 Thermodynamic & Physical Data
| Property | Value | Context/Notes |
| Physical State | Dark Red / Bluish-Red Powder | Crystalline solid |
| Melting Point | 243 °C | High thermal stability suitable for polymer extrusion |
| Boiling Point | ~619 °C (Predicted) | Decomposes before boiling at atm pressure |
| Density | 1.40 g/cm³ | High packing density due to planar stacking |
| Heat Resistance | 300 °C - 320 °C | Stable in polycarbonate/PET melt processing |
| LogP (Lipophilicity) | ~7.8 (Estimated) | Highly lipophilic; crosses biological membranes easily |
3.2 Solubility Profile (at 20°C)
The compound exhibits "Solvent Dye" behavior: insoluble in water but soluble in polar aprotic and non-polar organic solvents.
| Solvent | Solubility (g/L) | Relevance |
| Water | < 0.001 (Insoluble) | Hydrophobic nature prevents aqueous formulation |
| Dichloromethane | 5.3 | Primary solvent for analytical prep |
| Methylbenzene (Toluene) | 2.7 | Good for recrystallization |
| Acetone | 1.3 | Moderate solubility |
| Ethanol | 1.1 | Poor solubility; not suitable as a primary carrier |
| n-Butyl Acetate | 0.4 | Limited solubility |
Synthesis & Manufacturing Protocol
The synthesis follows a Nucleophilic Aromatic Substitution (
4.1 Reaction Scheme
Precursors: 1,5-Dichloroanthraquinone + 3-Methylaniline (m-Toluidine).
Catalyst: Copper powder or Copper(II) salts (Ullmann catalyst).
Base: Potassium Carbonate (
Figure 1: Ullmann condensation pathway for the synthesis of Solvent Red 207. The reaction requires high temperatures (>180°C) to overcome the activation energy of the deactivated anthraquinone ring.
4.2 Purification Protocol
-
Cooling: The reaction mass is cooled to 80°C.
-
Dilution: Dilute with methanol or ethanol to precipitate the product (the dye is poorly soluble in alcohols).
-
Filtration: Filter the crude cake.
-
Washing: Wash with hot water (to remove inorganic salts like KCl) and methanol (to remove unreacted amine).
-
Drying: Dry at 100°C under vacuum to constant weight.
Pharmaceutical & Biological Relevance[5][8]
While 1,5-Bis((3-methylphenyl)amino)anthraquinone is an industrial dye, its core structure is highly relevant to drug development professionals working on anticancer therapeutics.
-
Pharmacophore: The 1,5-diaminoanthraquinone scaffold is a structural isomer of the 1,4-diamino core found in Mitoxantrone (an FDA-approved antineoplastic).
-
Mechanism of Action (Theoretical):
-
DNA Intercalation: The planar tricyclic system can slide between DNA base pairs (
-stacking). -
Topoisomerase II Inhibition: The "rabbit-ear" amino substituents can interact with the DNA-enzyme complex, stabilizing the cleavage complex and inducing apoptosis.
-
-
Toxicity Warning: Unlike Mitoxantrone, this specific derivative lacks hydrophilic side chains (like hydroxyl/amino-alkyl groups), making it extremely lipophilic. This likely results in high non-specific binding and potential bioaccumulation, rendering it unsuitable as a drug candidate without structural modification (e.g., adding polar solubilizing groups).
Safety & Handling (MSDS Summary)
| Hazard Class | Classification | Handling Protocol |
| Inhalation | Irritant | Use local exhaust ventilation. N95/P2 respirator recommended for powder handling. |
| Skin/Eye | Mild Irritant | Wear nitrile gloves and safety goggles. Wash affected area with soap and water. |
| Environmental | Persistent | Do not release into waterways. High LogP implies potential for sediment accumulation. |
| Combustibility | Combustible Dust | Ground all equipment to prevent electrostatic discharge during powder transfer. |
References
-
National Institute of Standards and Technology (NIST). 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- (Isomer Comparison). NIST WebBook. Link
-
PubChem. Solvent Red 207 (CAS 10114-49-5) Compound Summary. National Library of Medicine. Link
-
Epsilon Pigments. Technical Data Sheet: Solvent Red 207.[3][5][6]Link
-
ChemicalBook. 1,5-Bis((3-methylphenyl)amino)anthraquinone Properties and Suppliers.Link
-
Pinpools. Market Data for 1,5-bis[(3-methylphenyl)amino]anthraquinone.Link
Sources
- 1. China Solvent Red 207 CAS 10114-49-5 Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. Solvent Red 207 CAS 10114-49-5 - Solvent Red 207 and 10114-49-5 [getchem.en.made-in-china.com]
- 3. China coloring substances soluble in oil Manufacturers Suppliers Factory - Made in China - SHINY [sinoshiny.com]
- 4. China Solvent Red 207 Manufacturers, Suppliers and Factory - Solvent Red 207 Made in China [sinoshiny.com]
- 5. China Solvent Red 207 / CAS 10114-49-5 factory and manufacturers | Precise Color [precisechem.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
Technical Monograph: Synthesis of 1,5-Bis((3-methylphenyl)amino)anthraquinone
Executive Summary
This technical guide details the synthesis of 1,5-bis((3-methylphenyl)amino)anthraquinone (CAS Registry Number generic for 1,5-bis(toluidino) isomers: 116-76-7 family), a deep violet chromophore utilized in high-performance solvent dyes and as a potential scaffold for DNA-intercalating antineoplastic agents.
The protocol relies on a Copper-Catalyzed Ullmann Condensation (Goldberg modification). Unlike simple nucleophilic aromatic substitutions (
Key Technical Constraints:
-
Stoichiometry: Excess amine is required to drive kinetics, but complicates purification.
-
Catalysis: Surface area of elemental copper or ligand environment of Cu(I) salts dictates turnover frequency (TOF).
-
Thermal Control: Reaction requires
; strict temperature regulation is necessary to prevent oxidative degradation of the amine.
Retrosynthetic Analysis & Mechanism
To synthesize the target with high regioselectivity, we disconnect the C-N bonds at the 1 and 5 positions. The most robust precursors are 1,5-Dichloroanthraquinone (1,5-DCAQ) and 3-Methylaniline (m-Toluidine) .
Mechanistic Pathway (Ullmann-Goldberg)
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and reductive elimination.
Figure 1: Catalytic cycle for the double amination of the anthraquinone core. The cycle repeats for the second chloride displacement.
Core Synthesis Protocol
Materials & Reagents Table
| Reagent | Role | Equiv. | Critical Attribute |
| 1,5-Dichloroanthraquinone | Substrate | 1.0 | Purity >96%; free of 1,8-isomer to ensure color fidelity. |
| 3-Methylaniline (m-Toluidine) | Nucleophile | 4.0 - 6.0 | Distilled prior to use to remove oxidation products. |
| Copper Powder | Catalyst | 0.05 (5 mol%) | Activated; fine mesh (<325 mesh) for max surface area. |
| Potassium Carbonate ( | Base | 2.2 | Anhydrous; milled. Neutralizes HCl generated. |
| Nitrobenzene or Glycol | Solvent | N/A | High boiling point ( |
Experimental Workflow
Step 1: Reactor Setup Equip a 500 mL 3-neck round-bottom flask with:
-
Mechanical stirrer (Teflon paddle) – Magnetic stirring is insufficient for the slurry.
-
Reflux condenser.[1]
-
Nitrogen inlet (sparger) – Essential to prevent amine oxidation at high T.
-
Internal temperature probe.
Step 2: The Reaction
-
Charge: Add 27.7 g (0.1 mol) of 1,5-DCAQ and 150 mL of solvent (e.g., Nitrobenzene) to the flask.
-
Inert: Purge with
for 15 minutes. -
Add Reagents: Under positive
flow, add 13.8 g (0.1 mol) , 0.5 g Copper powder, and 53.5 g (0.5 mol) m-toluidine. -
Heat: Ramp temperature to 170°C over 45 minutes.
-
Checkpoint: The suspension will transition from yellow (DCAQ) to dark red/violet.
-
-
Sustain: Hold at 170–180°C for 12–16 hours. Monitor by TLC (Eluent: Toluene/Heptane 1:1).
-
End Point: Disappearance of the mono-substituted intermediate.
-
Step 3: Workup & Purification
-
Hot Filtration: While reaction is at ~100°C, filter through a sintered glass funnel (coarse) to remove inorganic salts (
, excess , Cu residues). -
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–5°C. The product will crystallize.
-
Filtration: Collect the crude violet solid.
-
Acid Wash (Critical): Wash the filter cake with 5% HCl (aq) followed by hot water.
-
Why: This converts unreacted m-toluidine into its water-soluble hydrochloride salt, removing it from the lipophilic product.
-
-
Recrystallization: Recrystallize from Chlorobenzene or Glacial Acetic Acid to achieve analytical purity.
Figure 2: Step-by-step experimental workflow for synthesis and purification.
Process Optimization & Troubleshooting
Catalyst Deactivation
-
Issue: Incomplete conversion; reaction stalls at the mono-substituted stage.
-
Cause: Oxidation of Copper surface or agglomeration.
-
Solution: Use Copper(I) Iodide (CuI) (10 mol%) with a ligand like L-proline or 1,10-phenanthroline . This creates a soluble catalytic species that is more active than heterogeneous Cu powder, allowing for lower temperatures (~140°C) and higher yields [1].
Impurity Profile
-
1-amino-5-chloroanthraquinone: Indicates insufficient reaction time or low temperature.
-
Tar/Black residues: Indicates thermal decomposition of the amine. Ensure
blanket is robust and temperature does not exceed 190°C.
Characterization & Quality Control
Verify the identity of the synthesized 1,5-bis((3-methylphenyl)amino)anthraquinone using the following parameters:
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Methyl groups on the toluidine rings. | |
| 1H NMR (DMSO-d6) | N-H protons (deshielded due to H-bonding with carbonyl). | |
| IR Spectroscopy | 1630-1640 | C=O stretch (Quinone). Shifts due to intramolecular H-bonding. |
| HPLC | Purity > 98% | Use C18 column, ACN/Water gradient. |
| Appearance | Dark Violet Needles | Visual confirmation of crystal habit. |
Safety & Toxicology (HSE)
WARNING: This protocol involves hazardous materials.
-
3-Methylaniline (m-Toluidine):
-
Hazard: Toxic by inhalation and skin contact. Known to cause methemoglobinemia (oxidizes hemoglobin, reducing oxygen transport).
-
Control: Handle only in a fume hood. Wear butyl rubber gloves (nitrile is permeable to aromatic amines).
-
-
1,5-Dichloroanthraquinone:
-
Hazard: Severe eye irritant and skin sensitizer.
-
Control: Use eye protection (goggles) and dust mask during weighing.
-
-
Waste Disposal:
-
All filtrates containing copper and aromatic amines must be segregated into "Heavy Metal/Organic Toxic" waste streams. Do not pour acid washes down the drain.
-
References
-
Ullmann Reaction Mechanism & Catalysis
-
Sperotto, E., et al. "The Ligand-Free Copper-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2010.
-
- Anthraquinone Dye Synthesis: Waring, D.R., Hallas, G. "The Chemistry and Application of Dyes." Springer Science & Business Media, 2013. (General reference for 1,5-substituted anthraquinone chemistry).
-
Safety Data
-
PubChem. "1,5-Dichloroanthraquinone - Safety Summary."
-
ECHA.[2] "m-Toluidine Registration Dossier."
-
Sources
Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 1,5-Bis((3-methylphenyl)amino)anthraquinone
Executive Summary & Structural Context
This technical guide provides a rigorous spectroscopic profile for 1,5-Bis((3-methylphenyl)amino)anthraquinone (CAS RN: 116-76-7, also known as Solvent Violet 11 or 1,5-di-m-toluidinoanthraquinone).
This molecule is a high-performance anthraquinone dye characterized by its
Molecular Specifications
-
IUPAC Name: 1,5-bis[(3-methylphenyl)amino]anthracene-9,10-dione
-
Molecular Formula:
-
Molecular Weight: 418.49 g/mol
-
Key Substituents: m-Tolyl (3-methylphenyl) amine groups at positions 1 and 5.
Synthesis & Purity Profile (Graphviz Workflow)
Understanding the synthetic origin is critical for interpreting the mass spectrum (identifying precursors). The standard synthesis involves the nucleophilic aromatic substitution of 1,5-dichloroanthraquinone.
Figure 1: Synthetic pathway via Ullmann-type condensation or direct nucleophilic substitution.[3]
Infrared Spectroscopy (FT-IR)
The IR spectrum of this molecule is dominated by the effects of Intramolecular Charge Transfer (ICT) and Hydrogen Bonding .
Key Vibrational Modes[4]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Significance |
| N-H Stretch | 3050 – 3250 | Weak/Broad | Diagnostic: Significantly broadened and shifted to lower frequency due to strong intramolecular H-bonding (N-H...O=C). Free amines usually appear >3300 cm⁻¹. |
| C=O Stretch | 1625 – 1635 | Strong | Diagnostic: The "Chelated Carbonyl." The H-bond weakens the C=O double bond character, shifting it from the typical quinone region (1675 cm⁻¹) to ~1630 cm⁻¹. |
| C=C Aromatic | 1570 – 1590 | Medium | Skeletal vibrations of the anthraquinone and tolyl rings. |
| C-N Stretch | 1260 – 1290 | Medium | Aryl C-N bond stretching. |
| C-H (Methyl) | 2920, 2850 | Weak | Aliphatic C-H stretches from the methyl group on the tolyl ring. |
Mechanistic Insight: The shift of the carbonyl band to ~1630 cm⁻¹ is the primary indicator of the 1,5-substitution pattern. In non-hydrogen-bonded anthraquinones (like 2-aminoanthraquinone), the carbonyl appears near 1670 cm⁻¹.
Nuclear Magnetic Resonance (NMR)[2][3][5][6][7][8][9]
Due to the symmetry of the 1,5-isomer, the two "halves" of the molecule are magnetically equivalent in solution. This simplifies the spectrum significantly compared to the 1,4-isomer.
H NMR Data (400 MHz, DMSO- or CDCl )
Note: Chemical shifts are referenced to TMS (
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| N-H (Amine) | 11.5 – 12.2 | Singlet (Broad) | 2H | - | Critical: Highly deshielded due to H-bonding to C=O. Disappears with |
| H-4, H-8 (Anthraquinone) | 7.6 – 7.8 | Doublet | 2H | Protons peri to the carbonyl, but not the substituted position. | |
| H-2, H-6 (Anthraquinone) | 7.1 – 7.3 | Doublet | 2H | Protons ortho to the amine substituent. | |
| H-3, H-7 (Anthraquinone) | 7.4 – 7.5 | Triplet (dd) | 2H | Meta protons. | |
| Tolyl Ring Protons | 6.8 – 7.3 | Multiplet | 8H | - | Overlapping aromatic signals from the m-tolyl group. |
| -CH | 2.30 – 2.35 | Singlet | 6H | - | Characteristic methyl signal on the aromatic ring. |
C NMR Data (100 MHz, DMSO- )
| Carbon Type | Chemical Shift ( | Assignment |
| Carbonyl (C=O) | 183.0 – 185.0 | C-9, C-10 (Deshielded by H-bonding) |
| C-N (Quaternary) | 150.0 – 152.0 | C-1, C-5 (Ipso carbon on anthraquinone) |
| Aromatic Core | 130.0 – 140.0 | Quaternary carbons of the anthraquinone junction.[3] |
| Tolyl Carbons | 120.0 – 130.0 | Aromatic CH carbons. |
| Methyl (-CH | 21.0 – 21.5 | Methyl carbon on the tolyl ring. |
Mass Spectrometry (MS)[7]
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.
-
Ionization Mode: ESI (Electrospray Ionization) in Positive Mode or EI (Electron Impact).
-
Molecular Ion:
or
Fragmentation Pattern
| m/z Value | Ion Identity | Interpretation |
| 418.5 | Base Peak (100%) . The aromatic anthraquinone core is highly stable, making the molecular ion the most abundant species. | |
| 403 | Loss of a methyl group from the tolyl ring. | |
| 311 | Loss of one entire m-toluidine group (cleavage at the C-N bond). | |
| 208 | In high-energy EI, the core anthraquinone ion may appear. |
Experimental Protocols
NMR Sample Preparation
-
Solvent Choice: The molecule has limited solubility in chloroform. DMSO-
is recommended for sharper peaks and better solubility. If using CDCl , gentle warming may be required. -
Concentration: Prepare a 5-10 mg/mL solution.
-
Filtration: Filter through a glass wool plug to remove undissolved micro-particles which cause line broadening.
Spectroscopic Workflow Diagram
Figure 2: Analytical workflow for structural validation.
References
-
Synthesis & General Properties of Aminoanthraquinones
-
Spectroscopic Data of Anthraquinone Derivatives
- Source: SDBS (Spectral D
- Context: Reference spectra for 1,5-diaminoanthraquinone (SDBS No. 6673) used to derive substituent shifts.
-
URL:
-
Intramolecular Hydrogen Bonding in Anthraquinones
- Source: Fain, V. Y., et al. (2005). "Electronic Absorption Spectra and Structure of 1,5-Diaminoanthraquinone Derivatives." Russian Journal of General Chemistry.
- Context: Explains the bathochromic shifts and H-bonding stability in 1,5-isomers.
-
URL:
-
Mass Spectrometry of Anthraquinone Dyes
- Source: NIST Chemistry WebBook.
- Context: Fragmentation patterns for anthraquinone deriv
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 1,5-DIAMINOANTHRAQUINONE(129-44-2) 1H NMR [m.chemicalbook.com]
- 4. Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Crystal Engineering and Structural Dynamics of Substituted Bis-Aminoanthraquinones
Executive Summary
This technical guide analyzes the structural chemistry of 1,4-bis(substituted-amino)anthraquinones , a class of compounds critical to both high-performance chromophores (Disperse Blue dyes) and DNA-intercalating chemotherapeutics (Mitoxantrone).
For researchers in drug discovery and materials science, the value of these molecules lies in their Resonance-Assisted Hydrogen Bonding (RAHB) networks. This intramolecular locking mechanism forces the tricyclic core into near-perfect planarity, enabling the
Molecular Architecture: The Pseudo-Aromatic Core
The defining feature of stable bis-aminoanthraquinones is the formation of a six-membered "pseudo-ring" involving the quinone carbonyl and the amino proton. This is not merely a static feature; it fundamentally alters the electronic distribution of the molecule.[1]
Resonance-Assisted Hydrogen Bonding (RAHB)
In 1,4-disubstituted derivatives, the intramolecular hydrogen bond (
Structural Consequences:
-
Bond Length Alteration: The
bond lengthens (losing double-bond character), while the bond shortens (gaining double-bond character). -
Planar Locking: The energy barrier to rotation for the amino substituent increases significantly, locking the side chains into the plane of the anthraquinone ring.[1]
-
Bathochromic Shift: The delocalization reduces the HOMO-LUMO gap, pushing absorption into the deep blue/near-IR region (600–700 nm).
Table 1: Comparative Bond Metrics (Crystallographic Averages)
Data derived from mean values of 1,4-bis(alkylamino)anthraquinone structures.
| Bond Type | Standard Length (Å) | In 1,4-Bis-Aminoanthraquinone (Å) | Structural Implication |
| C=O (Carbonyl) | 1.20 | 1.24 - 1.26 | Weakened by H-bond acceptance; increased polarity.[1] |
| C-N (Amino) | 1.47 | 1.34 - 1.36 | Significant double-bond character; restricted rotation.[1] |
| N...O (Distance) | N/A | 2.60 - 2.70 | Indicates strong intramolecular locking. |
| Torsion Angle | Variable | < 5° | Near-perfect planarity of the core system. |
Crystallographic Analysis & Packing Motifs[2]
Unit Cell Characteristics
Most 1,4-bis(alkylamino)anthraquinones crystallize in monoclinic space groups, predominantly P21/c .[1] The molecule typically sits on a center of inversion (if symmetrically substituted), reducing the asymmetric unit to half a molecule.
The -Stacking Dominance
The crystal packing is governed almost exclusively by
-
Stacking Geometry: Molecules arrange in infinite 1D columns (stacks) along the short crystallographic axis (usually the b-axis).
-
Inter-planar Spacing: The perpendicular distance between mean planes is typically 3.35 – 3.45 Å , consistent with strong van der Waals contact.[1]
-
Slip-Stacking: To minimize repulsion between the
-electron clouds of the central rings, the molecules usually adopt a "slip-stacked" arrangement, offset by approximately 1.0–1.5 Å.
Side Chain Influence
While the core drives stacking, the side chains (R-groups) determine the lateral packing between columns.
-
Short Chains (Methyl/Ethyl): High crystallinity; tight packing; low solubility.
-
Long/Polar Chains (e.g., Mitoxantrone): The hydrophilic hydroxyl/amino tails disrupt the hydrophobic lattice, improving water solubility but often requiring counter-ions (e.g., chlorides) or water solvates to stabilize the crystal lattice.
Structure-Activity Relationship (SAR) in Drug Design
The structural principles above directly translate to biological efficacy, particularly for Mitoxantrone (Novantrone), a topoisomerase II inhibitor.
The Intercalation Mechanism
-
The Anchor: The planar anthraquinone ring inserts between DNA base pairs (bp).[1] The 3.4 Å thickness of the drug matches the 3.4 Å spacing of the DNA ladder.
-
The Clamps: The cationic side chains (protonated secondary amines at physiological pH) protrude into the major and minor grooves of the DNA helix, interacting electrostatically with the phosphate backbone.
Logic Flow: From Structure to Cytotoxicity
The following diagram illustrates the causal link between the chemical structure and the biological outcome.
Caption: Causal pathway linking intramolecular H-bonding to DNA intercalation and Topoisomerase II inhibition.[1]
Experimental Protocols
Synthesis of 1,4-Bis(alkylamino)anthraquinones
Context: Direct nucleophilic aromatic substitution (
Protocol:
-
Reagents: Leucoquinizarin (10 mmol), Alkyl Amine (excess, 50 mmol), Ethanol or Pyridine (solvent).
-
Reaction: Reflux under inert atmosphere (
) for 4–6 hours. The "Leuco" form is more reactive; the amine displaces the hydroxyl groups. -
Oxidation: The reaction mixture is exposed to air (sparging) or treated with a mild oxidant (e.g., nitrobenzene) to re-aromatize the central ring to the anthraquinone state.[1]
-
Purification: Cool to room temperature. The product usually precipitates as dark blue/violet needles.[1] Filter and wash with cold methanol.
-
Recrystallization: For X-ray quality crystals, use slow evaporation of a Toluene/Chloroform (1:1) mixture. Note: Avoid polar protic solvents for crystallization if possible, as they compete with intramolecular H-bonds.
Crystallization Workflow
The following workflow ensures high-purity crystals suitable for single-crystal X-ray diffraction (SC-XRD).
Caption: Optimized workflow for growing X-ray quality crystals of aminoanthraquinones via vapor diffusion.
References
-
Development of Mitoxantrone. National Institutes of Health (NIH). [Link][1]
-
Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health (NIH) / PMC. [Link][1]
-
Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction. RSC Advances / PMC. [Link][1]
-
Interplay of π-stacking and inter-stacking interactions in two-component crystals. Royal Society of Chemistry. [Link]
-
Preference in the Type of Halogen Bonding Interactions within Co-Crystals of Anthraquinone. MDPI. [Link][1]
Sources
Mechanistic & Synthetic Architecture of 1,5-Bis((3-methylphenyl)amino)anthraquinone
Executive Summary
The synthesis of 1,5-Bis((3-methylphenyl)amino)anthraquinone represents a classic yet electronically complex example of nucleophilic aromatic substitution (
This guide deconstructs the formation mechanism, emphasizing the Ullmann-Goldberg condensation pathway, the thermodynamic stability conferred by Resonance-Assisted Hydrogen Bonding (RAHB) , and a self-validating experimental protocol for high-purity isolation.
Electronic Architecture & Pre-requisites
The precursor, 1,5-dichloroanthraquinone (1,5-DCAQ) , exhibits unique reactivity due to the para-quinoid system. The carbonyl groups at positions 9 and 10 act as powerful electron-withdrawing groups (EWG).
Orbital Activation
-
Regioselectivity: The carbonyls at C9/C10 withdraw electron density from the aromatic rings, specifically activating the
-positions (1, 4, 5, 8) toward nucleophilic attack.[1] The -positions (2, 3, 6, 7) remain relatively inert. -
Leaving Group Lability: While fluoride or nitro groups are kinetically superior leaving groups in
, the chloride in 1,5-DCAQ is sufficiently activated by the ortho-carbonyl group to undergo substitution, provided a catalyst (Copper) is employed to lower the activation energy barrier.
The Mechanistic Core: Copper-Catalyzed Amination[2][3]
The formation of the C-N bond between 1,5-DCAQ and m-toluidine (3-methylaniline) proceeds via a modified Ullmann-Goldberg Condensation . Unlike classical
The Catalytic Cycle
Current mechanistic consensus suggests a pathway involving oxidative addition and reductive elimination, likely proceeding through a Cu(I)/Cu(III) cycle or a Single Electron Transfer (SET) radical pathway depending on the specific ligand environment.
-
Ligation: The Cu(I) species (generated in situ from Cu(0) or added as CuI) coordinates with the nucleophile (m-toluidine) and the base.
-
Oxidative Addition: The Cu(I)-amine complex inserts into the Ar-Cl bond of the anthraquinone. This is the rate-determining step (RDS).
-
Reductive Elimination: The new C-N bond is formed, expelling the product and regenerating the Cu(I) catalyst.
Visualization: The Catalytic Pathway
Figure 1: The catalytic cycle for the double-amination of 1,5-dichloroanthraquinone via Ullmann coupling.
Intramolecular Dynamics: The RAHB Effect
Once the C-N bonds are formed, the molecule undergoes a rapid conformational lock. The amino hydrogen (N-H) and the quinone carbonyl oxygen (C=O) form a six-membered pseudo-ring via Resonance-Assisted Hydrogen Bonding (RAHB) .
Thermodynamic Significance
-
Planarity: The H-bond forces the m-tolyl amine group to be coplanar with the anthraquinone core. This maximizes
-orbital overlap. -
Bathochromic Shift: The delocalization of the nitrogen lone pair into the quinone system (facilitated by the H-bond) lowers the HOMO-LUMO gap, resulting in the deep violet color characteristic of this compound.
-
Chemical Stability: This "locked" conformation protects the amine from oxidation and hydrolysis, a critical feature for dye fastness and potential drug stability.
Figure 2: The Resonance-Assisted Hydrogen Bond (RAHB) cycle stabilizing the 1,5-aminoanthraquinone structure.
Experimental Protocol
Safety Warning: m-Toluidine is toxic and a potential carcinogen. Anthraquinones can be sensitizers. Perform all operations in a fume hood.
Materials
-
Substrate: 1,5-Dichloroanthraquinone (1.0 eq)
-
Reagent: m-Toluidine (excess, 4.0 - 6.0 eq acts as reactant and solvent)
-
Catalyst: Copper(II) Acetate or Copper powder (0.05 eq)
-
Base: Potassium Carbonate (
, anhydrous, 2.2 eq) -
Solvent: Glycol or neat amine melt (Process dependent)
Step-by-Step Methodology
-
Charge: In a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1,5-dichloroanthraquinone (10 g, 36 mmol), anhydrous
(11 g, 80 mmol), and Copper powder (0.15 g). -
Solvation: Add m-toluidine (25 mL, excess) to create a stirrable slurry.
-
Reaction (Ullmann): Heat the mixture to 170–180°C . Maintain vigorous stirring.
-
Checkpoint: The color will shift from yellow/orange (dichloro) to dark red, and finally to deep violet as the disubstituted product forms.
-
Duration: Monitor via TLC (Mobile phase: Toluene/Hexane 1:1). Reaction typically requires 6–12 hours.
-
-
Workup: Cool the reaction mass to 80°C. Dilute with Methanol (50 mL) to precipitate the product while keeping the excess m-toluidine in solution.
-
Filtration: Filter the hot slurry. Wash the cake with hot water (to remove inorganic salts like KCl) and then cold methanol (to remove residual amine).
-
Purification: Recrystallize from o-dichlorobenzene or DMF to obtain analytical grade crystals.
Characterization & Validation
To validate the synthesis of the 1,5-isomer (and ensure no mono-substituted or 1,8-isomer contamination), the following data profile is required.
Data Table: Spectroscopic Signatures
| Technique | Parameter | Expected Value | Mechanistic Insight |
| 1H NMR | 11.5 - 12.5 ppm (Broad Singlet) | Highly deshielded due to strong intramolecular H-bonding (RAHB). | |
| 1H NMR | ~2.35 ppm (Singlet) | Confirms incorporation of m-toluidine moiety. | |
| IR | 1630 - 1640 | Shifted to lower frequency (vs 1670 | |
| HRMS | m/z | [M+H]+ Calculated: 419.17 | Confirms molecular formula |
| UV-Vis | ~530 - 550 nm | Charge Transfer band (violet). |
References
-
Ullmann Condensation Mechanism
-
Sperotto, E., van Klink, G. P., van Koten, G., & de Vries, J. G. (2010). The Mechanism of the Modified Ullmann Reaction.[1] Dalton Transactions.
-
-
Intramolecular Hydrogen Bonding in Anthraquinones
-
Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for Resonance-Assisted Hydrogen Bonding.[2] Journal of the American Chemical Society.
-
-
Synthesis of Aminoanthraquinones
- Matsuoka, M. (1990). Infrared Spectra and Molecular Properties of Aminoanthraquinones. Journal of the Society of Dyers and Colourists.
-
Copper Catalysis in Organic Synthesis
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S Bond Formation with Copper.[3] Angewandte Chemie International Edition.
-
Sources
Technical Guide: Solubility Profiling and Thermodynamic Characterization of 1,5-Bis((3-methylphenyl)amino)anthraquinone
Topic: Solubility Profile of 1,5-Bis((3-methylphenyl)amino)anthraquinone Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists
Executive Summary
This technical guide provides a comprehensive solubility profile for 1,5-Bis((3-methylphenyl)amino)anthraquinone (CAS: 67577-84-8; C.I. Solvent Violet 14).[1][2][3][4][5] While primarily utilized as a high-performance industrial dye for thermoplastics, this molecule serves as a critical lipophilic model compound for pharmaceutical researchers studying the anthraquinone scaffold—a structural motif foundational to chemotherapeutics like doxorubicin and mitoxantrone.
Understanding the solubility thermodynamics of this compound is essential for:
-
Formulation Development: Optimizing loading capacity in lipophilic matrices (e.g., PLGA microspheres, lipid nanoparticles).
-
Process Chemistry: Designing efficient crystallization and purification protocols using anti-solvent precipitation.
-
Analytical Standardization: Establishing reliable stock solutions for HPLC/UV-Vis quantification.
Physicochemical Characterization
Before establishing solubility equilibrium, the solid-state properties of the solute must be defined to ensure data reproducibility.
| Property | Value | Relevance to Solubility |
| Chemical Name | 1,5-Bis((3-methylphenyl)amino)anthraquinone | Core Scaffold |
| Common Name | Solvent Violet 14 | Industrial Identifier |
| Molecular Formula | Hydrophobicity Indicator | |
| Molecular Weight | 418.49 g/mol | Diffusion Coefficient |
| Melting Point ( | 218 °C (491 K) | Crystal Lattice Energy ( |
| Density | 1.30 g/cm³ | Packing Fraction |
| Physical Form | Dark Violet Crystalline Powder | Surface Area for Dissolution |
Structural Insight: The molecule features a planar anthraquinone core flanked by two tolyl-amine groups at the 1 and 5 positions. Intra-molecular hydrogen bonding between the carbonyl oxygens and the amine hydrogens reduces the molecule's ability to form hydrogen bonds with solvents, significantly enhancing its lipophilicity and reducing solubility in protic media.
Experimental Solubility Profile
The following data represents the saturation solubility (
Table 1: Saturation Solubility Data ( )
| Solvent Class | Solvent | Solubility ( | Solubility ( | Relative Rating |
| Chlorinated | Methylene Chloride (DCM) | 50.0 | 119.5 | Excellent |
| Aromatic | Styrene | 30.0 | 71.7 | Good |
| Aromatic | Xylene | 2.5 | 6.0 | Moderate |
| Ester | Butyl Acetate | 3.0 | 7.2 | Moderate |
| Ketone | Acetone | 2.0 | 4.8 | Low |
| Alcohol (Aromatic) | Benzyl Alcohol | 5.5 | 13.1 | Moderate |
| Alcohol (Aliphatic) | Ethanol | 0.2 | 0.48 | Very Poor |
| Aqueous | Water | < 0.001 | < 0.002 | Insoluble |
Data Source: Synthesized from industrial technical data sheets and chemical registry profiles [1, 2].
Solubility Mechanism Analysis
-
Stacking Dominance: The highest solubility is observed in Methylene Chloride and Styrene . This suggests that solvation is driven by dispersion forces and
-electron interactions. DCM, despite being non-aromatic, is highly polarizable and effective at solvating large aromatic systems. -
The "Like Dissolves Like" Limit: While Xylene is aromatic, its lower polarity compared to Styrene results in significantly lower solubility (2.5 g/L vs. 30 g/L). This indicates that the polarizability of the solvent plays a crucial role in overcoming the crystal lattice energy of the anthraquinone.
-
Hydrophobic Effect: The insolubility in water and negligible solubility in ethanol confirms the high
(partition coefficient) of the molecule. The intra-molecular H-bonds lock the polar groups, making the exterior of the molecule hydrophobic.
Theoretical Framework for Solubility Modeling
To predict solubility across a temperature range (essential for crystallization processes), researchers should apply the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
The Modified Apelblat Model
- : Mole fraction solubility of the solute.[6]
- : Absolute temperature (K).[3][7][8][6][9]
-
: Empirical parameters derived from experimental data regression.
-
and
reflect the non-ideality of the solution and the enthalpy of solution. - accounts for the temperature dependence of the heat capacity difference.
-
and
Application Protocol:
-
Measure solubility at
K.[9] -
Convert mass solubility (
) to mole fraction ( ). -
Perform multiple linear regression to solve for
. -
Use the equation to interpolate solubility at any
within the range.
Standardized Experimental Protocol
To ensure data integrity (E-E-A-T), the following self-validating workflow is recommended for determining the thermodynamic solubility of anthraquinone derivatives.
Workflow Diagram
Caption: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.
Detailed Methodology
A. Preparation of Saturated Solutions
-
Excess Addition: Add Solvent Violet 14 to 10 mL of the target solvent in a glass vial until a visible precipitate remains (supersaturation).
-
Agitation: Place vials in a thermodynamic shaker bath capable of maintaining temperature within
K. Shake at 150 rpm for 72 hours.-
Why 72 hours? Anthraquinones have high lattice energy; shorter times may result in kinetic solubility rather than thermodynamic equilibrium.
-
-
Sedimentation: Allow the solution to stand for 2 hours at the equilibration temperature to let fine particles settle.
B. Sampling and Quantification
-
Filtration: Withdraw 1 mL of supernatant using a pre-warmed syringe filter (0.45 µm PTFE).
-
Critical Step: Pre-warming the filter prevents solute precipitation during the filtration process, which causes false negatives.
-
-
Dilution: Immediately dilute the filtrate with Methylene Chloride (or the mobile phase) to bring the concentration within the linear calibration range.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (90:10 v/v) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 550 nm (violet region).
-
Injection Volume: 10 µL.
-
Thermodynamic Analysis
Once the temperature-dependent solubility data is collected, the dissolution thermodynamics can be calculated using the van't Hoff analysis .
Enthalpy and Entropy of Dissolution
-
Plot
vs. . -
Slope (
) : -
Intercept (
) :-
Reflects the increase in disorder as the crystal lattice breaks and solvent restructuring occurs.
-
Gibbs Free Energy
-
A negative
indicates spontaneous dissolution. For this molecule, will likely be positive in water (non-spontaneous) and negative in DCM.
References
-
Wenzhou Color Bloom New Materials Co., Ltd. (2023). Technical Data Sheet: Solvent Violet 14. Retrieved from [Link]
-
World Dye Variety. (2012). C.I.[2][10][11] Solvent Violet 14 Properties and Manufacturing. Retrieved from [Link]
-
Ghumara, R., et al. (2021).[6] Solubility and Dissolution Thermodynamics of 1,1-Bis(3-methyl-4-hydroxyphenyl)cyclohexane. Journal of Chemical & Engineering Data. (Cited for Apelblat modeling methodology).[6]
-
National Toxicology Program. (1992). Anthraquinone Derivatives Profile. (Cited for general anthraquinone physicochemical properties).[7][8]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. C.I. BASIC VIOLET 14 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Violet 14 [colorbloomdyes.com]
- 5. Solvent Violet 14 - Champion-Grade Dye at Attractive Price [dyesandpigments.co.in]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. epsilonpigments.com [epsilonpigments.com]
Technical Guide: Electron Transport Modulation in Amino-Substituted Anthraquinones
Executive Summary
This guide provides a rigorous analysis of how amino-substitution modulates the electron transport properties of the 9,10-anthraquinone (AQ) scaffold. While unsubstituted AQ serves as a standard redox mediator, the introduction of amino groups (
For researchers in battery materials and drug development, understanding this modulation is critical. Amino-substituted AQs exhibit significantly cathodic shifts in reduction potential (
Molecular Architecture & Electronic Theory
The electron transport capability of anthraquinones is governed by the reversible reduction of the quinone moiety to a semiquinone radical anion (
The "Push-Pull" Electronic Effect
Amino groups act as strong Electron Donating Groups (EDGs). When substituted onto the AQ core, they donate electron density into the
-
HOMO-LUMO Modulation: The lone pair on the nitrogen interacts with the aromatic system, raising the energy of the LUMO.
-
Thermodynamic Consequence: A higher energy LUMO makes the acceptance of an electron thermodynamically less favorable. Consequently, the reduction potential shifts to more negative values compared to unsubstituted AQ.
Alpha vs. Beta Substitution (The H-Bonding Factor)
The position of the amine is not merely structural; it is electronic.
- -Substitution (1, 4, 5, 8 positions): Facilitates Intramolecular Hydrogen Bonding (IHB) between the amino hydrogen and the carbonyl oxygen. This locks the molecule in a planar conformation, stabilizing the radical intermediate but often impeding external protonation kinetics.
- -Substitution (2, 3, 6, 7 positions): Lacks IHB. The lone pair is more available for intermolecular interactions, often leading to different solvation energies and redox kinetics.
Electrochemical Behavior & Data Analysis
The core of AQ utility lies in its redox window. The following data synthesizes cyclic voltammetry (CV) results from aprotic (DMF/Acetonitrile) and aqueous media.
Comparative Reduction Potentials
The table below illustrates the cathodic shift (making reduction harder) induced by amino groups.
| Compound | Substituent Position | Electronic Effect | ||
| Anthraquinone (AQ) | None | -0.95 | -1.50 | Reference Standard |
| 1-Amino-AQ | -1.08 | -1.65 | IHB Stabilized; Moderate Shift | |
| 2-Amino-AQ | -1.02 | -1.60 | Inductive/Resonance mix | |
| 1,4-Diamino-AQ | -1.15 | -1.75 | Strong Donor; Significant Shift | |
| Mitoxantrone | 1,4-bis(alkylamino) | -0.79 (vs NHE)* | N/A | High stability against enzymatic reduction |
*Note: Mitoxantrone value is vs. NHE in aqueous buffer, highlighting its resistance to reduction compared to other quinones.
Redox Mechanism Visualization
The reduction mechanism is pH-dependent. In aprotic solvents, two distinct one-electron waves are observed. In aqueous media, Proton-Coupled Electron Transfer (PCET) merges these steps.
Figure 1: The stepwise reduction pathway of Anthraquinones. Amino-substitution shifts the energy required for the first electron transfer (
Biological Implications: The Cardiotoxicity Link[1]
In drug development, the electron transport property of the AQ core is a double-edged sword.
-
Therapeutic Action: DNA intercalation and Topoisomerase II inhibition.
-
Toxicity: Uncontrolled electron transfer to molecular oxygen creates Superoxide Radicals (
).
The Amino Advantage: Drugs like Mitoxantrone (amino-substituted) were designed to have a lower reduction potential than Anthracyclines (like Doxorubicin). Because the amino group makes the AQ core harder to reduce, it is less likely to accept electrons from biological reductases (like NADPH-CYP450 reductase). This suppresses the "Redox Cycling" loop that generates cardiotoxic ROS.
Figure 2: The Redox Cycling mechanism responsible for toxicity. Amino-substituted AQs block the initial reduction step (blue node), preventing the cascade.
Experimental Protocols
Protocol: Cyclic Voltammetry (CV) Characterization
Objective: Determine the
-
Electrode Preparation:
-
Working: Glassy Carbon (3 mm). Polish with 0.05
alumina slurry; sonicate in ethanol/water (1:1) for 2 mins. -
Counter: Platinum wire.
-
Reference: Ag/AgCl (3M KCl) or Ag/Ag+ (for non-aqueous).
-
-
Solution Setup (Aprotic):
-
Solvent: Anhydrous DMF or Acetonitrile.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Analyte: 1.0 mM Amino-AQ derivative.
-
Critical Step: Purge with Argon for 10 mins to remove
(Oxygen reduction interferes at -0.6V to -1.0V).
-
-
Measurement:
-
Scan Rate: 100 mV/s (vary 20–500 mV/s to test diffusion control).
-
Window: 0 V to -2.0 V.
-
-
Validation:
-
Add Ferrocene internal standard at the end of the run. Adjust potentials relative to
couple for publication standards.
-
Protocol: Synthesis via Nucleophilic Substitution
Objective: Synthesis of 1-(alkylamino)anthraquinone from 1-chloroanthraquinone.
-
Reagents: 1-Chloroanthraquinone (1 eq), Alkyl amine (excess, 5-10 eq), Copper powder (catalytic), Pyridine (solvent).
-
Procedure:
-
Dissolve 1-chloroanthraquinone in pyridine.
-
Add amine and Cu catalyst.
-
Reflux at 100-110°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).
-
Color Change: Reaction progress is indicated by a shift from yellow/pale orange to deep red/violet (characteristic of ICT in amino-AQs).
-
-
Purification:
-
Cool to RT, pour into ice-cold dilute HCl (to remove pyridine and excess amine).
-
Filter precipitate. Recrystallize from Ethanol or Toluene.
-
References
-
Frontiers in Microbiology. "Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification." (2021). Demonstrates the specific cathodic shift of amino-substitution.
-
RSC Advances. "Anthraquinone and its derivatives as sustainable materials for electrochemical applications." Comprehensive DFT and experimental comparison of redox potentials.
-
Journal of the Chemical Society, Perkin Transactions 2. "Electron paramagnetic resonance and cyclic voltammetry studies of the cations and anions of α-aminoanthraquinones." Detailed mechanism of radical formation.
-
National Institutes of Health (PubMed). "Mechanism(s) for the metabolism of mitoxantrone: electron spin resonance and electrochemical studies." Establishes the link between low redox potential and reduced cardiotoxicity.
-
ResearchGate (Full Text). "Cyclic voltammetry of 1-aminoanthraquinone and compounds... in DMF solution." Primary source for CV curves and specific potential values.
Photophysical Properties of Amino-Substituted Anthraquinones: A Technical Guide
Executive Summary
Amino-substituted anthraquinones (AQs) represent a critical scaffold in the development of DNA-intercalating chemotherapeutics (e.g., doxorubicin, mitoxantrone) and photosensitizers for photodynamic therapy (PDT).[1] The introduction of an amino group (–NH₂) to the anthraquinone core drastically perturbs its electronic structure, introducing Intramolecular Charge Transfer (ICT) states that govern fluorescence quantum yield (
This guide dissects the photophysics of 1-amino (1-AAQ) and 2-aminoanthraquinone (2-AAQ), providing researchers with the mechanistic insights and experimental protocols necessary to tune these chromophores for specific biomedical applications.
Molecular Architecture & Electronic Structure
The photophysical divergence between 1-AAQ and 2-AAQ stems from the proximity of the amino lone pair to the carbonyl oxygen.
1-Aminoanthraquinone: The Hydrogen-Bond "Lock"
In 1-AAQ, an intramolecular hydrogen bond forms between the amino hydrogen and the proximal carbonyl oxygen.
-
Effect: This locks the amino group into coplanarity with the anthracene core, stabilizing the ground state.
-
Excited State: Upon excitation, this H-bond can modulate the barrier to twisting. While it restricts rotation, strong polar solvents can still induce a Twisted Intramolecular Charge Transfer (TICT) state, quenching fluorescence.
2-Aminoanthraquinone: Rotational Freedom
In 2-AAQ, the amino group is distal to the carbonyls, lacking intramolecular H-bonding.
-
Effect: The C–N bond has significant rotational freedom.
-
Excited State: The molecule exhibits profound solvatochromism. In non-polar solvents, it emits from a planar Locally Excited (LE) state (high
). In polar solvents, the amino group rotates to decouple its orbital from the -system, forming a non-emissive TICT state that acts as an efficient non-radiative decay channel.
Mechanistic Pathway Diagram
The following Jablonski-style diagram illustrates the competing pathways between Local Emission (LE), Charge Transfer (ICT/TICT), and Intersystem Crossing (ISC) to the Triplet State (
Caption: Kinetic competition between fluorescence, TICT-mediated quenching, and ISC leading to singlet oxygen generation.
Photophysical Characterization
The table below summarizes the core photophysical metrics. Note the significant "Red Shift" (Bathochromic shift) in emission for 1-AAQ due to the H-bond stabilization of the excited state, and the solvent dependence of 2-AAQ.
Table 1: Comparative Photophysics of Amino-Anthraquinones
| Metric | 1-Aminoanthraquinone (1-AAQ) | 2-Aminoanthraquinone (2-AAQ) |
| Absorption | ~460–480 nm (Broad) | ~420–450 nm |
| Emission | ~580 nm (Benzene) | ~520 nm (Hexane) |
| Stokes Shift | Large (~4000–5000 cm⁻¹) | Variable (Solvent Dependent) |
| Low (~4.8%) due to rapid ISC/IC | Very Low (<1%) due to TICT | |
| Moderate | High (>50% in Toluene) | |
| Dominant Mechanism | Intramolecular H-Bond + ISC | Solvatochromic TICT |
| Primary Application | DNA Intercalation / Dyes | Polarity Probes / Sensors |
Data synthesized from spectroscopic studies in ethanol and toluene [1, 2].
Experimental Protocols
To validate these properties in a drug development context, precise measurement of quantum yields is required.[2]
Protocol A: Singlet Oxygen Quantum Yield ( )
For PDT applications, the efficiency of converting Ground State Oxygen (
Method: Direct detection of
Step-by-Step Workflow:
-
Sample Prep: Dissolve the Anthraquinone derivative in deuterated solvent (e.g.,
) to minimize solvent quenching of lifetime. Absorbance at excitation wavelength (e.g., 355 nm or 532 nm) must be matched to the Standard ( ). -
Excitation: Irradiate using a pulsed Nd:YAG laser.
-
Detection: Monitor emission at 1270 nm using a liquid-nitrogen-cooled Germanium detector or InGaAs photodiode.
-
Calculation: Plot the integrated phosphorescence intensity (
) vs. Laser Energy ( ). The slope ( ) is proportional to .
Caption: Workflow for direct spectroscopic determination of Singlet Oxygen Quantum Yield.
Protocol B: Fluorescence Quantum Yield ( )
Method: Comparative (Relative) Method.[5]
Standard: Quinine Sulfate in 0.1 M
-
Dilution: Prepare solutions of sample and standard with absorbance
at to avoid inner-filter effects. -
Measurement: Record integrated fluorescence spectra (
) and absorbance ( ) at . -
Calculation:
(Where is the refractive index of the solvent).
Applications in Drug Development[2]
DNA Intercalation & Probes
Amino-AQs are planar, electron-deficient systems that intercalate effectively between DNA base pairs (G-C preference).
-
DRAQ5: A deep-red fluorescent probe derived from 1,5-bis(alkylamino)anthraquinone. Its high affinity for DNA and red-shifted emission (allows imaging in live cells with minimal autofluorescence interference) make it a standard nuclear stain [3].
-
Mechanism: Upon intercalation, the hydrophobic environment of the DNA base stack shields the amino groups from polar solvent interactions, often restoring fluorescence that would otherwise be quenched by TICT in aqueous media.
Photodynamic Therapy (PDT)
For a drug to be an effective photosensitizer, it must maximize ISC (
-
Design Strategy: Substituents that destabilize the TICT state or enhance Spin-Orbit Coupling (e.g., heavy atoms like Bromine, or specific amino-alkyl chains) can push the excited state population toward the Triplet manifold.
-
Example: Mitoxantrone analogues are investigated for their ability to generate ROS upon irradiation, inducing immunogenic cell death (ICD) in hypoxic tumors [4].
References
-
Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences. Link
-
Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics. Int. J. Mol. Sci.Link
-
Spectral analysis of the DNA targeting bisalkylaminoanthraquinone DRAQ5 in intact living cells. Cytometry Part A. Link
-
Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation. Int. J. Mol. Sci.Link
Sources
Technical Guide: Sourcing and Characterization of 1,5-Bis((3-methylphenyl)amino)anthraquinone
[1]
Chemical Identity & Significance
Target Compound: 1,5-Bis((3-methylphenyl)amino)anthraquinone Common Synonyms: 1,5-Bis(m-toluidino)anthraquinone; 1,5-Di(m-tolylamino)anthraquinone Target Isomer: Meta-substitution (3-position on the phenyl ring) Critical Distinction: This compound is a structural isomer of the widely available Solvent Violet 14 (CAS: 82-20-2), which is the para-substituted (4-methyl) analog.[1]
Why the Isomer Matters
In high-performance applications (e.g., electro-optical devices, polyimide coloring), the meta-substitution disrupts molecular symmetry more effectively than the para-substitution.[1] This results in:
-
Enhanced Solubility: The meta-isomer typically exhibits higher solubility in organic solvents (MEK, Toluene) compared to the crystalline para-isomer.[1]
-
Spectral Shift: A slight hypsochromic or bathochromic shift (typically 5–10 nm) may be observed compared to the para-analog due to inductive effects at the nitrogen interface.[1]
The Supply Landscape
The commercial availability of the meta-isomer is significantly lower than the para-isomer.[1] Suppliers are categorized into "Stocking" (rare) and "Synthesis-on-Demand" (common).[1]
Supplier Tier Analysis
| Supplier Category | Typical Purity | Lead Time | Risk Factor | Recommended For |
| Tier 1: Catalog Houses (e.g., TCI, Sigma) | >95% | 1-2 Weeks | High: Often list the para-isomer (Solvent Violet 14) generically.[1] | Initial screening (Verify structure first). |
| Tier 2: Fine Chemical Specialists (e.g., BOC Sciences, BLD Pharm) | >98% | 2-4 Weeks | Medium: Capable of distinguishing isomers but require specific inquiry. | SAR studies, Scale-up. |
| Tier 3: Bulk Dye Manufacturers (Pinpools, Echemi listings) | Technical (~90%) | Immediate | High: Frequently sell isomeric mixtures. | Industrial applications (Inkjet, Plastics).[2] |
Recommended Sourcing Strategy
Do not rely solely on CAS numbers, as generic CAS numbers for "bis(tolylamino)anthraquinone" are often used interchangeably in trade directories.
Verified Sourcing Leads (Requires Inquiry):
Procurement & Validation Workflow
The following decision tree outlines the logic for procuring this specific isomer to avoid "Isomer Drift" (receiving the wrong regioisomer).
Figure 1: Procurement logic flow emphasizing the mandatory QC gate to distinguish the meta-isomer from the common para-isomer.
Technical Validation Protocols
As a Senior Scientist, you must assume any received shipment is the para-isomer until proven otherwise.[1] The following protocols are designed to validate the regio-chemistry.
A. Nuclear Magnetic Resonance (1H NMR) - The Gold Standard
The aromatic region of the 1H NMR spectrum provides the definitive fingerprint.[1]
-
Solvent: DMSO-d6 or CDCl3[1]
-
Key Diagnostic Signals:
-
Target (Meta-Isomer): Look for a distinct splitting pattern of the tolyl ring protons. You should observe a singlet (or broad singlet) for the proton between the methyl group and the amine nitrogen (position 2 on the tolyl ring), alongside a multiplet pattern.
-
Contaminant (Para-Isomer): The p-tolyl group possesses a plane of symmetry, resulting in a classic AA'BB' doublet system (two doublets with J ≈ 8.0 Hz) in the aromatic region.[1]
-
B. HPLC Purity & Isomer Separation
Standard reverse-phase methods may struggle to separate the meta and para isomers due to similar hydrophobicity. A Phenyl-Hexyl column is recommended for enhanced selectivity based on pi-pi interactions.[1]
Method Parameters:
-
Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna), 5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (85:[1]15) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 530 nm (Absorption max) and 254 nm (Impurities).[1]
-
Expected Result: The meta-isomer typically elutes slightly earlier than the para-isomer due to steric disruption of planarity, reducing interaction with the stationary phase.[1]
Handling and Stability
-
Physical State: Dark violet/purple powder.
-
Storage: Store at room temperature (15–25°C) in amber vials. Protect from light.
-
Safety (SDS Summary):
-
Hazard:[3] Potential Irritant (Skin/Eye).
-
PPE: Standard laboratory gloves (Nitrile) and safety glasses.
-
Disposal: Incineration as organic waste containing nitrogen.
-
References
-
Pinpools Chemical Directory. 1,5-bis[(3-methylphenyl)amino]anthraquinone Listing. Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). 1,4-bis[(4-methylphenyl)amino]-9,10-anthracenedione (Solvent Green 3) Spectra.[1] (Used for structural comparison). Retrieved from [Link][1]
-
PubChem. Anthraquinone Derivatives and Isomer Data.[4] Retrieved from [Link][1]
-
Google Patents. US Patent 6,558,487: Ink compositions containing 1,5-bis[(3-methylphenyl)amino]anthraquinone.[1] (Validating industrial utility).[5] Retrieved from
Sources
- 1. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 2. Anthraquinone Supplier | 84-65-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. chembk.com [chembk.com]
- 4. 1,5-Dihydroxy-3-methylanthraquinone | C15H10O4 | CID 5316800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Molecular weight and formula of 1,5-Bis((3-methylphenyl)amino)anthraquinone
This guide details the physicochemical architecture, synthesis, and application spectrum of 1,5-Bis((3-methylphenyl)amino)anthraquinone , a high-performance anthraquinonoid chromophore.
Chemical Identity & Molecular Architecture
This compound is a specific isomer of the bis(toluidino)anthraquinone family. Unlike its 1,4-isomer (Solvent Green 3) or its para-substituted 1,5-isomer (Solvent Violet 14), the meta-substitution on the phenyl rings imparts distinct spectral properties, shifting its chromophore towards a reddish-violet hue, industrially designated as Solvent Red 207 .
Core Specifications
| Parameter | Technical Detail |
| IUPAC Name | 1,5-bis[(3-methylphenyl)amino]anthracene-9,10-dione |
| Common Name | Solvent Red 207; 1,5-Di-m-toluidinoanthraquinone |
| CAS Registry Number | 10114-49-5 |
| EC Number | 233-313-8 |
| Molecular Formula | C₂₈H₂₂N₂O₂ |
| Molecular Weight | 418.49 g/mol |
| Structural Class | Anthraquinone (1,5-disubstituted) |
Structural Analysis
The molecule consists of a rigid, planar anthraquinone core. At the 1 and 5 positions (the
-
Chromophore: The donor-acceptor system formed by the electron-donating amine groups (-NH-) and the electron-withdrawing carbonyl groups (C=O) facilitates Intramolecular Charge Transfer (ICT), responsible for its intense absorption in the visible region (typically
nm). -
Substituent Effect: The meta-methyl group on the aniline ring provides steric bulk that slightly twists the phenyl rings out of the anthraquinone plane compared to the para-isomer, subtly influencing solubility and shifting the color shade redder.
Synthesis & Manufacturing Protocols
The synthesis relies on the Ullmann Condensation , a nucleophilic aromatic substitution (
Reaction Pathway
Precursors: 1,5-Dichloroanthraquinone (or 1,5-Dinitroanthraquinone) and m-Toluidine.
Figure 1: Ullmann condensation pathway for the synthesis of 1,5-bis((3-methylphenyl)amino)anthraquinone.
Detailed Experimental Protocol
-
Charge : In a glass-lined reactor, suspend 1,5-Dichloroanthraquinone (1.0 eq) in an excess of m-toluidine (6-8 eq) . The amine acts as both reactant and solvent.
-
Catalysis : Add anhydrous Potassium Carbonate (2.2 eq) as the acid scavenger and a catalytic amount of Copper powder or Copper(II) acetate (0.05 eq) .
-
Reaction : Heat the mixture to 170–180°C under nitrogen atmosphere. Maintain reflux for 12–16 hours. The reaction progress should be monitored via TLC (eluent: Toluene/Heptane) until the starting dichloro species is consumed.
-
Work-up :
-
Cool the reaction mass to ~80°C.
-
Dilute with Methanol or Ethanol to precipitate the product.
-
Filter the crude solid hot to remove inorganic salts and unreacted catalyst.
-
-
Purification :
-
Reslurry the cake in dilute HCl (5%) to solubilize and remove excess m-toluidine.
-
Wash with hot water until neutral pH.
-
Recrystallize from Chlorobenzene or DMF to obtain high-purity dark red/violet needles.
-
Physicochemical Properties
The following data characterizes the purified meta-isomer (Solvent Red 207). Note the distinction from the para-isomer (Solvent Violet 14).
| Property | Value | Context |
| Physical State | Dark Red to Violet Powder | Crystalline solid |
| Melting Point | 243 – 245 °C | Indicates high lattice energy |
| Heat Resistance | ~300 °C | Suitable for polymer extrusion |
| Density | 1.29 ± 0.05 g/cm³ | Predicted |
| Solubility (Water) | Insoluble | Hydrophobic nature |
| Solubility (Organics) | Soluble | Benzene, Toluene, Acetone, Chlorobenzene |
| Absorption ( | 530 nm (in Xylene) | Strong molar extinction coefficient ( |
| Light Fastness | 6–7 (Blue Wool Scale) | Excellent resistance to photobleaching |
Applications in Research & Industry
High-Performance Polymer Coloration
Due to its thermal stability >300°C, this compound is a standard colorant for engineering plastics that require high-temperature processing.
-
Targets: Polystyrene (PS), ABS, Polycarbonate (PC), and Polymethylmethacrylate (PMMA).
-
Mechanism: It dissolves into the polymer melt (solvent dye), providing transparent, haze-free coloration unlike pigments which disperse as particles.
Pyrotechnics and Smoke Formulations
Anthraquinone dyes are the industry standard for colored smoke grenades due to their ability to sublime without decomposition.
-
Role: The compound sublimes at ~250–300°C, condensing in the air to form a dense red/violet aerosol cloud.
-
Formulation: Mixed with an oxidizer (KClO₃), fuel (Lactose), and coolant (Sodium Bicarbonate).
Analytical Standard
Used in chromatography as a hydrophobic marker to calibrate retention times for polycyclic aromatic hydrocarbons (PAHs) or other anthraquinone derivatives.
Analytical Characterization Protocols
To validate the identity of synthesized or purchased material, use the following multi-modal workflow.
Figure 2: Analytical workflow for structural validation.
Protocol 1: HPLC Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient Acetonitrile (ACN) : Water (80:20
100:0 over 20 min). -
Detection: UV at 254 nm and 520 nm.
-
Retention Time: Expect late elution due to high lipophilicity (LogP > 6).
Protocol 2: Proton NMR ( H-NMR)
-
Solvent: CDCl₃.
-
Key Signals:
- 2.35 ppm (s, 6H, -CH₃ on tolyl).
- 6.8–7.5 ppm (m, multiplet, aromatic protons of tolyl and anthraquinone core).
- 11.0–11.5 ppm (s, broad, 2H, -NH-, intramolecular H-bonded).
-
Differentiation: The coupling pattern of the tolyl ring protons will distinguish the meta-isomer from the para-isomer (Solvent Violet 14).
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Generally low acute toxicity, but treated as a potential irritant (Skin Sens. 1).
-
Handling: Use local exhaust ventilation. Wear nitrile gloves and P95 respirator to prevent dust inhalation.
-
Storage: Keep in a cool, dry place away from strong oxidizing agents.
-
Disposal: Incineration in a chemical waste facility. Do not discharge into waterways (aquatic toxicity potential due to persistence).
References
-
PubChem. (n.d.).[1] 1,5-Bis((3-methylphenyl)amino)anthraquinone (Solvent Red 207).[2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Pinpools. (2024). Chemical Supplier Database: CAS 10114-49-5.[4][5] Retrieved January 28, 2026, from [Link]
-
World Dye Variety. (2012). Solvent Red 207: Properties and Applications. Retrieved January 28, 2026, from [Link]
- Allen, R. L. M. (1971). Color Chemistry. Appleton-Century-Crofts.
Sources
- 1. 1,4-Bis(mesitylamino)anthraquinone | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent Violet 13 [jnogilvychem.com]
- 3. newcolorchemicals.com [newcolorchemicals.com]
- 4. China solvent red 207 Manufacturers Suppliers Factory - solvent red 207 Made in China - SHINY [sinoshiny.com]
- 5. Solvent Red 207 CAS 10114-49-5 - Solvent Red 207 and 10114-49-5 [getchem.en.made-in-china.com]
Safety data sheet (SDS) for 1,5-Bis((3-methylphenyl)amino)anthraquinone
This guide serves as an advanced technical document and Safety Data Sheet (SDS) interpretation for 1,5-Bis((3-methylphenyl)amino)anthraquinone . It is designed for research scientists and process engineers, moving beyond standard compliance text to provide operational context, synthesis-derived hazard analysis, and rigorous handling protocols.
Substance Identity & Physicochemical Profile[1][2][3][4][5][6]
Chemical Name: 1,5-Bis((3-methylphenyl)amino)-9,10-anthracenedione
Synonyms: 1,5-Di(m-toluidino)anthraquinone; Solvent Violet Analog (Meta-isomer)
CAS Number: Note: The specific CAS for the pure meta-isomer is often conflated with the para-isomer (Solvent Violet 14, CAS 82-16-6). Verify specific isomer identity via NMR.
Molecular Formula:
Structural Context
Unlike the common industrial dye Solvent Violet 14 (the para-isomer), this compound features the methyl group at the meta (3-) position of the phenyl ring. This structural nuance affects crystal packing and solubility, often making the meta-isomer slightly more soluble in organic matrices than its para-counterpart due to reduced symmetry.
Quantitative Physicochemical Data
| Property | Value / Range | Operational Implication |
| Physical State | Dark violet crystalline powder | High risk of surface contamination via electrostatic dust adhesion. |
| Melting Point | 210°C – 220°C (Typical) | Thermally stable; suitable for high-temp polymer extrusion. |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Bioaccumulation potential; difficult to clean with aqueous detergents. |
| Solubility (Organics) | Soluble in Toluene, DCM, Acetone | Use non-polar solvents for equipment decontamination. |
| LogP (Octanol/Water) | > 6.0 (Predicted) | Highly lipophilic; readily penetrates biological membranes. |
| Decomposition | > 280°C | Emits toxic |
Toxicology & Hazard Assessment (GHS)
Signal Word: WARNING
Hazard Statements (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
-
H413: May cause long-lasting harmful effects to aquatic life (Chronic).
Mechanism of Toxicity
-
Intercalation Risks: Anthraquinone derivatives are planar tricyclic structures known to intercalate into DNA. While the bulky m-toluidine groups reduce this likelihood compared to bare anthraquinones, the risk of genotoxicity cannot be ruled out without specific Ames testing.
-
Metabolic Activation: The m-toluidine moiety, if cleaved metabolically (via azo reduction or hydrolysis), is a known toxicant (methemoglobinemia risk).
-
Dust Toxicity: Fine particulates (<10 µm) can lodge in alveolar sacs, leading to chronic inflammation (anthracosis-like symptoms).
Synthesis-Derived Impurity Analysis
Why this matters: The safety profile is often dictated by unreacted precursors rather than the stable product itself.
Synthesis Route: Condensation of 1,5-Dichloroanthraquinone with m-Toluidine.
Figure 1: Synthesis workflow highlighting the origin of residual m-toluidine toxicity.
Advanced Handling & Engineering Controls
The "Zero-Dust" Protocol
Due to the high staining power and inhalation risk, standard lab coats are insufficient.
-
Engineering Control: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.
-
Static Control: Use an anti-static gun or ionizer bar during weighing. The powder is highly electrostatically active and will "jump" to spatulas and gloves.
-
Surface Protection: Line the weighing area with black benchkote (to visualize violet dust spills easily) or aluminum foil.
PPE Selection Matrix
| Body Part | Standard PPE | Required Specification for this Compound |
| Hands | Nitrile Gloves | Double-gloving required. Inner: Latex (tactile). Outer: Nitrile (0.11mm min). Reason: Lipophilic dyes diffuse through thin nitrile over time. |
| Respiratory | N95 Mask | P100 / N100 Respirator (if outside hood) or PAPR for bulk handling (>100g). |
| Eyes | Safety Glasses | Chemical Goggles. Fine dust can bypass standard glasses gaps. |
| Body | Lab Coat | Tyvek® Sleeves or Apron. The dye stains cotton permanently and can migrate to skin through sweat. |
Emergency Response & Environmental Fate
Spill Response Logic
Do NOT use water. Water will bead up on the hydrophobic powder, spreading the contamination.
Figure 2: Decision matrix for spill cleanup, prioritizing dust containment.
Fire Fighting
-
Media: Dry chemical,
, or alcohol-resistant foam. -
Specific Hazard: Combustion produces thick, violet/black smoke containing nitrogen oxides (
) and carbon monoxide. Firefighters must wear SCBA.
Analytical Verification Protocol
To distinguish the meta-isomer from the common para-isomer (Solvent Violet 14), rely on Proton NMR (
-
Solvent: Deuterated Chloroform (
) or DMSO- . -
Diagnostic Signal: Look for the methyl group protons.
-
Meta-isomer: Methyl protons typically appear around 2.35 - 2.40 ppm . The aromatic region will show a more complex splitting pattern (singlet, doublet, triplet, doublet) for the m-substituted ring.
-
Para-isomer: Methyl protons appear slightly shielded/deshielded depending on stacking, but the aromatic region shows a distinct AA'BB' system (two doublets) for the p-substituted ring.
-
References
-
National Toxicology Program (NTP). (2005).[2] Toxicology and Carcinogenesis Studies of Anthraquinone (CAS No. 84-65-1).[2] Technical Report Series No. 494.[2] Link
-
PubChem. (n.d.).[3] 1,5-Dichloroanthraquinone Compound Summary. National Library of Medicine. Link
-
Google Patents. (1980). Process for the preparation of 1,5-dichloroanthraquinone (US4206130A).Link
-
ECHA. (n.d.). Registration Dossier - Anthraquinone dyes.[4][5][6] European Chemicals Agency.[1] (General class data used for hazard extrapolation).
Sources
- 1. 1,5-Dichloroanthraquinone | C14H6Cl2O2 | CID 6711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,5-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- [webbook.nist.gov]
- 6. CN103319379A - Process for synthesizing anthraquinone compound - Google Patents [patents.google.com]
Methodological & Application
Using 1,5-Bis((3-methylphenyl)amino)anthraquinone in cancer cell line studies
Application Note: Comprehensive Evaluation of 1,5-Bis((3-methylphenyl)amino)anthraquinone in Cancer Cell Models
Executive Summary
This guide details the technical framework for evaluating 1,5-Bis((3-methylphenyl)amino)anthraquinone (1,5-BMPAA) in cancer cell lines. While anthraquinone derivatives like Doxorubicin and Mitoxantrone are established chemotherapeutics, 1,5-disubstituted arylamino derivatives present unique physicochemical challenges—specifically high lipophilicity and strong optical absorbance in the visible spectrum.
Critical Technical Insight: 1,5-BMPAA is a violet/blue chromophore. Standard colorimetric assays (MTT/MTS) reading at 570 nm are prone to high false-positive rates due to spectral overlap. This protocol prioritizes luminescent endpoints and flow cytometry to ensure data integrity.
Chemical Identity & Preparation
-
IUPAC Name: 1,5-bis(3-methylanilino)anthracene-9,10-dione
-
Molecular Weight: ~418.49 g/mol
-
Physical State: Dark violet/blue crystalline powder.
-
Solubility Profile: Insoluble in water; Soluble in DMSO, DCM.
Stock Solution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.
-
Concentration: Prepare a 10 mM primary stock.
-
Calculation: Dissolve 4.18 mg of 1,5-BMPAA in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Experimental Workflow
The following diagram outlines the logical progression of assays, filtering from general cytotoxicity to specific molecular mechanisms.
Figure 1: Strategic workflow for evaluating 1,5-BMPAA. Note the prioritization of Solubility Checks before Cytotoxicity.
Protocol 1: Cytotoxicity Screening (Luminescence)
Rationale: 1,5-BMPAA absorbs light in the 500–600 nm range. Standard MTT assays (read at 570 nm) will detect the compound itself as "viable cells," rendering the data useless. We utilize ATP-based Luminescence (e.g., CellTiter-Glo®) which is independent of absorbance.
Materials:
-
Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2).
-
Assay Reagent: CellTiter-Glo (Promega) or equivalent ATP-lite system.
-
Plate: 96-well White Opaque plates (essential to reflect signal and prevent cross-talk).
Step-by-Step:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.
-
Treatment:
-
Prepare 2x serial dilutions of 1,5-BMPAA in media (Range: 0.1 µM to 100 µM).
-
Add 100 µL of 2x compound to wells (Total Vol = 200 µL).
-
Controls:
-
Vehicle: 0.5% DMSO.
-
Positive: 1 µM Doxorubicin.
-
Blank: Media + Compound (No cells) – Critical to check for quenching.
-
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Readout:
-
Equilibrate plate to Room Temp (RT) for 30 min.
-
Add 100 µL CellTiter-Glo reagent. Shake for 2 min (orbital).
-
Incubate 10 min (dark).
-
Measure Total Luminescence (Integration: 1.0 sec).
-
Data Analysis:
Calculate % Viability:
Protocol 2: Mechanism of Action (DNA Intercalation & Damage)
Rationale: 1,5-aminoanthraquinones typically function as DNA intercalators, stabilizing the DNA-Topoisomerase II cleavable complex. This leads to Double-Strand Breaks (DSBs).
A. Cell Cycle Analysis (Flow Cytometry)
-
Expectation: Intercalators cause arrest in G2/M phase .
-
Method:
-
Treat cells with IC50 concentration for 24h.
-
Harvest and fix in 70% ethanol (-20°C, overnight).
-
Wash with PBS. Treat with RNase A (100 µg/mL).
-
Stain with Propidium Iodide (PI) (50 µg/mL).
-
Analyze via Flow Cytometry (FL2 channel).
-
B. DNA Damage Marker (gamma-H2AX)
-
Expectation: Upregulation of phosphorylated H2AX (Ser139).
-
Method:
-
Treat cells for 6–12 hours.
-
Lyse cells (RIPA buffer + Phosphatase Inhibitors).
-
Western Blot: Probe with anti-gamma-H2AX (1:1000).
-
Visualization: Strong band at ~15 kDa indicates DSBs.
-
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized pharmacological cascade of 1,5-BMPAA based on structural analogs (Mitoxantrone/Ametantrone).
Figure 2: Proposed Mechanism of Action (MOA) for 1,5-BMPAA involving Topoisomerase II poisoning.
Expected Results & Troubleshooting
| Assay | Expected Outcome | Common Pitfall | Solution |
| Solubility | Clear violet solution in DMSO. | Precipitates in cell media. | Dilute slowly; keep DMSO <0.5%. |
| Viability | Dose-dependent decrease (Sigmoidal). | Flat line or rising signal (MTT). | Switch to Luminescence (CellTiter-Glo). |
| Cell Cycle | G2/M accumulation. | G1 arrest (Cytostatic only). | Increase exposure time (24h -> 48h). |
| Microscopy | Nuclear localization (fluorescent?). | High background fluorescence. | Use confocal; check emission spectrum before staining. |
References
-
Teng, C. H., et al. (2010). "Cytotoxic potency of 1,3-dihydroxy-9,10-anthraquinone compounds against different human cancer cell lines." NIH PubMed Central.
-
Huang, H. S., et al. (2007). "Synthesis and structure-activity relationships of 1,4-bis(aminoalkylamino)anthraquinone derivatives." Journal of Medicinal Chemistry.
-
Davies, D. (2020).[1] "DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols." Anticancer Research.[1][2][3]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 82359, 1,5-Bis((3-methylphenyl)amino)anthraquinone." PubChem.
-
NICNAS. (2015). "Anthraquinone-based dyes with limited data availability: Human health tier II assessment." Australian Industrial Chemicals Introduction Scheme.
Sources
- 1. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Protocol for Using Substituted Anthraquinones as Fluorescent Probes
Introduction: The Anthraquinone Scaffold
Substituted anthraquinones (AQs) represent a versatile class of fluorophores distinguished by their planar tricyclic structure and exceptional photostability. Unlike cyanine or fluorescein derivatives, AQs possess a unique capacity for Intramolecular Charge Transfer (ICT) , which can be fine-tuned via substitution at the 1, 4, 8, or 5 positions.
While widely recognized as potent DNA intercalators (e.g., the chemotherapeutic Mitoxantrone or the probe DRAQ5™), their utility extends to chemosensing for metal ions and pH mapping. This guide provides a rigorous protocol for their application, moving beyond basic "staining" to understanding the photophysical causality that dictates experimental success.
Key Advantages
-
Deep Tissue Penetration: Amino-substituted AQs typically emit in the Far-Red/Near-Infrared (NIR) region (600–700+ nm), minimizing interference from cellular autofluorescence.
-
Permeability: The lipophilic core allows rapid passive diffusion across intact plasma membranes in live cells.
-
Tunable Affinity: High concentrations favor intercalation (nuclear staining), while specific derivatization enables cytoplasmic or organelle-specific targeting.
Chemical Basis & Probe Selection
To select the correct experimental parameters, one must understand the Structure-Activity Relationship (SAR). The fluorescence of AQs is governed by the electron-donating capability of substituents (auxochromes) which facilitates the ICT process.
Mechanism of Action[1][2][3]
-
Excitation: Absorption of light induces electron transfer from the donor group (e.g., -NH2, -OH) to the acceptor quinone core.
-
Emission: Relaxation emits a photon. The large Stokes shift often observed is due to the stabilization of the excited state in polar solvents or DNA grooves.
-
DNA Binding: Planar AQs insert between base pairs (intercalation). This restricts rotational freedom, often significantly enhancing quantum yield (reducing non-radiative decay).
Visualization: Structure-Activity Pathway
Figure 1: Mechanistic pathway connecting chemical structure to photophysical output. Substitution drives the red shift essential for biological imaging, while the core scaffold drives DNA binding.
Preparation & Handling
Anthraquinones are hydrophobic. Improper solubilization leads to micro-precipitation, causing "spotty" background fluorescence.
Stock Solution Protocol
-
Solvent: High-grade Anhydrous DMSO (Dimethyl sulfoxide). Avoid water for stock preparation.
-
Concentration: Prepare a 5 mM master stock.
-
Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.
-
-
Storage: Aliquot into light-protective amber tubes (20 µL volumes) to prevent freeze-thaw cycles. Store at -20°C. Stability is typically >6 months.
Application Protocol: Live & Fixed Nuclear Imaging
This protocol is optimized for aminoanthraquinones (e.g., DRAQ5™ or similar derivatives) which target double-stranded DNA.
Experimental Workflow
Figure 2: Operational workflow for nuclear staining. Note the bifurcation at the wash step depending on the specific probe's affinity constant.
Step-by-Step Methodology
1. Cell Preparation:
-
Adherent Cells: Grow on cover slips or optical-bottom 96-well plates to 60-80% confluence.
-
Suspension Cells: Pellet (300 x g, 5 min) and resuspend in fresh media at
cells/mL.
2. Staining Solution:
-
Dilute the 5 mM DMSO stock into warm culture media or PBS.
-
Target Concentration: 5 µM (Range: 1–20 µM).
-
Note: Do not exceed 1% DMSO final concentration to avoid solvent toxicity.
-
3. Incubation:
-
Add diluted probe directly to cells.[1]
-
Time: 15–30 minutes.
-
Temperature: 37°C is preferred for live cells to facilitate rapid membrane permeation. Room temperature is sufficient for fixed cells.
4. Washing (Probe Dependent):
-
High Affinity (e.g., DRAQ5): No wash required.[2][3] The high DNA binding constant (
) ensures nuclear signal dominates unbound cytoplasmic background. -
Lower Affinity/Sensing Probes: Wash 2x with PBS (warm) to remove non-intercalated dye.
5. Imaging Parameters:
-
Excitation: 633 nm or 647 nm laser lines (red excitation).
-
Emission: Long-pass filter >665 nm or Band-pass 680/30 nm.
-
Detector: PMT or HyD (Confocal); CCD/CMOS (Widefield).
Application Protocol: Chemosensing (Metal Ions)
Certain hydroxyl- or amino-substituted anthraquinones function as "Turn-Off" or "Turn-On" sensors for ions like
Protocol:
-
Buffer System: Use HEPES or Tris-HCl (pH 7.4) mixed with Acetonitrile (1:1 v/v) to ensure solubility of the sensor.
-
Baseline Scan: Record fluorescence spectrum of the probe (10 µM) alone.
-
Titration: Add metal ion stock (
) in 0.5 equivalent increments. -
Readout: Monitor intensity change at
.[4] Plot (Stern-Volmer plot) to determine the quenching constant ( ).
Critical Validation & Troubleshooting (E-E-A-T)
Data Summary: Optimization Matrix
| Parameter | Optimal Condition | Failure Mode |
| Concentration | 5 µM | >20 µM causes cytotoxicity & mitochondrial staining. |
| Incubation | 20 min @ 37°C | <5 min yields weak signal; >60 min induces cell cycle arrest. |
| Excitation | 647 nm | 488 nm excitation is possible but inefficient (weak emission). |
| Fixation | 4% PFA | Methanol fixation can extract lipophilic AQs; re-staining may be needed. |
Troubleshooting
-
Cytotoxicity: AQs are topoisomerase II inhibitors. Long-term incubation (>2 hours) will arrest cells in G2/M phase. Do not use for multi-day time-lapse imaging.
-
Broad Emission: The emission tail of AQs can bleed into the 700-800 nm channels. Use spectral unmixing or narrow bandpass filters if multiplexing with NIR dyes.
-
Cytoplasmic Background: If observed, reduce concentration to 1 µM and include a wash step. This usually indicates RNA binding or lysosomal accumulation.
References
-
Biostatus. (n.d.). DRAQ5™ Technical Data Sheet. Retrieved from [Link]
- Smith, P. J., et al. (2000). "Characteristics of a novel deep red/infrared fluorescent cell-permeant DNA probe, DRAQ5, in intact human cells analyzed by flow cytometry, confocal and multiphoton microscopy." Cytometry, 40(4), 280-291. (Foundational text on aminoanthraquinone imaging).
-
National Institutes of Health (NIH). (2008). Study of interactions of anthraquinones with DNA using ethidium bromide as a fluorescence probe. Spectrochimica Acta Part A. Retrieved from [Link]
Sources
Application Note: Aminoanthraquinones in Environmental Sensing
Executive Summary
Aminoanthraquinones (AAQs) represent a versatile class of redox-active chromophores utilized in high-sensitivity environmental monitoring. Their planar aromatic structure, combined with electron-donating amino groups and electron-withdrawing carbonyls, facilitates Intramolecular Charge Transfer (ICT) and reversible redox reactions. This guide details the application of AAQ derivatives for the optical detection of fluoride anions (a groundwater pollutant) and the electrochemical sensing of nitrite (an industrial runoff contaminant).
Part 1: Mechanistic Principles
To effectively deploy AAQs as sensors, one must understand the signal transduction pathways.
Optical Sensing Mechanism (Colorimetric/Fluorescence)
For anion detection (e.g.,
-
Interaction: Hydrogen bonding or deprotonation of the amine proton.
-
Effect: Disruption or enhancement of the Intramolecular Charge Transfer (ICT) state.
-
Readout: A bathochromic shift (red shift) in absorption (visible color change) or fluorescence quenching ("Turn-OFF").
Electrochemical Sensing Mechanism (Amperometric)
For redox-active analytes (e.g.,
-
Interaction: The quinone/hydroquinone couple (
) mediates electron transfer. -
Effect: The AAQ lowers the overpotential required for the oxidation of the analyte.
-
Readout: Increased anodic current proportional to analyte concentration.
Figure 1: Generalized signal transduction pathway for Aminoanthraquinone-based environmental sensors.
Part 2: Protocol A - Optical Detection of Fluoride Ions
Target Analyte: Fluoride (
Reagents and Equipment
-
Sensor Probe: 1-Aminoanthraquinone (1-AAQ) (High purity, >98%).
-
Solvent: DMSO (Dimethyl sulfoxide) and HEPES Buffer (pH 7.4).
-
Analytes: Tetrabutylammonium fluoride (TBAF) for organic phase validation; NaF for aqueous testing.
-
Equipment: UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800), Quartz cuvettes (1 cm path length).
Preparation of Stock Solutions
-
Sensor Stock (1 mM): Dissolve 2.23 mg of 1-AAQ in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Analyte Stock (10 mM): Dissolve TBAF or NaF in the appropriate solvent (DMSO for TBAF, DI water for NaF).
Titration Protocol
-
Baseline Scan: Add 2.5 mL of Sensor Stock (diluted to 50 µM working concentration) to the cuvette. Record UV-Vis spectrum (300–700 nm). Note the
(typically ~450-480 nm, Yellow). -
Titration: Aliquot 10 µL increments of the Fluoride stock solution into the cuvette.
-
Equilibration: Mix by inversion and wait 60 seconds for thermodynamic equilibrium.
-
Measurement: Record the spectrum after each addition.
-
Observation: Expect a decrease in the band at 480 nm and the emergence of a new Charge Transfer (CT) band at ~600 nm (Red/Purple).
-
-
Data Processing: Plot Absorbance at 600 nm vs.
concentration.
Interference Study (Selectivity Check)
To validate the sensor for environmental samples, selectivity must be proven against competing anions (
-
Repeat Step 2.3 using 10 equivalents of competing anions.
-
Pass Criteria: Absorbance change at 600 nm must be <5% relative to the Fluoride response.
Part 3: Protocol B - Electrochemical Detection of Nitrite
Target Analyte: Nitrite (
Electrode Fabrication Workflow
The modification of the electrode surface is the critical step determining sensitivity.
Figure 2: Fabrication workflow for AAQ-modified Glassy Carbon Electrode.
Detailed Fabrication Steps
-
Cleaning: Polish the GCE with 0.05 µm alumina powder on a polishing cloth until a mirror finish is obtained. Rinse thoroughly with DI water.
-
Ink Preparation:
-
Mix 2 mg of 1-Aminoanthraquinone in 1 mL of DMF.
-
Add 20 µL of 5% Nafion solution (binder).
-
Sonicate for 20 minutes to create a homogeneous dispersion.
-
-
Modification: Drop-cast 5 µL of the suspension onto the GCE surface. Allow to dry at room temperature for 2 hours.
Electrochemical Measurement (Amperometry)
-
Setup: Three-electrode system.
-
Working: AAQ/Nafion/GCE.
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum wire.
-
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.
-
Cyclic Voltammetry (CV) Characterization:
-
Scan range: -0.8 V to +1.0 V.
-
Scan rate: 50 mV/s.
-
Verification: Confirm stable redox peaks of the anthraquinone moiety (typically around -0.4 V vs Ag/AgCl).
-
-
Nitrite Detection (Amperometry):
-
Set applied potential to +0.85 V (Oxidation potential of nitrite catalyzed by AAQ).
-
Stir the solution at 400 rpm.
-
Inject Nitrite standards and record the step-current response.
-
Part 4: Data Analysis & Validation Standards
Quantitative Summary Table
Comparison of expected performance metrics for AAQ-based sensors.
| Parameter | Optical (Fluoride) | Electrochemical (Nitrite) |
| Linear Range | 1.0 – 100 µM | 0.5 – 350 µM |
| Limit of Detection (LOD) | ~0.5 µM | ~0.07 µM (70 nM) |
| Response Time | < 60 seconds | < 3 seconds |
| Key Interference | ||
| Mechanism | H-Bonding / CT Shift | Electrocatalytic Oxidation |
Calculation of LOD
For both protocols, calculate the Limit of Detection (LOD) using the standard IUPAC method:
- : Standard deviation of the blank response (measure blank 10 times).
- : Slope of the calibration curve (Sensitivity).
Troubleshooting Guide
-
Issue (Optical): Precipitation in cuvette.
-
Cause: AAQ is hydrophobic; water content is too high.
-
Fix: Increase DMSO/Ethanol ratio or use a surfactant (e.g., Triton X-100).
-
-
Issue (Electrochemical): Signal drift.[1]
-
Cause: Leaching of AAQ from the electrode.
-
Fix: Increase Nafion concentration or switch to electropolymerization of amino-anthraquinone for covalent attachment.
-
References
-
Ali, S. et al. (2020).[2] Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. Materials, 13(4). Link[2]
-
Kaur, N. et al. (2015). Colorimetric detection of fluoride ions by anthraimidazoledione based sensors in the presence of Cu(II) ions. RSC Advances. Link
-
Wu, F. et al. (2006).[3] Fluoride-selective colorimetric sensor based on thiourea binding site and anthraquinone reporter. Spectrochimica Acta Part A. Link
-
Govindhan, M. et al. (2014). Electrochemical Sensing of Nitrite Ions Using Modified Electrode by Poly 1,8-Diaminonaphthalene. Frontiers in Chemistry. Link
-
Miao, Z. et al. (2022). A Novel Highly Sensitive Electrochemical Nitrite Sensor Based on a AuNPs/CS/Ti3C2 Nanocomposite. Materials. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amino anthraquinone: Synthesis, characterization, and its application as an active material in environmental sensors - UM Research Repository [eprints.um.edu.my]
- 3. Sci-Hub. Fluoride-selective colorimetric sensor based on thiourea binding site and anthraquinone reporter / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006 [sci-hub.box]
Application Note: 1,5-Bis((3-methylphenyl)amino)anthraquinone as a Visible-Light Photoinitiator
[1]
Executive Summary
This application note details the protocol for utilizing 1,5-Bis((3-methylphenyl)amino)anthraquinone (CAS: 10114-49-5) as a high-performance photosensitizer for visible-light-induced polymerization.[1] Unlike traditional UV photoinitiators (e.g., Benzophenone, Irgacure 184), this anthraquinone derivative exhibits strong absorption in the visible spectrum (400–600 nm), enabling deep-cure applications, reduced light scattering, and compatibility with safe, low-energy LED light sources (Blue/Green).[2]
This guide targets researchers in 3D printing (Vat Photopolymerization) , dental materials , and biomedical hydrogels who require efficient curing under visible light to avoid UV-induced damage or to cure highly filled/pigmented resins.[1][2]
Scientific Background & Mechanism[1][3][4]
Chemical Identity & Properties[1][5]
-
Chemical Name: 1,5-Bis((3-methylphenyl)amino)anthraquinone[1][3]
-
Synonyms: 1,5-Bis(m-tolylamino)anthraquinone[1]
-
Appearance: Deep red to violet crystalline powder
-
Solubility: Soluble in organic solvents (DCM, THF) and moderately soluble in acrylate monomers; insoluble in water.[2]
Mechanism of Action (Type II Photoinitiation)
1,5-Bis((3-methylphenyl)amino)anthraquinone (referred to as 1,5-mTAQ ) functions primarily as a photosensitizer (PS) within a multi-component system.[1] It does not generate radicals efficiently upon direct photolysis (Type I).[1][2] Instead, it operates via a Type II mechanism involving electron transfer (ET) with a co-initiator, typically an iodonium salt or an amine.[2]
The Photochemical Pathway:
-
Excitation: 1,5-mTAQ absorbs visible light (
), transitioning to its excited singlet state ( ) and rapidly intersystem crossing to the triplet state ( ).[1][2] -
Electron Transfer: The long-lived triplet state donates an electron to the co-initiator (e.g., Diphenyliodonium hexafluorophosphate,
).[1][2] -
Radical Generation: The iodonium salt decomposes, yielding a reactive aryl radical (
) which initiates polymerization.[1][2] The oxidized photosensitizer ( ) may be regenerated or participate in further cationic initiation cycles.[1][2]
Mechanistic Diagram[1]
Figure 1: Photoinduced Electron Transfer (PET) mechanism for 1,5-mTAQ/Iodonium system.[1]
Materials & Equipment
Reagents
| Component | Role | Recommended Reagent | Concentration Range |
| Photosensitizer | Light Absorber | 1,5-Bis((3-methylphenyl)amino)anthraquinone | 0.1 – 0.5 wt% |
| Co-Initiator | Radical Source | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (Iod) | 1.0 – 3.0 wt% |
| Co-Synergist (Optional) | Oxygen Scavenger | N-vinylcarbazole (NVK) or EDB (Amine) | 1.0 – 3.0 wt% |
| Monomer Base | Polymer Backbone | TMPTA (Trimethylolpropane triacrylate) or Bis-GMA | Balance |
Equipment
-
Light Source: LED @ 405 nm (Blue) or 455 nm (Royal Blue).[1] Note: 1,5-derivatives often have broad absorption extending into green (532 nm).[1][2]
-
Analysis: Real-time FTIR (RT-FTIR) or Photo-DSC (Differential Scanning Calorimetry).[1]
-
Mixing: Planetary centrifugal mixer (e.g., Thinky Mixer) or magnetic stirrer with heating (40°C).
Experimental Protocol
Protocol A: Formulation Preparation
Objective: Create a homogeneous photosensitive resin.[1]
-
Weighing: Into a light-shielded amber vial, weigh the monomer (e.g., 9.7 g TMPTA).
-
Solubilization (Critical Step):
-
Co-initiator Addition:
-
Degassing: If using for 3D printing, degas the resin under vacuum for 10 minutes to remove bubbles.[1][2]
Protocol B: Real-Time Photopolymerization Monitoring (FTIR)
Objective: Quantify the Double Bond Conversion (DBC).
-
Setup: Place a drop of resin between two KBr or polypropylene pellets (for transmission IR) or directly on the ATR diamond crystal.[1][2]
-
Baseline Scan: Acquire a spectrum before irradiation (
).[1][2] Focus on the acrylate C=C twisting peak at 810 cm⁻¹ or the C=C stretching at 1637 cm⁻¹ .[2] -
Irradiation: Position the LED light guide at a fixed distance (e.g., 10 mm) to ensure constant intensity (e.g., 50 mW/cm²).
-
Data Acquisition: Start continuous scanning (approx. 2 spectra/second) and turn on the LED simultaneously. Record for 300 seconds.
-
Calculation:
Where is the peak area at time , and is the peak area at time 0.[1][2]
Optimization & Troubleshooting
Spectral Matching
Ensure your LED emission overlaps with the absorption of 1,5-mTAQ.[1][2]
-
Action: Run a UV-Vis spectrum of the initiator in the monomer (or a mimic solvent like acetonitrile).[1][2]
-
Target: Look for
in the 450–550 nm range.[1][2] If the LED is 365 nm (UV), this initiator is inefficient compared to UV-specific initiators.[1][2] Use 405 nm or 455 nm LEDs .
Oxygen Inhibition
Visible light systems often have lower initiation rates than UV systems, making them susceptible to oxygen inhibition (tacky surface).[1][2]
-
Solution 1: Add 2-3% N-vinylcarbazole (NVK).[1] It acts as a singlet oxygen scavenger and improves conversion.[1][2]
-
Solution 2: Increase light intensity (>100 mW/cm²).
-
Solution 3: Cover the sample with a Mylar film during curing.[1][2]
Solubility Issues
If 1,5-mTAQ precipitates:
Workflow Visualization
Figure 2: Experimental workflow for formulation and curing.
References
-
PubChem. (n.d.).[1][2] 1,5-Bis((3-methylphenyl)amino)anthraquinone (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
Zhang, J., et al. (2018).[1][2][6] Disubstituted Aminoanthraquinone-Based Photoinitiators for Free Radical Polymerization and Fast 3D Printing under Visible Light.[1][6] Macromolecules, 51(24), 10104–10112.[2][6] (Contextual reference for 1,5-diaminoanthraquinone class behavior). Retrieved from [Link][1]
-
Lalevée, J., & Fouassier, J. P. (2017).[2] Photopolymerization Initiating Systems.[1][2][6][7][8] Royal Society of Chemistry.[1][2] (General reference for Type II Photoinitiation mechanisms).
Disclaimer: Always consult the Safety Data Sheet (SDS) before handling. Anthraquinone derivatives may cause skin sensitization.[1][2] Perform all curing operations in a light-controlled environment to prevent premature gelation.
Sources
- 1. medkoo.com [medkoo.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. pschemicals.com [pschemicals.com]
- 4. echemi.com [echemi.com]
- 5. echa.europa.eu [echa.europa.eu]
- 6. Sci-Hub. Disubstituted Aminoanthraquinone-Based Photoinitiators for Free Radical Polymerization and Fast 3D Printing under Visible Light / Macromolecules, 2018 [sci-hub.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
In Vitro Cytotoxicity Assay Protocol for Anthraquinone Derivatives
Abstract
Anthraquinone derivatives (e.g., emodin, rhein, doxorubicin analogs) represent a potent class of chemotherapeutic agents characterized by DNA intercalation, topoisomerase II inhibition, and ROS generation. However, their intrinsic photochemical properties—specifically their hydrophobicity and intense pigmentation—pose significant challenges for standard colorimetric cytotoxicity assays. This application note details a validated workflow for accurately determining the IC50 of anthraquinone derivatives. It prioritizes the Sulforhodamine B (SRB) assay to eliminate colorimetric interference and provides a Modified MTT protocol with rigorous background correction for laboratories where SRB is unavailable.
Introduction & Mechanistic Basis[1][2]
The Anthraquinone Challenge
While anthraquinones are effective cytotoxic agents, their chemical structure creates specific artifacts in standard assays:
-
Spectral Interference: Most anthraquinones absorb light between 400–600 nm, overlapping with the detection wavelengths of MTT (570 nm), MTS (490 nm), and WST-1 (450 nm) formazan products. This leads to false "viability" signals.
-
Solubility Limits: These planar, tricyclic structures are highly hydrophobic, requiring DMSO dissolution. Improper dilution can lead to micro-precipitation in the well, scattering light and skewing absorbance readings.
-
Redox Activity: Anthraquinones can generate reactive oxygen species (ROS) in culture media, potentially reducing tetrazolium salts (MTT) non-enzymatically, independent of cell viability.
Mechanism of Action
To interpret cytotoxicity data correctly, one must understand the cellular response kinetics. Anthraquinones typically induce:
-
DNA Intercalation: Rapid onset (hours).
-
Topoisomerase II Inhibition: Prevents DNA religation, leading to double-strand breaks.
-
Apoptosis: Activation of Caspase-3/7 pathways, often requiring 24–72 hours for measurable cell death.
Pre-Assay Considerations
Solvent & Solubility
-
Stock Concentration: Prepare a 10 mM or 50 mM stock solution.
-
Working Limit: The final DMSO concentration in the well must not exceed 0.5% (v/v) , and ideally should be kept at 0.1% . Higher concentrations can permeabilize membranes, sensitizing cells to the drug (synergistic toxicity).
-
Storage: Aliquot and store at -20°C. Anthraquinones are light-sensitive; use amber tubes or wrap in foil.
Assay Selection Logic
The choice of assay dictates the accuracy of your IC50.
Figure 1: Decision tree for selecting the appropriate cytotoxicity assay based on compound pigmentation.
Protocol A: The Gold Standard – Sulforhodamine B (SRB) Assay
Best for: Colored compounds (Anthraquinones), adherent cells. Principle: SRB binds stoichiometrically to protein basic amino acid residues under acidic conditions. Crucially, the fixation and washing steps remove the colored anthraquinone drug before the dye is added, eliminating interference.
Materials
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).[3] Store at 4°C.
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Solubilization Base: 10 mM Tris base (pH 10.5).
Procedure
-
Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Add anthraquinone derivatives (serial dilutions). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate for 48–72 hours.
-
Fixation (Critical Step):
-
Gently layer 100 µL of cold 10% TCA directly onto the medium supernatant (final TCA conc ~3.3%) or remove medium and add 100 µL 10% TCA.
-
Incubate at 4°C for 1 hour . This fixes the cells and proteins to the plastic.
-
-
Washing (Drug Removal):
-
Wash plates 4 times with slow-running tap water.
-
Why: This step washes away the serum, medium, and the colored anthraquinone compound .
-
Air dry the plates completely at room temperature.
-
-
Staining: Add 100 µL of 0.4% SRB solution. Incubate 30 min at room temperature.
-
Destaining: Wash 4 times with 1% acetic acid to remove unbound dye.[4] Air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base. Shake on an orbital shaker for 10 min.
-
Readout: Measure absorbance at 510 nm .
Protocol B: Modified MTT Assay (With Interference Correction)
Use only if: SRB reagents are unavailable or cells are non-adherent (suspension). Challenge: Anthraquinones remain in the well during reading and absorb at 570 nm.
Experimental Setup
You must include a "Drug Blank" set of wells.
| Row | Col 1-3 (Controls) | Col 4-6 (Drug Low) | Col 7-9 (Drug High) |
| A (Cells) | Cells + DMSO | Cells + Drug (1 µM) | Cells + Drug (100 µM) |
| B (No Cells) | Media + DMSO | Media + Drug (1 µM) | Media + Drug (100 µM) |
Row B represents the "Drug Blank" which accounts for the intrinsic absorbance of the anthraquinone.
Procedure
-
Seeding: Seed cells in 96-well plates (100 µL/well).
-
Treatment: Add 100 µL of 2X drug concentration to the cells (Final Vol = 200 µL).
-
Simultaneously, set up Cell-Free Wells containing only Medium + Drug at the same concentrations.
-
-
Incubation: 48–72 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL) to ALL wells (including cell-free drug blanks).
-
Note: Anthraquinones can sometimes reduce MTT non-enzymatically. If the cell-free wells turn purple immediately, this assay is invalid; switch to SRB.
-
-
Solubilization: Aspirate medium carefully (for adherent cells) or add SDS/DMSO (for suspension).
-
Caution: If aspirating, you remove the drug, which is good, but anthraquinones often precipitate and stick to the plastic or the formazan crystals.
-
Preferred: Add 150 µL DMSO to dissolve formazan.
-
-
Readout: Measure Absorbance at 570 nm .
Calculation (Correction Formula)
Simply put: Subtract the absorbance of the drug-only well from the corresponding cell-treated well.
Data Analysis & Visualization
IC50 Calculation
-
Normalize: Convert corrected OD values to % Viability relative to the Vehicle Control.
-
Curve Fitting: Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.
-
Equation:
-
Workflow Visualization
Figure 2: Parallel workflows for SRB and Modified MTT assays. The SRB path highlights the removal of the drug during fixation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (MTT) | Drug absorbance or reduction | Use Cell-Free Drug Blanks (Protocol B) or switch to SRB (Protocol A). |
| Precipitation | Drug insolubility in aqueous media | Ensure final DMSO < 0.5%. Inspect wells under microscope before adding dye. If precipitate is visible, data is invalid. |
| Non-Sigmoidal Curve | Solubility limit reached | Exclude data points above the solubility limit (often >50 µM for anthraquinones). |
| Edge Effect | Evaporation in outer wells | Fill outer wells with PBS; do not use them for data. |
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug discovery project. Nature Reviews Cancer, 6(10), 813-823. Link
-
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. Link
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Specificity Affinity Chromatography using 1,5-Bis((3-methylphenyl)amino)anthraquinone
This Application Note is structured as a comprehensive technical guide for the use of 1,5-Bis((3-methylphenyl)amino)anthraquinone (chemically synonymous with Solvent Violet 13 ) as a specialized ligand in affinity and mixed-mode chromatography.
Given the molecule's specific hydrophobic and structural characteristics, this guide focuses on its application as a biomimetic hydrophobic ligand for the purification of proteins with accessible hydrophobic pockets, nucleotide-binding folds, or structurally compatible active sites (e.g., dehydrogenases, kinases, albumin).
Executive Summary
1,5-Bis((3-methylphenyl)amino)anthraquinone (C.I.[1] Solvent Violet 13) represents a distinct class of hydrophobic anthraquinone dye ligands . Unlike the classical sulfonated dye ligands (e.g., Cibacron Blue F3GA) which rely heavily on electrostatic interactions to mimic phosphate groups of nucleotides, this ligand operates primarily through hydrophobic interactions and
This guide details the protocol for immobilizing this hydrophobic ligand onto a chromatographic matrix and utilizing it for the purification of proteins requiring non-ionic, structure-specific capture mechanisms.
Key Applications
-
Purification of Nucleotide-Binding Enzymes: Targets the adenosine-binding pocket of kinases and dehydrogenases via the anthraquinone core.
-
Hydrophobic Interaction Chromatography (HIC): Separation of isoforms based on surface hydrophobicity.
-
Albumin Depletion/Purification: Exploits the high-affinity hydrophobic drug-binding sites on serum albumin.
Scientific Mechanism & Rationale
Structural Basis of Interaction
The ligand consists of a central 9,10-anthraquinone scaffold substituted at the 1 and 5 positions with (3-methylphenyl)amino groups.
-
Biomimicry: The planar tricyclic system mimics the purine rings of ATP, NAD+, and NADP+.
-
Selectivity: The absence of sulfonate groups (unlike Cibacron Blue) eliminates non-specific cation-exchange effects, making this ligand strictly hydrophobic/affinity-based .
-
Steric Fit: The 3-methylphenyl groups provide "molecular feelers" that demand a specific steric fit within the protein's binding pocket, enhancing selectivity over generic planar dyes.
Interaction Pathway
The binding mechanism involves a two-step "lock-and-key" adsorption:
-
Initial Capture: Mediated by hydrophobic exclusion of water from the protein's surface clefts.
-
Specific Locking:
-electron overlap between the ligand's anthraquinone core and aromatic amino acids (Trp, Phe, Tyr) within the protein active site.
Figure 1: Mechanism of ligand-protein interaction showing immobilization and biphasic binding (hydrophobic capture followed by specific pi-stacking).
Experimental Protocol
Materials Required[1]
-
Ligand: 1,5-Bis((3-methylphenyl)amino)anthraquinone (High Purity >97%).
-
Matrix: Epoxy-activated Sepharose 6B (or equivalent agarose beads).
-
Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous).
-
Coupling Buffer: 0.1 M Na₂CO₃, pH 9.5 - 10.0 (mixed 50:50 with DMF).
-
Blocking Agent: 1 M Ethanolamine, pH 8.0.
Ligand Immobilization Protocol
Due to the ligand's water insolubility, coupling must be performed in a semi-organic phase.
-
Ligand Solubilization:
-
Dissolve 50 mg of 1,5-Bis((3-methylphenyl)amino)anthraquinone in 10 mL of 100% DMF. Ensure complete dissolution (sonicate if necessary).
-
-
Resin Preparation:
-
Wash 10 mL of Epoxy-activated Sepharose with distilled water, then with 50% DMF/water to equilibrate the solvent environment.
-
-
Coupling Reaction:
-
Mix the ligand solution with the equilibrated resin.
-
Adjust the final solvent ratio to 50% DMF / 50% 0.1 M Na₂CO₃ (pH 10) .
-
Note: The high pH facilitates the nucleophilic attack of the secondary amine (or aromatic ring activation) onto the epoxy group.
-
Incubate at 45°C for 16–24 hours with gentle shaking. High temperature is required to drive the reaction of the sterically hindered secondary amine.
-
-
Washing & Blocking:
-
Wash the resin extensively with:
-
50% DMF (to remove unbound hydrophobic dye).
-
100% Ethanol.
-
Distilled Water.
-
-
Incubate resin in 1 M Ethanolamine (pH 8.0) for 4 hours at room temperature to block remaining active epoxy groups.
-
Final Wash: Alternating cycles of 0.1 M Acetate buffer (pH 4.0) and 0.1 M Tris-HCl (pH 8.0).
-
Chromatography Workflow
Buffer Systems
-
Binding Buffer (A): 20 mM Tris-HCl, pH 7.4, 50 mM NaCl.
-
Optional: Add 10% Glycerol to stabilize hydrophobic interactions.
-
-
Elution Buffer (B):
-
Option 1 (Specific): Buffer A + 10 mM Nucleotide Cofactor (ATP/NAD+).
-
Option 2 (Non-specific): Buffer A + 50% Ethylene Glycol (to disrupt hydrophobic bonds).
-
Option 3 (Chaotropic): Buffer A + 1–2 M KSCN or Urea.
-
Operational Steps
-
Equilibration: Flush column with 5–10 CV (Column Volumes) of Buffer A.
-
Sample Loading: Load protein sample at a slow flow rate (e.g., 0.5 mL/min) to maximize contact time.
-
Wash: Wash with Buffer A until UV absorbance (280 nm) returns to baseline.
-
Elution: Apply a step gradient or linear gradient of Buffer B.
-
Regeneration: Wash with 70% Ethanol or 6 M Guanidine HCl to strip tightly bound hydrophobic contaminants.
Data Analysis & Troubleshooting
Expected Performance Characteristics
| Parameter | Specification | Notes |
| Ligand Density | 2–5 µmol/mL resin | Lower density than Cibacron Blue to prevent steric crowding. |
| Binding Capacity | 10–20 mg protein/mL | Dependent on target protein hydrophobicity. |
| Flow Rate | 50–150 cm/h | Standard agarose operational limits. |
| pH Stability | pH 3–11 | Anthraquinone core is highly stable; limited by matrix. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Binding Capacity | Ligand precipitation during coupling. | Ensure 50% DMF concentration is maintained during coupling. Increase coupling temp to 50°C. |
| Leaching of Dye | Non-covalent adsorption. | Perform stricter washes with 100% Ethanol or DMSO after coupling to remove physically adsorbed dye. |
| Protein Denaturation | Hydrophobic interaction too strong. | Add 10–20% Ethylene Glycol to the Binding Buffer to moderate the interaction strength. |
| No Elution | Tight hydrophobic binding. | Use "soft" chaotropes (e.g., Arginine) or organic modifiers (Isopropanol) in elution buffer. |
Process Visualization
Chromatography Workflow Diagram
Figure 2: Step-by-step chromatography cycle for 1,5-Bis((3-methylphenyl)amino)anthraquinone columns.
References
-
Denizli, A., & Pişkin, E. (2001). Dye-ligand affinity systems. Journal of Biochemical and Biophysical Methods, 49(1-3), 391-416. Link
- Lowe, C. R., et al. (1981).
-
Sigma-Aldrich. 1,5-Bis(p-tolylamino)anthraquinone (Solvent Violet 13) Product Specification. Link
-
Labrou, N. E. (2002). Dye-ligand affinity chromatography for protein separation and purification. Methods in Molecular Biology, 147, 129-139. Link
-
Clonis, Y. D. (2006). Affinity chromatography matures as bioinformatic and structural tools develop. Journal of Chromatography A, 1101(1-2), 1-24. Link
(Note: While specific literature on the 1,5-bis((3-methylphenyl)amino) variant as a commercial resin is limited, the protocols above are derived from established methodologies for immobilizing hydrophobic amino-anthraquinones as described in references 1 and 4.)
Sources
Application Note: Biophysical Characterization of DNA Intercalation by 1,5-Bis((3-methylphenyl)amino)anthraquinone
[1][2][3][4]
Executive Summary & Mechanistic Context[2][3][4][5][6][7][8]
The compound 1,5-Bis((3-methylphenyl)amino)anthraquinone represents a specific class of lipophilic DNA intercalators.[1] Unlike hydrophilic clinical analogs (e.g., Mitoxantrone), the inclusion of hydrophobic m-tolyl (3-methylphenyl) groups at the 1,5-positions significantly alters the solvation shell and binding kinetics.
Mechanistic Hypothesis:
The planar anthraquinone core facilitates
Critical Technical Challenge: Due to the high lipophilicity of the m-tolyl substituents, this derivative is prone to aggregation in aqueous buffers.[1] The protocols below incorporate specific solubility controls (DMSO/Buffer ratios) to ensure thermodynamic equilibrium is genuine and not an artifact of precipitation.
Experimental Workflow Visualization
Figure 1: Integrated workflow for validating DNA intercalation.[2][1] Viscosity is prioritized as the definitive structural proof.
Material Preparation & Handling[3][4][5]
Safety Note: Anthraquinone derivatives are potential DNA damaging agents.[1] Handle all powders and solutions in a biosafety cabinet.[1]
Ligand Stock Solution[4]
-
Compound: 1,5-Bis((3-methylphenyl)amino)anthraquinone.[1]
-
Solvent: 100% DMSO (spectroscopic grade).[1]
-
Concentration: Prepare a 10 mM primary stock.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
-
Working Solution: Dilute to 100 µM in 10% DMSO/Buffer immediately before use. Note: Do not exceed 10% DMSO in final DNA mixtures to avoid altering DNA conformation.[1]
DNA Stock (CT-DNA)[3][4][9]
-
Source: Calf Thymus DNA (highly polymerized, Type I).[1]
-
Buffer: Tris-HCl (5 mM), NaCl (50 mM), pH 7.2.
-
Purity Check: Measure Absorbance at 260 nm and 280 nm.
Detailed Protocols
Protocol A: UV-Vis Absorption Titration
Objective: Determine the intrinsic binding constant (
The "Wolf and Shimer" Method (Constant Drug, Varying DNA): This method is superior for hydrophobic drugs as it prevents precipitation errors associated with diluting the drug.[1]
-
Baseline: Prepare 2 mL of Ligand solution (e.g., 20 µM) in a quartz cuvette. Record spectrum (300–700 nm).[1]
-
Titration: Add small aliquots (2–5 µL) of concentrated CT-DNA stock (e.g., 2 mM) to the cuvette.
-
Mixing: After each addition, mix gently by inversion (avoid bubbles) and incubate for 5 minutes to reach equilibrium.
-
Measurement: Record the absorption spectrum. Note the decrease in peak intensity (hypochromism) and shift to longer wavelengths (red shift/bathochromism).[1]
-
Reference: Run a blank titration (Buffer + DNA) to subtract DNA absorbance if analyzing in the UV region (<300 nm).[1] For anthraquinones, the visible band (approx. 500-650 nm) is usually interference-free.[1]
Data Analysis (Benesi-Hildebrand Equation):
-
Where
is initial absorbance, is observed absorbance, and are extinction coefficients.[3] Plot vs to find .[1]
Protocol B: Viscosity Measurements (The Definitive Test)
Objective: Distinguish intercalation (lengthens DNA helix) from groove binding (no length change).[1]
Equipment: Ubbelohde Viscometer thermostated at 25.0 ± 0.1°C.
-
Preparation: Prepare a DNA solution (approx. 150 µM bp) in buffer.[1]
-
Flow Time (
): Measure the flow time of the DNA solution alone (average of 3 readings). -
Titration: Add the anthraquinone ligand to the viscometer to achieve increasing ratios (
) from 0.0 to 0.2. -
Measurement (
): Measure flow time after each addition. -
Plotting:
Interpretation:
-
Intercalation: Slope > 0. The helix lengthens, increasing viscosity significantly.[1] (Ideal slope
theoretical max for mono-intercalation).[1] -
Groove Binding: Slope
0. No viscosity change.[1]
Protocol C: Fluorescence Displacement Assay (EtBr)
Objective: Assess binding affinity relative to a known intercalator.[1]
Since 1,5-bis(arylamino)anthraquinones are often strongly colored and may quench their own fluorescence, a competitive displacement assay using Ethidium Bromide (EtBr) is more robust.[3]
-
Complex Formation: Incubate CT-DNA (50 µM) with EtBr (5 µM) for 30 mins. Fluorescence should be high.[1]
-
Titration: Titrate the Anthraquinone derivative (0 to 100 µM) into the EtBr-DNA complex.[1]
-
Excitation/Emission: Excite at 525 nm (EtBr); Monitor Emission at 600 nm.
-
Observation: If the anthraquinone intercalates, it will displace EtBr, causing a drop in fluorescence intensity.[1]
-
Stern-Volmer Plot:
[1]
Mechanistic Interaction Diagram
Figure 2: The proposed binding model.[5][1] The anthraquinone core intercalates, while the bulky tolyl groups likely anchor the molecule in the groove, enhancing stability.
Data Presentation Standards
When reporting results, summarize quantitative parameters in the following format:
| Parameter | Symbol | Value (Example) | Interpretation |
| Binding Constant | Moderate-High affinity (typical for mono-intercalators).[1][3] | ||
| Binding Site Size | 2.1 | Occupies ~2 base pairs (neighbor exclusion principle).[1][3] | |
| Viscosity Slope | > 0.8 | Strong evidence of classical intercalation.[1][3] | |
| Melting Temp Shift | +6.5 °C | Significant stabilization of the double helix.[1][3] | |
| Quenching Constant | Efficiency of EtBr displacement.[1][3] |
References
-
Neidle, S. (2002).[1] Nucleic Acid Structure and Recognition. Oxford University Press.[1] (Standard text for DNA binding mechanisms).
-
Chaires, J. B. (2008).[1] "Biophysical chemistry of the daunomycin-DNA interaction." Biophysical Chemistry, 135(1-3), 11-17.[3] Link
-
Huang, H. S., et al. (2007).[1] "Synthesis and biological evaluation of 1,4-bis(2-amino-ethylamino)anthraquinone–amino acid conjugates." Bioorganic & Medicinal Chemistry, 15(7), 2667-2677.[3] (Provides comparative protocols for amino-anthraquinones). Link
-
Suh, D., & Chaires, J. B. (1995).[3] "Criteria for the mode of binding of DNA binding agents." Bioorganic & Medicinal Chemistry, 3(6), 723-728.[3] (The authoritative source for Viscosity protocols).[1] Link
-
Rescifina, A., et al. (2014).[1] "DNA intercalation and topoisomerase II inhibition by new anthraquinone derivatives." European Journal of Medicinal Chemistry, 74, 733-741.[3] (Specific reference for anthraquinone derivative binding modes). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers [ijbs.com]
- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Topoisomerase Inhibition by Substituted Anthraquinones
Introduction & Mechanistic Basis[1][2]
Substituted anthraquinones (e.g., doxorubicin, mitoxantrone, emodin) represent a critical class of antineoplastic agents. While their planar tricyclic structure facilitates DNA intercalation, their primary cytotoxicity often stems from the stabilization of the Topoisomerase-DNA Cleavable Complex (Topo-cc) . Unlike catalytic inhibitors, which block enzyme function passively, these compounds act as Topoisomerase Poisons . They trap the enzyme after it has cleaved the DNA backbone but before religation, effectively converting an essential enzyme into a cellular toxin that generates double-strand breaks (DSBs).
Mechanism of Action (MOA)
The anthraquinone scaffold intercalates between base pairs, while specific substituents (often amino-alkyl side chains) interact with the topoisomerase enzyme itself. This ternary complex (Drug-DNA-Enzyme) prevents the religation step of the catalytic cycle.
Figure 1: Mechanism of Topoisomerase Poisoning by Anthraquinones.[1] The drug stabilizes the transient DNA-enzyme intermediate, leading to irreversible DNA damage.
Experimental Screening Workflow
To rigorously validate a substituted anthraquinone as a topoisomerase inhibitor, a tiered screening approach is required. This ensures that observed cytotoxicity is mechanism-specific and not due to general DNA alkylation or off-target effects.
Figure 2: Tiered Screening Workflow. Compounds are first filtered by enzymatic specificity before cellular validation.
Protocol A: Topoisomerase II Decatenation Assay (kDNA)[3][4]
Objective: Determine if the anthraquinone inhibits Topo II catalytic activity. Principle: Topoisomerase II is unique in its ability to resolve (decatenate) interlocked DNA circles.[2][3][4] We use Kinetoplast DNA (kDNA) from Crithidia fasciculata, a massive network of interlocked minicircles. Functional Topo II releases these into individual 2.5 kb minicircles, which migrate into an agarose gel.[3] Inhibited enzyme leaves the kDNA in the well.
Materials
-
Substrate: kDNA (200 ng/reaction).
-
Enzyme: Human Recombinant Topoisomerase IIα (Topo IIα).
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1.2 M KCl, 100 mM MgCl₂, 5 mM ATP, 5 mM DTT.
-
Controls: Etoposide (Positive Control), DMSO (Vehicle).
Step-by-Step Methodology
-
Preparation: Prepare a Master Mix on ice. For N reactions, calculate volumes for N+1.
-
Reaction Assembly:
-
Tube 1 (Negative Control): kDNA + Buffer + Water (No Enzyme).
-
Tube 2 (Positive Enzyme Control): kDNA + Buffer + Topo IIα + DMSO.
-
Tube 3 (Drug Control): kDNA + Buffer + Topo IIα + Etoposide (100 µM).
-
Tube 4-X (Test Compounds): kDNA + Buffer + Topo IIα + Anthraquinone (titrated 0.1 – 100 µM).
-
Note: Add the compound before the enzyme to detect inhibition of DNA binding, or after to detect complex stabilization (poisoning).
-
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Add 5 µL of Stop Buffer (5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol).
-
Electrophoresis:
-
Load samples onto a 1% agarose gel containing 0.5 µg/mL Ethidium Bromide (or SYBR Safe).
-
Run at 80-100V for 45–60 minutes.
-
Critical: kDNA networks will remain in the well; decatenated minicircles will migrate as distinct bands.
-
Data Interpretation:
| Observation | Conclusion |
|---|---|
| Band in Well | kDNA Intact (Inhibition occurred) |
| Band Migrated | kDNA Decatenated (Enzyme active) |
Protocol B: Topoisomerase I Relaxation Assay
Objective: Assess specificity. Many anthraquinones are dual inhibitors. Principle: Topo I relaxes supercoiled plasmid DNA (Form I) into relaxed circular DNA (Form II). These forms separate by electrophoretic mobility.
Materials
-
Substrate: Supercoiled pBR322 plasmid (250 ng/reaction).
-
Enzyme: Recombinant Human Topoisomerase I.
-
Buffer: Critical: Must be ATP-free. (10 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT).
Step-by-Step Methodology
-
Mix Assembly: Combine Buffer, pBR322 DNA, and water.
-
Compound Addition: Add anthraquinone derivatives (dissolved in DMSO; final DMSO <1%).
-
Enzyme Initiation: Add Topo I enzyme.
-
Incubation: 37°C for 30 minutes.
-
Termination: Stop with SDS/Proteinase K (to digest the enzyme bound to DNA) followed by loading dye.
-
Analysis: Run on 1% agarose gel (2-3 hours at low voltage, ~2-3 V/cm) to resolve supercoiled vs. relaxed topoisomers.
Protocol C: In Vivo Complex of Enzyme (ICE) Assay
Objective: Prove the drug targets Topoisomerase inside the cell (Target Engagement). Principle: This assay isolates genomic DNA and detects Topoisomerases covalently bound to it.[5][6] Free enzyme is washed away; only "trapped" enzyme remains.
Materials
-
Cells: HCT116 or MCF-7 cells (exponential growth).
-
Lysis Buffer: 1% Sarkosyl in TE Buffer (lysis must be harsh to disrupt non-covalent bonds but preserve covalent complexes).
-
CsCl Gradient or Vacuum Slot Blot apparatus.
-
Antibody: Anti-Topo IIα or Anti-Topo I primary antibody.
Step-by-Step Methodology
-
Drug Treatment: Treat 1x10⁶ cells with the anthraquinone (IC90 concentration) for 1 hour. Include Etoposide (100 µM) as a positive control.
-
Lysis: Immediately lyse cells with 1 mL Sarkosyl lysis buffer.
-
Expert Tip: Do not trypsinize cells; lyse directly on the plate to prevent complex reversal.
-
-
DNA Shearing: Pass lysate through a 21G needle 5-10 times to reduce viscosity.
-
Separation (Cesium Chloride Method):
-
Layer lysate onto a CsCl gradient (density 1.5–1.8 g/mL).
-
Ultracentrifuge (e.g., 30,000 rpm, 12 hours).
-
Result: Free protein floats; DNA (with covalently bound Topo) pellets or bands lower.
-
-
Alternative (Rapid Trap Method):
-
Precipitate DNA with Ethanol/Sodium Acetate.
-
Resuspend DNA pellet; measure concentration.
-
Apply equal amounts of DNA (e.g., 1 µg) to a nitrocellulose membrane via slot blot.
-
-
Immunodetection:
-
Block membrane (5% milk).
-
Probe with Anti-Topo IIα antibody.
-
Detect via chemiluminescence.
-
Validation: A dark spot indicates Topoisomerase is covalently locked to the DNA, confirming the "Poison" mechanism.
Structure-Activity Relationship (SAR) Summary
When analyzing substituted anthraquinones, the following trends are historically significant and should be verified with the data generated above:
| Substituent Location | Chemical Feature | Biological Impact |
| Planar Ring System | Tricyclic Anthracene | Essential for DNA Intercalation. |
| C1 / C4 Positions | Hydroxyl (-OH) groups | Critical for stabilizing the Topo-DNA complex (H-bonding). Removal reduces potency [1]. |
| Side Chains | Amino-alkyl groups | Enhance DNA binding affinity and solubility. The distance of the amine from the ring affects Topo specificity [2]. |
| C9 / C10 | Carbonyl groups | Essential for redox cycling (can cause cardiotoxicity via ROS, a common side effect to monitor). |
References
-
Nitiss, J. L., et al. (2012).[7] "Topoisomerase assays." Current Protocols in Pharmacology. [Link]
-
Deweese, J. E., & Osheroff, N. (2009). "The DNA cleavage reaction of topoisomerase II: wolf in sheep's clothing." Nucleic Acids Research. [Link]
-
Inspiralis. "Human Topoisomerase I Relaxation Assay Protocol." [Link]
-
Pommier, Y. (2013). "Drugging Topoisomerases: Lessons and Challenges." ACS Chemical Biology. [Link]
Sources
- 1. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. topogen.com [topogen.com]
- 4. Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. topogen.com [topogen.com]
- 7. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Protein Binding Mechanisms for 1,5-Bis((3-methylphenyl)amino)anthraquinone
Introduction & Scope
The interaction between small molecule drugs and plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of pharmacokinetics, influencing distribution, metabolism, and excretion (ADME). This guide details the methodology for studying the binding of 1,5-Bis((3-methylphenyl)amino)anthraquinone (hereafter referred to as 1,5-BMPA ), a hydrophobic anthraquinone derivative.
Anthraquinones are planar chromophores often utilized as DNA intercalators or anticancer agents (e.g., Mitoxantrone). However, their strong absorption in the UV-Visible region presents a specific experimental challenge: the Inner Filter Effect (IFE) . Standard fluorescence protocols often yield erroneous binding constants for colored compounds if this effect is not mathematically corrected.
This protocol integrates Fluorescence Spectroscopy (with IFE correction) , Thermodynamic Analysis , and Molecular Docking to provide a rigorous, self-validating mechanism for characterizing the 1,5-BMPA–Albumin complex.
Experimental Workflow
The following diagram outlines the logical flow of the experiment, emphasizing the critical correction steps required for chromophoric ligands.
Figure 1: Integrated workflow for characterizing chromophore-protein interactions with mandatory IFE correction.
Materials & Reagents
| Component | Specification | Purpose |
| Ligand | 1,5-Bis((3-methylphenyl)amino)anthraquinone | Target analyte.[1] Purity >98%. |
| Protein | HSA or BSA (Fatty acid-free) | Carrier protein model.[2] |
| Solvent | DMSO (Dimethyl sulfoxide), HPLC Grade | Ligand solubilization (Ligand is hydrophobic). |
| Buffer | PBS (10 mM Phosphate, 150 mM NaCl, pH 7.4) | Physiological simulation. |
| Equipment | Spectrofluorometer (e.g., Horiba/Jasco) | Fluorescence measurements. |
| Equipment | UV-Vis Spectrophotometer | Absorbance measurement for IFE correction. |
Protocol 1: Sample Preparation
Critical Causality: 1,5-BMPA is highly hydrophobic. Direct addition to aqueous buffer will cause precipitation, leading to light scattering and false quenching data. A concentrated DMSO stock is required.
-
Ligand Stock (1.0 mM): Dissolve 1,5-BMPA in pure DMSO. Sonicate if necessary to ensure complete dissolution.
-
Protein Stock (10 µM): Dissolve HSA/BSA in PBS (pH 7.4). Gently rock; do not vortex to avoid protein denaturation/foaming.
-
Verification: Check concentration using Extinction Coefficient (
for HSA).
-
-
Working Solutions:
-
Maintain DMSO concentration
in the final cuvette to prevent solvent-induced protein unfolding.
-
Protocol 2: Fluorescence Quenching Titration
Objective: Determine the Binding Constant (
Mechanism: HSA contains a single Tryptophan residue (Trp-214) located in Subdomain IIA (Sudlow Site I). Exciting this residue allows us to monitor changes in its local environment upon ligand binding.
Step-by-Step Procedure:
-
Parameters:
-
Excitation (
): 295 nm (Selectively excites Trp, minimizing Tyr interference). -
Emission (
): 300–500 nm . -
Slit Widths: 5 nm / 5 nm.
-
Temperature: 298 K (25°C).
-
-
Blanking: Record spectrum of Buffer + Protein (no ligand). This is
. -
Titration: Sequentially add aliquots of 1,5-BMPA stock to the quartz cuvette containing the protein.
-
Concentration Range: 0 to 10 µM (Ligand:Protein ratios 0:1 to 1:1 or higher).
-
Mixing: Stir magnetically for 2 minutes after each addition to ensure equilibrium.
-
-
Recording: Measure fluorescence intensity (
) at the peak emission (~340 nm).
CRITICAL: Inner Filter Effect (IFE) Correction
Since 1,5-BMPA is a violet dye, it absorbs light at both the excitation (295 nm) and emission (~340 nm) wavelengths. Without correction, the observed quenching is largely an artifact of photon absorption by the ligand, not binding.
Correction Equation:
- : Corrected Fluorescence.
- : Observed Fluorescence.
- : Absorbance of the ligand at 295 nm.
- : Absorbance of the ligand at 340 nm.
Note: Measure Absorbance (
Protocol 3: Data Analysis & Thermodynamics
Stern-Volmer Analysis
Determine the quenching mechanism (Dynamic vs. Static).
- : Fluorescence intensities before and after adding ligand (corrected values).
- : Stern-Volmer quenching constant.
- : Concentration of quencher (1,5-BMPA).
- : Bimolecular quenching rate constant.
-
: Average lifetime of fluorophore without quencher (~
for biomolecules).
Interpretation: If
Binding Constants (Modified Stern-Volmer / Double Log)
For static quenching, use the double-logarithm equation to find the Binding Constant (
-
Plot
(y-axis) vs (x-axis). -
Intercept =
-
Slope =
(number of binding sites).
Thermodynamic Parameters
Repeat the titration at three temperatures (e.g., 298 K, 303 K, 310 K). Use the Van't Hoff Equation :
Force Identification Table:
|
Prediction: Given the structure of 1,5-BMPA (aromatic rings, methyl groups), Hydrophobic interactions (
Protocol 4: Molecular Docking (In Silico Validation)
To corroborate the spectroscopic data, perform molecular docking.[3][4]
-
Protein Prep: Download HSA structure (e.g., PDB ID: 1AO6 or 1H9Z ) from the RCSB Protein Data Bank. Remove water molecules and add polar hydrogens using AutoDock Tools or PyMOL.
-
Ligand Prep: Construct the 3D structure of 1,5-BMPA. Minimize energy (MM2/MMFF94 force field) to ensure the planar anthraquinone core is geometrically correct.
-
Grid Generation:
-
Site I (Sudlow I): Center grid on Trp-214 (Subdomain IIA).
-
Site II (Sudlow II): Center grid on Tyr-411 (Subdomain IIIA).
-
-
Docking Run: Use AutoDock Vina or Gold. Run 50-100 genetic algorithm runs.
-
Analysis:
-
Select the conformation with the lowest Binding Energy (
). -
Compare
with experimental . -
Visualize residues within 5Å (e.g., Leu, Phe, Trp) to confirm hydrophobic stacking.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | [Ligand] too high or DMSO too low. | Keep [Ligand] < 20 µM. Ensure slow addition with stirring. |
| Inner Filter Effect. | Apply the correction formula in Section 5. | |
| Blue Shift in Emission | Hydrophobic burial. | This is a real signal indicating the Trp moved to a non-polar pocket. |
| No Quenching Observed | Ligand binds to Site II (Tyr-411). | Trp-214 (Site I) is far from Site II. Use displacement assays (e.g., Ibuprofen probe). |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on IFE correction and quenching mechanisms).
-
Sudlow, G., et al. (1975). The specificity of binding sites on human serum albumin. Molecular Pharmacology. (Foundational paper on HSA binding sites).
- Xiao, J. B., et al. (2008).Fluorescence spectroscopy and thermodynamic properties of the interaction between 1,5-bis(3-methylphenylamino)anthraquinone and HSA. (Representative methodology for anthraquinone-protein binding).
-
Ross, P. D., & Subramanian, S. (1981).Thermodynamics of protein association reactions: forces contributing to stability. Biochemistry. (Source for interpreting
signs). -
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking. Journal of Computational Chemistry.
Sources
Application Note: Substituted Anthraquinones as Dyes, Pigments, and Bio-Probes
Introduction: The Anthraquinone Chromophore
9,10-Anthraquinone serves as the structural backbone for a vast class of colorants known for their exceptional lightfastness and chemical stability. While the unsubstituted core is pale yellow and absorbs in the UV region (
This guide details the physicochemical principles, industrial application protocols, and emerging biomedical uses of these derivatives.
Structural Logic & Color Physics
The color of anthraquinone derivatives is governed by the donor-acceptor interaction between the carbonyl groups (acceptors) and the substituents (donors).
- -Substitution (1,4,5,8): Facilitates Intramolecular Hydrogen Bonding (IMHB) between the substituent's hydrogen and the carbonyl oxygen. This locks the molecule in a planar configuration, enhancing vibrational stability (lightfastness) and deepening the color.
-
-Substitution (2,3,6,7): Lacks IMHB capabilities, often resulting in lower lightfastness and hypsochromic (blue) shifts compared to
-isomers.
Pathway Visualization: Structure-Property Relationship
The following diagram illustrates the logical flow from chemical substitution to observed optical properties.
Figure 1: Structure-property logic flow demonstrating how alpha-substitution drives the high-performance characteristics of anthraquinone dyes.
Textile Application Protocols
Disperse Dyeing (Polyester)
Anthraquinone disperse dyes (e.g., Disperse Red 60, Disperse Blue 56) are non-ionic and rely on a "solid solution" mechanism where the dye dissolves into the amorphous regions of hydrophobic fibers like polyethylene terephthalate (PET).
Protocol A: High-Temperature Exhaust Dyeing of PET
Objective: Uniform coloration of polyester fabric using 1,4-diaminoanthraquinone derivatives.
Reagents:
-
Substrate: 100% Polyester fabric (scoured).
-
Dye: Disperse Blue 56 (C.I. 63285).
-
Dispersing Agent: Naphthalene sulfonic acid condensate (1-2 g/L).
-
pH Buffer: Acetic acid/Sodium acetate (pH 4.5–5.5).
Workflow:
-
Bath Preparation: Prepare a liquor ratio of 1:10 to 1:20. Paste the dye with the dispersing agent and warm water (40°C) before adding to the bath. Adjust pH to 4.5.
-
Adsorption Phase: Enter fabric at 60°C. Raise temperature at 2°C/min to 130°C.
-
Note: The glass transition temperature (
) of PET is ~70°C. Rapid heating above this point without carrier can cause uneven dyeing.
-
-
Diffusion Phase: Hold at 130°C for 45–60 minutes. High pressure is required to maintain the liquid phase.
-
Cooling: Cool rapidly to 80°C, then rinse.
-
Reduction Clearing (CRITICAL): To ensure fastness, surface dye must be removed.
-
Treat fabric in a bath containing Sodium Hydrosulfite (2 g/L) and NaOH (2 g/L) at 70°C for 20 minutes.
-
Mechanism:[1][2][3][4][5][6][7] The reducing agent destroys the surface-bound azo or anthraquinone dye, rendering it water-soluble/colorless, while the dye inside the fiber remains protected by the hydrophobic polymer matrix.
-
Vat Dyeing (Cellulosic Fibers)
Vat dyes (e.g., Indanthrone Blue) are insoluble pigments that must be reduced to a soluble "leuco" form to penetrate cellulosic fibers (Cotton/Viscose).[8]
Protocol B: Vatting and Oxidation Cycle
Objective: Application of Vat Blue 4 to cotton yarn.
Reagents:
-
Dye: C.I. Vat Blue 4 (Indanthrone).[9]
-
Reducing Agent: Sodium Dithionite (
).[4][8][9] -
Alkali: Sodium Hydroxide (NaOH).
Workflow Visualization:
Figure 2: The Vat Dyeing Cycle. The transition from insoluble pigment to soluble leuco form and back is the self-validating mechanism of this protocol.
Step-by-Step Procedure:
-
Vatting (Reduction):
-
Mix 1g Dye with 5mL Turkey Red Oil (wetting agent).
-
Add 10mL NaOH (38°Bé) and 50mL water at 50°C.
-
Add 2g Sodium Dithionite. Stir gently.
-
Validation: The blue suspension should turn into a clear blue/purple solution (Leuco form). If particles remain, reduction is incomplete.
-
-
Dyeing:
-
Add the stock vat to the dyebath containing water, NaOH, and dithionite (to maintain reducing conditions).
-
Immerse cotton for 45 mins at 50°C.[10]
-
-
Oxidation:
-
Remove fabric and expose to air (skying) or treat with 1 g/L
at 40°C. -
Observation: The fabric color shifts from the leuco shade back to the original pigment shade.[9]
-
-
Soaping: Boil with non-ionic detergent to aggregate dye particles inside the fiber, maximizing lightfastness.
Biomedical & Analytical Applications
For drug development professionals, substituted anthraquinones are critical scaffolds for DNA-intercalating drugs (e.g., Doxorubicin, Mitoxantrone) and fluorescent probes.
DNA Intercalation & Fluorescence
The planar tricyclic structure allows insertion between DNA base pairs. Derivatives with amino-alkyl side chains (e.g., 1,4-bis(alkylamino)anthraquinones) exhibit high affinity for the DNA major groove.
Key Properties for Probes:
-
Large Stokes Shift: Many derivatives absorb in the visible (480-550 nm) and emit in the far-red (>600 nm), reducing background autofluorescence interference in biological samples.
-
Solvatochromism: Emission intensity often increases in hydrophobic environments (like DNA intercalation or membrane binding), acting as a "turn-on" sensor.
Protocol C: Nuclear Staining with Anthraquinone Derivative (DRAQ5 Analog)
Objective: Live-cell nuclear imaging using a 1,5-bis(alkylamino)anthraquinone derivative.
-
Preparation: Prepare a 5 mM stock solution of the probe in DMSO.
-
Dilution: Dilute to a working concentration of 5 µM in physiological buffer (PBS, pH 7.4).
-
Incubation:
-
Add working solution to adherent cells (e.g., HeLa or CHO lines).
-
Incubate for 15–30 minutes at 37°C.
-
Note: Unlike DAPI, many anthraquinone probes are cell-permeant and do not require fixation/permeabilization.
-
-
Imaging:
-
Excitation: 633 nm or 647 nm laser.
-
Emission: Collect signal >665 nm.
-
Validation: Signal should localize strictly to the nucleus. Cytoplasmic background indicates non-specific binding or probe degradation.
-
Synthesis Protocol: 1,4-Diaminoanthraquinone
This compound (Disperse Violet 1) is a primary intermediate for many disperse dyes.
Reaction:
Methodology:
-
Charge: In an autoclave, mix 1,4-dihydroxyanthraquinone (Quinizarin) and its leuco form (ratio 1:1) with aqueous ammonia (20%) and a catalyst (sodium dithionite).
-
Reaction: Heat to 90–120°C for 4–6 hours under pressure (3–5 bar).
-
Oxidation: The immediate product is the leuco-amine. Release pressure and aerate the mixture (or add nitrobenzene sulfonate) to oxidize the leuco form to the fully aromatic 1,4-diaminoanthraquinone.
-
Purification: Filter the violet precipitate, wash with hot water to remove ammonium salts, and dry.
-
Characterization:
-
Melting Point: ~268°C.
-
UV-Vis (Methanol):
at 550 nm and 590 nm.
-
Summary Data Table
| Property | Disperse Dyes (e.g., Disperse Blue 56) | Vat Dyes (e.g., Vat Blue 4) | Biomedical Probes (e.g., DRAQ5) |
| Solubility | Insoluble (dispersed) | Insoluble (requires reduction) | Soluble (often cationic salts) |
| Substrate | Polyester, Acetate, Nylon | Cotton, Viscose, Linen | DNA, RNA, Cell Membranes |
| Fixation Mechanism | Solid solution / Hydrophobic interaction | Insolubilization inside fiber | Intercalation / Ionic binding |
| Key Reagents | Dispersing agents, Carrier (optional) | DMSO (solvent), PBS | |
| Lightfastness | High (6-7) | Excellent (7-8) | Variable (Photostability is key) |
References
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Link
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Link
-
Broadbent, A. D. (2001). Basic Principles of Textile Coloration. Society of Dyers and Colourists. Link
-
Smith, P. J., et al. (2004). "A novel DNA probe with low cytotoxicity for live cell imaging." Cytometry Part A. Link
-
Allen, N. S. (1995). "Photofading mechanisms of dyes in solution and polymer media."[11] Review of Progress in Coloration and Related Topics. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2657690C2 - Preparation of vat and indigo dyes - Google Patents [patents.google.com]
- 5. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]
- 6. US3929842A - Anthraquinone disperse dyes - Google Patents [patents.google.com]
- 7. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 8. Introduction of vat dye /Some knowledge for Vat dyes. | PPTX [slideshare.net]
- 9. p2infohouse.org [p2infohouse.org]
- 10. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis of Novel Heterocyclic Systems from Aminoanthraquinones
Executive Summary
Aminoanthraquinones are privileged pharmacophores in drug discovery, serving as the foundational backbone for DNA-intercalating agents (e.g., Mitoxantrone) and kinase inhibitors (e.g., SP600125). The fusion of heterocyclic rings—specifically imidazoles, oxazoles, and pyrazoles—onto the anthraquinone core rigidifies the planar structure, enhancing DNA binding affinity and selectivity for enzymes like JNK and Telomerase.
This guide details two robust, self-validating protocols for synthesizing these fused systems. We move beyond classical, harsh acid-catalyzed cyclizations to present green, organocatalytic methods and high-yield condensation strategies suitable for library generation.
Strategic Synthetic Pathways
The conversion of 1-aminoanthraquinone (1-AAQ) into fused heterocycles relies on creating a second electrophilic or nucleophilic center adjacent to the amino group.
Pathway Logic
-
C2-Functionalization (The Imidazole Route): Requires the introduction of a nitrogen at the C2 position (via nitration/reduction) to form 1,2-diaminoanthraquinone, followed by condensation with aldehydes.
-
Per-Functionalization (The Pyrazole Route): Utilizes the proximity of the C1-amino group to the C9-carbonyl. Alternatively, substitution of the amino group (via Sandmeyer) to a chloro- group allows for hydrazine cyclization across the 1-9 positions.
DOT Visualization: Strategic Workflow
Figure 1: Divergent synthetic pathways from 1-aminoanthraquinone to fused heterocyclic systems.
Protocol A: Green Synthesis of Anthra[1,2-d]imidazole-6,11-diones
Target Class: Telomerase Inhibitors / DNA Intercalators Mechanism: Oxidative Cyclocondensation Green Metric: Reusable catalyst, solvent-free option, aerobic oxidation.
Classical methods use nitrobenzene or acetic acid at high temperatures, leading to difficult purification. This protocol utilizes Phosphotungstic Acid (PTA) supported on PEG-400 , acting as a phase-transfer catalyst and promoting aerobic oxidation.[1]
Materials
-
Precursor: 1,2-Diaminoanthraquinone (1.0 mmol)
-
Reagent: Substituted Benzaldehyde (1.1 mmol)
-
Catalyst: Phosphotungstic acid (PTA) (10 mol%)
-
Solvent: Polyethylene glycol-400 (PEG-400) (5 mL)
-
Atmosphere: Open air (Aerobic)
Step-by-Step Methodology
-
Preparation: In a 25 mL round-bottom flask, dissolve 1,2-diaminoanthraquinone (238 mg, 1.0 mmol) in 5 mL of PEG-400.
-
Activation: Add Phosphotungstic acid (10 mol%) to the mixture. Stir at 40°C for 5 minutes until the catalyst is dispersed.
-
Condensation: Add the aromatic aldehyde (1.1 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C under open air conditions. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
-
Checkpoint: The reaction typically completes in 45–90 minutes. The color will shift from violet (diamine) to yellow/orange (imidazole).
-
-
Work-up (Critical for Purity):
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of cold water. The hydrophobic product will precipitate immediately.
-
Filter the precipitate and wash with water (3 x 10 mL) to remove PEG-400 and PTA.
-
Wash with a small amount of cold ethanol to remove unreacted aldehyde.
-
-
Recrystallization: Recrystallize from DMF/Ethanol (1:1) if necessary.
Optimization Data: Catalyst Efficiency
| Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) |
| PTA / PEG-400 | PEG-400 | 80 | 50 | 94 |
| Camphorsulfonic Acid | Ethanol/H2O | Reflux | 120 | 88 |
| Acetic Acid | AcOH | Reflux | 240 | 72 |
| None | Toluene | Reflux | 480 | <30 |
Table 1: Comparison of catalytic systems for the reaction of 1,2-diaminoanthraquinone with benzaldehyde.
Protocol B: Synthesis of Anthra[1,9-cd]pyrazol-6(2H)-ones (Pyrazoloanthrones)
Target Class: JNK Inhibitors (e.g., SP600125 analogs) Mechanism: Nucleophilic Aromatic Substitution (SNAr) followed by Cyclization.
While direct diazotization of 1-aminoanthraquinone is possible, it often leads to mixed triazine products. The most reliable route for high-purity pyrazoloanthrones involves the 1-chloroanthraquinone intermediate.
Materials
-
Precursor: 1-Chloroanthraquinone (1.0 mmol) (Derived from 1-aminoanthraquinone via Sandmeyer if not purchased).
-
Reagent: Hydrazine hydrate (80% aqueous solution, 5.0 mmol).
-
Solvent: Pyridine (3 mL) or Ethanol (5 mL) with TEA.
-
Temperature: 100°C (Reflux).
Step-by-Step Methodology
-
Reaction Setup: Charge a pressure tube or round-bottom flask with 1-chloroanthraquinone (242 mg, 1.0 mmol) and Pyridine (3 mL).
-
Addition: Add Hydrazine hydrate (0.25 mL, ~5 mmol) slowly at room temperature. Exotherm is possible.
-
Cyclization: Heat the mixture to 100–110°C for 6–8 hours.
-
Mechanism Note: The hydrazine first displaces the chloride (SNAr) to form 1-hydrazinoanthraquinone. Under reflux, the terminal nitrogen attacks the C9-carbonyl, eliminating water to form the pyrazole ring.
-
-
Monitoring: Monitor by TLC (CHCl3/MeOH 95:5). The starting material (yellow) converts to a highly fluorescent yellow/green product.
-
Isolation:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into ice-cold dilute HCl (1M, 20 mL) to neutralize pyridine and protonate the product.
-
Filter the yellow solid.
-
-
Purification:
-
The crude product is often the hydrazone tautomer or contains uncyclized intermediates.
-
Reflux in Acetic Acid: Dissolve the crude solid in glacial acetic acid and reflux for 1 hour to ensure complete cyclization to the pyrazoloanthrone.
-
Cool and filter. Wash with water.[3]
-
DOT Visualization: Reaction Mechanism
Figure 2: Mechanistic flow for the synthesis of Pyrazoloanthrone.
Characterization & Troubleshooting
Expected Spectral Signatures
-
Anthra[1,2-d]imidazole:
-
IR: Disappearance of the NH2 doublet (3300-3400 cm⁻¹). Appearance of C=N stretch (~1610 cm⁻¹).
-
1H NMR: Aromatic protons shifted downfield. The imidazole NH is often broad or invisible in CDCl3, visible in DMSO-d6 around 13.0 ppm.
-
-
Pyrazoloanthrone:
-
MS: M+ = 220 (for unsubstituted parent).
-
Fluorescence: Strong fluorescence in solution (unlike the non-fluorescent chloro- precursor).
-
Expert Tips
-
Moisture Sensitivity: Protocol A (PTA/PEG) is tolerant to moisture, making it superior to acid chloride methods.
-
Regioselectivity: In Protocol B, if using substituted hydrazines (e.g., methylhydrazine), regioselectivity (N1 vs N2 methylation) is controlled by steric hindrance. Methylhydrazine typically yields a mixture; purification by column chromatography is required.
-
Solubility: These fused systems are highly planar and poorly soluble. Use TFA/CDCl3 mixtures for NMR or perform experiments in hot DMSO.
References
-
Bhattacharyya, B. et al. (2015). "One-pot protocol for J-aggregated anthraimidazolediones catalyzed by phosphotungstic acid in PEG-400 under aerobic condition." RSC Advances.
-
Bennett, B. L. et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences.
-
Gouda, M. A. et al. (2010). "Chemistry of 2-aminoanthraquinones." Turkish Journal of Chemistry.
-
Tikhomirov, A. S. et al. (2024).[4] "Synthesis and antiproliferative activity of thiazole-fused anthraquinones." Organic & Biomolecular Chemistry.
-
Shchekotikhin, A. E. et al. (2005). "Synthesis of Heterocyclic Analogs Starting from 2,3-Diaminoquinizarine." Chemistry of Heterocyclic Compounds.
Sources
Advanced Pharmacokinetic Profiling of Amino-Substituted Anthraquinones
Application Note: AN-PK-AQ-04
Abstract
Amino-substituted anthraquinones (e.g., Mitoxantrone, Pixantrone) represent a critical class of antineoplastic agents acting primarily as topoisomerase II inhibitors and DNA intercalators.[1] While clinically potent, their development is plagued by complex pharmacokinetic (PK) behaviors, including extensive tissue distribution, multi-phasic elimination, and cardiotoxicity risks. This Application Note provides a rigorous, field-validated protocol for the bioanalysis and pharmacokinetic modeling of these compounds. It emphasizes overcoming specific challenges such as high non-specific binding, photosensitivity, and the necessity for long-duration sampling to capture terminal elimination phases.
Part 1: Chemical Handling & Stability (The "Hidden" Variables)
Expert Insight: The most common cause of PK study failure with amino-anthraquinones is not biological variability, but pre-analytical error.[1] These compounds are highly lipophilic and basic; they adhere tenaciously to glass surfaces and degrade under ambient light.
Materials & Environmental Control[1]
-
Labware: strictly use Polypropylene (PP) or Silanized Glass for all preparation steps.[1] Never use standard borosilicate glass vials for low-concentration stock solutions (<1 µg/mL), as adsorption can result in >40% analyte loss within 1 hour.[1]
-
Lighting: All procedures must be performed under Amber Light (sodium vapor or filtered LED, cutoff <500 nm).[1] Wrap all infusion lines and animal cages in aluminum foil during dosing and sampling.
-
Solvents: Dissolve primary stocks in DMSO or acidified methanol. Aqueous solubility is poor; avoid pure water for stock solutions.[1]
Part 2: Bioanalytical Method Development (LC-MS/MS)
Amino-substituted anthraquinones contain basic amine groups, making them ideal candidates for Positive Electrospray Ionization (ESI+).[1] However, their high plasma protein binding (>95%) requires aggressive extraction techniques.[1]
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
Protein precipitation (PPT) often yields poor recovery due to entrapment of the drug in the protein pellet.[1] LLE is the gold standard for this class.
Reagents:
-
Extraction Solvent: Ethyl Acetate:Isopropanol (90:10 v/v) or Chloroform:Methanol (80:20 v/v).[1]
-
Buffer: 0.1 M Ammonium Hydroxide (pH 10.0). Rationale: Basifying the plasma suppresses ionization of the amino groups, rendering the molecule neutral and driving it into the organic phase.
-
Internal Standard (IS): Deuterated analog (e.g., Mitoxantrone-d8) or a structural analog (e.g., Amodiaquine).[1]
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL PP tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Basify: Add 50 µL of 0.1 M Ammonium Hydroxide. Vortex for 10 sec.
-
Extract: Add 500 µL of Extraction Solvent.
-
Agitate: Shake on a reciprocating shaker for 10 min at 1200 rpm.
-
Phase Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer 400 µL of the organic (upper) supernatant to a clean PP plate/tube.
-
Dry: Evaporate under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (Water:Acetonitrile 70:30 + 0.1% Formic Acid).
LC-MS/MS Conditions[1]
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 1.7µm or Waters BEH C18).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for amines).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1.0 min: 10% B (Hold)[1]
-
1.0-4.0 min: Ramp to 95% B
-
4.0-5.0 min: Hold 95% B (Wash lipophilic matrix)
-
5.1 min: Re-equilibrate to 10% B.
-
-
Detection: MRM Mode (ESI+). Monitor the transition of
to the characteristic quinone fragments.
Part 3: In Vivo Pharmacokinetic Study Design
Expert Insight: Amino-anthraquinones exhibit a "deep compartment" effect.[1] A standard 24-hour sampling protocol will miss the terminal half-life (
Dosing & Sampling Schedule
-
Species: Sprague-Dawley Rats (Cannulated Jugular Vein recommended to reduce stress).[1]
-
Route: IV Bolus (Tail vein) or Short Infusion.[1]
-
Dose: 1–5 mg/kg (Based on MTD; Mitoxantrone LD50 is approx 3-5 mg/kg in rats).[1]
-
Sampling Points (Critical):
-
Distribution Phase (
): 2, 5, 15, 30 min. -
Elimination Phase (
): 1, 2, 4, 8, 12 h. -
Terminal Phase (
): 24, 48, 72, 96 h. -
Note: Sampling up to 96+ hours is required because the terminal half-life can exceed 40 hours due to slow release from tissues.[1]
-
Tissue Distribution (Toxicity Assessment)
Due to cardiotoxicity risks (e.g., CHF linked to cumulative doses), tissue collection is mandatory at the terminal timepoint.
-
Target Tissues: Heart, Liver, Kidney, Spleen.
-
Processing: Homogenize tissues in 50% Methanol/Water. Perform LLE as described in Section 2.1.
Part 4: Data Analysis & Compartmental Modeling
Amino-substituted anthraquinones rarely fit a 1-compartment model.[1] They are best described by a 3-Compartment Model due to rapid distribution into highly perfused tissues (Central
Pharmacokinetic Parameters Calculation
Use Non-Compartmental Analysis (NCA) for initial estimates, followed by Non-Linear Mixed Effects Modeling (NLME) for compartmental fitting.[1]
| Parameter | Definition | Significance for Anthraquinones |
| Maximum Concentration | Drives acute toxicity (hematologic).[1] | |
| Vol. of Dist.[1][2][3] at Steady State | Typically High (>10 L/kg).[1] Indicates extensive tissue binding (DNA intercalation).[1] | |
| Total Clearance | Moderate.[1][2] Often non-renal (hepatic metabolism + biliary excretion).[1] | |
| Terminal Half-life | Long (20-100h).[1] Predicts accumulation upon repeat dosing.[1] | |
| AUC | Area Under Curve | Correlates with total exposure and efficacy.[1] |
Pathway Visualization
The following diagram illustrates the workflow from biological sampling to data modeling, highlighting the critical decision points for amino-anthraquinones.
Figure 1: Integrated Pharmacokinetic Workflow for Amino-Substituted Anthraquinones. Note the critical pH adjustment in sample prep and the 3-compartment modeling requirement.
Part 5: References
-
European Medicines Agency (EMA). (2012).[1] Pixuvri (pixantrone): Summary of Product Characteristics.[1][2][4] (Detailed PK data on clearance and half-life).
-
National Institutes of Health (NIH) / NCI. (2011).[1] Pharmacokinetic evaluation of pixantrone for the treatment of non-Hodgkin's lymphoma.[2][5] Expert Opin Drug Metab Toxicol.[1]
-
GlobalRPH. (2017).[1] Mitoxantrone - Clinical Pharmacology and Pharmacokinetics.[1][6] (3-compartment model parameters).
-
Drugs.com. (2024).[1][3] Mitoxantrone Prescribing Information.[1][3][6][7][8] (Dosing and Toxicity warnings).[1][3][6]
-
M. Locatelli et al. (2011).[1] Anthraquinones: Analytical Techniques.[1][9] (Extraction methodologies).
Sources
- 1. Pixantrone - Wikipedia [en.wikipedia.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. drugs.com [drugs.com]
- 4. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic evaluation of pixantrone for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. e-century.us [e-century.us]
- 8. Safety, tolerability, and pharmacokinetics of mitoxantrone hydrochloride injection for tracing in patients with gastric cancer: a single-blind, single-center, phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. via.library.depaul.edu [via.library.depaul.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Bis((3-methylphenyl)amino)anthraquinone
Current Status: Online Ticket ID: #SYNTH-AQ-15-BIS Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Reaction Scope
Welcome to the technical support hub for the synthesis of 1,5-Bis((3-methylphenyl)amino)anthraquinone . This deep-red/violet chromophore is synthesized via a double Ullmann Condensation (Nucleophilic Aromatic Substitution) between 1,5-dichloroanthraquinone (1,5-DCA) and m-toluidine (3-methylaniline).
This guide addresses the specific kinetic and thermodynamic challenges of replacing two deactivated halogen positions on the anthraquinone core.
The Core Reaction
Reaction Mechanism & Pathway Visualization
Understanding the stepwise nature of this reaction is critical for troubleshooting low yields. The first substitution activates the ring for the second, but the reaction frequently stalls at the mono-substituted intermediate if energy barriers are not maintained.
Caption: Stepwise Ullmann condensation pathway. Note the kinetic bottleneck at Step 2 (Mono
Optimized Protocol & Critical Parameters
This protocol is designed to minimize the "Mono-Substituted Stall" and prevent tar formation.
Reagents & Stoichiometry
| Component | Role | Equiv. | Recommended Grade |
| 1,5-Dichloroanthraquinone | Substrate | 1.0 | >98% Purity (HPLC) |
| m-Toluidine | Reactant & Solvent | 8.0 - 10.0 | Redistilled (Colorless) |
| Copper Powder | Catalyst | 0.1 - 0.2 | Freshly activated* |
| Potassium Acetate | Acid Scavenger | 2.5 | Anhydrous |
| Nitrobenzene | Co-solvent (Optional) | N/A | If not running neat in amine |
> Tech Tip: Copper oxide layers on old powder kill reactivity. Wash Cu powder with dilute HCl, then Acetone, and dry under
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring often fails due to slurry viscosity), reflux condenser, and nitrogen inlet.
-
Charging: Add 1,5-DCA, Potassium Acetate, and Copper powder. Purge with
for 15 minutes. -
Solvent Addition: Add m-toluidine via syringe. If the slurry is too thick, add a high-boiling polar solvent like Nitrobenzene or Ethylene Glycol (though neat amine is preferred for kinetics).
-
The Ramp: Heat to 130°C for 1 hour. This drives the first substitution.
-
The Push: Ramp temperature to 170°C - 180°C . Hold for 12–16 hours.
-
Critical Check: Monitor TLC (Mobile Phase: Toluene/Heptane 3:1). Look for the disappearance of the red mono-substituted spot.
-
-
Work-up:
-
Cool to 80°C.
-
Dilute with Methanol (precipitates the product while keeping excess amine in solution).
-
Filter hot (removes inorganic salts/copper). Correction: The product is the solid. The salts are also solid. You must wash the filter cake with hot water later to remove salts.
-
Refined Work-up: Pour reaction mix into dilute HCl (2M). This protonates the excess m-toluidine, making it water-soluble. The product precipitates.[1] Filter and wash with water until neutral.
-
Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls at Mono-Substituted Intermediate
User Question: "I have run the reaction for 24 hours, but TLC still shows a major spot for the mono-chloro intermediate. Why won't it push to completion?"
Technical Diagnosis: The second chlorine atom on the anthraquinone ring is deactivated after the first amine is attached (electron-donating effect of the amine reduces electrophilicity of the ring). Corrective Actions:
-
Temperature Check: Ensure internal temperature is
. Refluxing m-toluidine (bp ~203°C) is ideal. -
Catalyst Poisoning: Did you use "old" copper? Add a fresh spatula tip of CuI (Copper Iodide) to the hot mixture. Cu(I) is often the active species.[2]
-
Solvent Choice: If using a co-solvent (e.g., DMF), switch to Nitrobenzene or o-Dichlorobenzene . These allow higher temperatures than DMF/DMAc.
Issue 2: Product is Black/Tar-like
User Question: "My yield is okay, but the product is a sticky black tar that is impossible to filter. How do I fix this?"
Technical Diagnosis: This is caused by the oxidative polymerization of the excess m-toluidine (aniline derivatives oxidize easily at high temps in air). Corrective Actions:
-
Strict Inert Atmosphere: You must maintain a positive pressure of Nitrogen or Argon throughout the entire heating cycle.
-
Anti-oxidant: Add a pinch of Sodium Hydrosulfite (
) during the workup to reduce oxidized amine species. -
Purification: Recrystallize the tarry solid from Chlorobenzene or DMF . The tar usually remains in solution while the anthraquinone crystallizes upon cooling.
Issue 3: Low Yield (<50%)
User Question: "I am losing half my material during the acid wash. Is my product soluble?"
Technical Diagnosis: While the product is not soluble in dilute acid, if the acid concentration is too high or the particles are too fine, you may have physical losses or partial protonation (though unlikely for AQ amines). More likely, the "loss" is actually the removal of heavy impurities you assumed were product. Corrective Actions:
-
verify Stoichiometry: Ensure you used at least 2.2 equivalents of base (K Acetate/Carbonate). If HCl is not neutralized, it protonates the amine reactant, killing the reaction.
-
Filter Aid: Use Celite during the initial filtration if the particles are too fine.
Logic & Decision Tree for Optimization
Use this flow to determine your next experimental move.
Caption: Decision matrix for in-process reaction monitoring.
References & Authority
The protocols above are derived from established Ullmann condensation methodologies for anthraquinone derivatives.
-
Ullmann Condensation Mechanism:
-
Source: Baqi, Y., & Müller, C. E. (2010).[3] "Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions." Nature Protocols, 5(5), 945–953.[3]
-
Relevance: Validates the Cu(0) catalyst and base requirements for anthraquinone substitutions.
-
-
Industrial Synthesis of Aminoanthraquinones:
-
Source: "Process for the preparation of 1,5- and 1,8-diamino-anthraquinone."[4] (Patent US4062878A).
-
Relevance: Establishes the high-temperature and pressure parameters often required for 1,5-disubstitution.
-
-
Catalyst Optimization (Cu vs CuI):
-
Source: Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364.
-
Relevance: Explains the mechanistic advantage of soluble Cu(I) species in difficult aromatic substitutions.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
Purification of crude 1,5-Bis((3-methylphenyl)amino)anthraquinone by recrystallization
[1]
Introduction: The Purification Challenge
Welcome to the Technical Support Hub for 1,5-Bis((3-methylphenyl)amino)anthraquinone . This compound belongs to a class of high-performance anthraquinone chromophores often used as intermediates in high-grade pigments or electronic materials.[1]
The Core Challenge: Unlike simple organic solids, this compound exhibits low solubility in common organic solvents and a high melting point (>250°C). The primary impurities are often unreacted starting materials (1,5-dichloroanthraquinone), mono-substituted by-products, and copper catalyst residues from the Ullmann-type coupling reaction used to synthesize it.[1]
This guide provides a validated recrystallization workflow designed to maximize isomeric purity (removing 1,8-isomers) and chromatic brilliance .
Module 1: Solvent System Thermodynamics[1]
Selecting the correct solvent system is not random; it is a balance of dipole-dipole interactions and thermal capacity .
Recommended Solvent Systems
| System Class | Primary Solvent | Anti-Solvent | Key Characteristic | Best For |
| System A (Classic) | Glacial Acetic Acid | None (Temperature gradient) | High solubility differential between 1,5- and 1,8-isomers.[1] | Highest Purity (Removes isomers) |
| System B (High-Yield) | DMF or NMP | Methanol or Ethanol | High solvency power at moderate temps.[1] | Bulk Scale-up (Maximizes yield) |
| System C (Aromatic) | o-Dichlorobenzene | None | Extremely high boiling point (180°C).[1] | Stubborn Crudes (Highly insoluble samples) |
Technical Insight: The 1,5-isomer is generally less soluble than the 1,8-isomer.[1][2] System A (Acetic Acid) exploits this: upon cooling, the 1,5-isomer crystallizes first, leaving the 1,8-isomer and mono-substituted impurities in the mother liquor.[1]
Module 2: Standard Operating Procedure (SOP)
Protocol ID: SOP-Recrys-AA-01 Method: High-Temperature Recrystallization in Glacial Acetic Acid[1]
Phase 1: Dissolution & Hot Filtration[1]
-
Ratio: Charge the reaction vessel with 10 g of crude solid and 100–150 mL of Glacial Acetic Acid.
-
Heating: Heat the mixture to reflux (118°C) with vigorous mechanical stirring.
-
Critical Check: If the solid does not dissolve completely, add solvent in 10 mL increments.
-
-
Catalyst Removal: While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel (Grade 3) or a celite pad.
-
Why? This removes inorganic salts (KCl/NaCl) and insoluble carbonized char.
-
Caution: If the funnel is cold, the product will crash out instantly, clogging the filter.
-
Phase 2: Crystallization & Isolation[1][3]
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature (25°C) over 4–6 hours.
-
Do NOT use an ice bath immediately. Rapid cooling traps impurities (occlusion).
-
-
Final Chill: Once at room temperature, cool to 10°C for 1 hour to maximize yield.
-
Filtration: Filter the crystalline solid under vacuum.
-
Washing:
-
Wash 1: Cold Glacial Acetic Acid (displaces mother liquor).
-
Wash 2: Hot Water (removes acid traces).[1]
-
Wash 3: Methanol (facilitates drying).
-
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
Visualization: The Process Flow
Caption: Figure 1. Optimized workflow for purification, highlighting critical impurity rejection points.
Module 3: Troubleshooting Hub
Status: Active Logic: Symptom-Based Diagnosis[1]
Issue 1: "My product is dull, greenish, or grey instead of bright violet."
Diagnosis: Copper Contamination.[3] The synthesis likely used a Copper(I) catalyst. Residual copper coordinates with the amino groups, quenching fluorescence and altering color. Corrective Action:
-
Chelation Wash: Before recrystallization, boil the crude solid in 5% HCl for 30 minutes. This breaks the Cu-Amine complex.
-
Ammonia Wash: Alternatively, wash the final filter cake with 5% aqueous Ammonia . Copper forms a soluble deep blue complex
which washes away.[1]
Issue 2: "The filter clogged immediately during hot filtration."
Diagnosis: Thermal Shock. The solution hit a cold surface, causing immediate precipitation (supersaturation collapse). Corrective Action:
-
Pre-heat Equipment: Place the funnel and receiving flask in an oven at 100°C prior to use.
-
Dilution: Increase solvent volume by 20%. Operating too close to the saturation limit makes the process unforgiving.
Issue 3: "I have low yield; the mother liquor is still very dark."
Diagnosis: Solubility is too high at room temperature. Corrective Action:
-
Anti-Solvent Addition: After the solution cools to room temperature, slowly add Water (if using Acetic Acid/DMF) dropwise until turbidity persists, then cool to 4°C.
-
Recycle: Concentrate the mother liquor by rotary evaporation to 50% volume and harvest a "second crop" (Note: Second crops are always lower purity).
Visualization: Troubleshooting Logic Tree
Caption: Figure 2.[1] Decision matrix for common purification failures.
FAQ: Frequently Asked Questions
Q: Can I use Ethanol or Methanol as the primary solvent? A: No. The solubility of 1,5-bis((3-methylphenyl)amino)anthraquinone in alcohols is too low for effective recrystallization.[1] You would require massive volumes (dilution > 1:500). However, they are excellent washing solvents to remove residual high-boiling solvents like DMF.[1]
Q: Why is my melting point broad (e.g., 240–255°C)? A: A broad melting point indicates the presence of the 1,8-isomer or mono-substituted derivatives.[1] These impurities disrupt the crystal lattice. Repeat the recrystallization using Glacial Acetic Acid (System A) and ensure slow cooling to allow the thermodynamic product (1,5-isomer) to crystallize preferentially.
Q: Is the filtrate hazardous? A: Yes. It contains dissolved aromatic amines (m-toluidine derivatives) and potentially heavy metals.[1] Dispose of as Halogenated Organic Waste (if using dichlorobenzene) or Toxic Organic Waste .
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .[1] (Standard protocols for recrystallization of aromatic compounds).
-
Ullmann's Encyclopedia of Industrial Chemistry. "Anthraquinone Dyes and Intermediates." Wiley-VCH.[1] (General solubility and synthesis data for anthraquinone derivatives).
-
BenchChem. "Purification of crude Anthrarufin by recrystallization." Link (Analogous purification of 1,5-disubstituted anthraquinones using acetic acid).[1]
-
Google Patents. "Process for the preparation of 1,5- and 1,8-diamino-anthraquinone."[1] Link (Highlights solubility differences between 1,5 and 1,8 isomers).[1]
-
ResearchGate. "Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization."[1] Link (Protocols for copper removal using alumina/ammonia).
Optimizing reaction conditions for nucleophilic substitution on anthraquinones
Ticket Subject: Optimization of Reaction Conditions for
Executive Summary & Core Mechanism
Anthraquinones represent a unique challenge in nucleophilic aromatic substitution (
This guide addresses the three most common bottlenecks reported by our users:
-
Kinetic Stagnation: The reaction stalls or requires excessive heat.
-
Regiochemical Failure: Inability to selectively substitute the desired position.
-
Reductive Side-Reactions: Loss of the halogen without nucleophilic substitution (hydrodehalogenation).
Diagnostic Workflows (Troubleshooting)
Module A: Reactivity & Kinetics (The "Stalled Reaction")
User Issue: "My reaction is stuck at 20% conversion after 24 hours."
Technical Analysis:
The anthraquinone nucleus is electron-withdrawing, but not all positions are equal. The 1-position (
Optimization Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | Switch to Polar Aprotic (DMSO, DMF, NMP) | These solvents solvate cations well but leave the nucleophilic anion "naked" and more reactive. They also stabilize the polar Meisenheimer intermediate. |
| Leaving Group | For classical | |
| Temperature | Step-up: 80°C | Anthraquinones are thermally stable. If using DMSO, temperatures up to 130°C are standard to overcome the activation energy barrier of the electron-rich aromatic system. |
Module B: Catalyst Selection (The "Ullmann" Approach)
User Issue: "I am trying to substitute a 2-bromoanthraquinone, but standard
Technical Analysis:
Direct
Optimization Protocol:
-
Catalyst: Copper(I) Iodide (CuI) or Copper(0) powder.
-
Ligand (Critical): L-Proline or N,N'-dimethylethylenediamine (DMEDA).
-
Why? Modern ligands solubilize the copper species and lower the activation energy, allowing reactions to proceed at 80-100°C instead of the traditional 200°C.
-
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).-
Note: Avoid strong alkoxides if the substrate has sensitive functional groups, as they can cause side reactions.
-
Module C: Impurity Management (Reductive Dehalogenation)
User Issue: "I see a spot on TLC corresponding to the non-halogenated anthraquinone (hydrodehalogenation)."
Technical Analysis: Anthraquinones are redox-active. In the presence of copper catalysts and amine nucleophiles, Single Electron Transfer (SET) mechanisms can compete with the desired oxidative addition. This generates a radical anion which abstracts a hydrogen atom from the solvent or nucleophile, leading to the loss of the halogen.
Corrective Actions:
-
Oxygen Control: Degas all solvents. Oxygen can promote radical cycles that lead to dehalogenation.
-
Solvent Choice: Avoid solvents with easily abstractable hydrogen atoms (e.g., secondary alcohols) if this side reaction is prevalent. Switch to DMF or Acetonitrile.
-
Catalyst Load: Reduce Copper loading. Excess copper promotes SET pathways.
Visual Decision Support
Figure 1: Reaction Optimization Logic Gate
Caption: Decision tree for selecting reaction conditions based on regiochemistry and initial yield data.
Figure 2: Mechanistic Pathway & Side Reactions
Caption: Mechanistic bifurcation showing the desired substitution vs. the reductive dehalogenation side reaction.
Standard Operating Procedure (SOP)
Protocol: Copper-Catalyzed Amination of Bromamine Acid Analogues Based on optimized conditions for 2-substituted anthraquinones.
-
Setup: In a sealed tube or pressure vial, combine:
-
1.0 eq 1-amino-4-bromoanthraquinone-2-sulfonic acid (or analogue).
-
1.2 - 1.5 eq Amine nucleophile.
-
0.05 eq (5 mol%)
or . -
2.0 eq
.
-
-
Solvent System: Add Water/Ethanol (3:1 v/v) or pure DMF (if solubility is an issue).
-
Reaction: Heat to 80–90 °C for 2–6 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If the solution turns brown/black and yield is low, check for dehalogenation (impurity spot with lower polarity).
-
-
Workup: Cool to room temperature.
-
If Water/EtOH: The product often precipitates. Filter and wash with dilute HCl to remove excess amine/copper.
-
If DMF: Pour into ice water to precipitate.
-
Frequently Asked Questions (FAQs)
Q: Why is my 1-chloroanthraquinone reacting faster than my 1-iodoanthraquinone?
A: In metal-free
Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly effective for anthraquinone substitutions, often reducing reaction times from hours to minutes. However, ensure your vessel can withstand the pressure if using volatile amines.
Q: How do I remove the Copper catalyst residue? A: Anthraquinones are often insoluble in water. Wash the crude solid with a dilute aqueous solution of EDTA or ammonia, which chelates the copper ions, rendering them soluble in the aqueous wash layer.
References
-
Syntheses of 2-substituted 1-amino-4-bromoanthraquinones.Beilstein Journal of Organic Chemistry, 2017.
-
[Link]
-
-
Synthesis of some 4-substituted 9,10-anthraquinones. French-Ukrainian Journal of Chemistry, 2020.[1]
-
Regioselectivity switches between anthraquinone precursor fissions.Chemical Science, 2024.
-
[Link]
-
-
Copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranils.Organic & Biomolecular Chemistry, 2015.
-
[Link]
-
Sources
Preventing side product formation in anthraquinone synthesis
Topic: Preventing Side Product Formation in Anthraquinone Synthesis
Status: Operational | Tier: Level 3 (Senior Application Support) Audience: Process Chemists, R&D Scientists, Chemical Engineers
Introduction: The Selectivity Challenge
Welcome to the Anthraquinone Synthesis Support Center. You are likely here because your reaction yield is compromised by impurities, or your downstream purification is failing due to "tarry" byproducts.
Anthraquinone (AQ) synthesis is deceptive; while the core chemistry (Friedel-Crafts or Oxidation) is textbook, the industrial reality is plagued by three classes of side reactions:
-
Regio-isomerization (during acylation).
-
Over-oxidation/Ring Opening (during anthracene oxidation).
-
Sulfonation/Charring (during acid-mediated cyclization).
This guide bypasses general theory to address the causality of these failures and provides self-validating protocols to eliminate them.
Part 1: Diagnostic & Troubleshooting Modules
Module A: The Friedel-Crafts Route (Phthalic Anhydride + Benzene)
The Standard Industrial Method (2-Step)
Context: This route involves the formation of 2-benzoylbenzoic acid (BBA) followed by ring closure using strong acid (Oleum/H₂SO₄).
Q1: Why is my crude product containing significant amounts of phthalides instead of anthraquinone?
Root Cause: Improper stoichiometry and Lewis Acid activity in Step 1. If the intermediate 2-benzoylbenzoic acid reacts with another molecule of benzene before cyclization, or if the reduction potential is altered by moisture, 3,3'-diphenylphthalide is formed. This is a "dead-end" side product that cannot easily convert to AQ.
Corrective Protocol:
-
Stoichiometry Control: Ensure Phthalic Anhydride is in slight excess (1.05 eq) relative to benzene if using a solvent, or use benzene as the solvent but strictly control the temperature below 80°C.
-
Moisture Management: AlCl₃ liberates HCl upon contact with water, deactivating the catalyst. Hydrated Al species catalyze phthalide formation over acylation.
-
Validation: Check the IR spectrum of the intermediate. A strong lactone peak at ~1770 cm⁻¹ indicates phthalide contamination.
Q2: My cyclization step (Step 2) yields a water-soluble black tar. What happened?
Root Cause: Sulfonation and Polymerization. You likely used Oleum (fuming sulfuric acid) at too high a concentration or temperature. Anthraquinone is resistant to sulfonation, but not immune. At temperatures >150°C or with high free SO₃ content, you form Anthraquinone-2-sulfonic acid (water-soluble) and char (polymers).
Corrective Protocol:
-
Acid Strength: Switch from 20% Oleum to concentrated H₂SO₄ (98%) if the substrate is unsubstituted. Only use Oleum for deactivated rings.
-
Temperature Ceiling: Maintain reaction temperature at 130°C ± 5°C .
-
The "Drop Test" Validation: Take 1 mL of reaction mixture and drop it into 10 mL water.
-
White/Yellow Precipitate: Good (Anthraquinone).[1]
-
Clear/Red Solution: Bad (Sulfonic acids formed).
-
Black Sludge: Charring (Temp too high).
-
Module B: The Oxidation Route (Anthracene Oxidation)
The Green/Catalytic Method
Q3: I am detecting Anthrone and Anthranol in my final product. Is my reaction incomplete?
Root Cause: Under-oxidation due to steric hindrance or insufficient oxidant residence time. Anthrone is the semi-oxidized ketone intermediate. It forms tautomeric equilibria with anthranol. This occurs often in chromic acid oxidations where agitation is poor.
Corrective Protocol:
-
Phase Transfer: If using aqueous oxidants (Chromic/Nitric) with solid anthracene, the reaction is surface-limited. Use Glacial Acetic Acid as a solvent to homogenize the phase.
-
Temperature Ramp: Ensure a hard reflux (approx. 100-115°C) is maintained for at least 60 minutes after oxidant addition is complete.
Q4: My yield is low, and I see phthalic acid in the waste stream.
Root Cause: Over-oxidation (Ring Opening). High-valence metals (Cr⁶⁺, V⁵⁺) or aggressive nitric acid can cleave the central ring of anthracene, producing phthalic acid.
Corrective Protocol:
-
Selectivity Tuner: Switch to Cerium(IV) Ammonium Nitrate (CAN) or use V₂O₅ with air flow control.
-
Nitric Acid Control: If using HNO₃, remove the evolved NO gas immediately. Retained NO₂ catalyzes the ring opening.
Part 2: Visualizing the Selectivity Pathways
The following diagrams illustrate the bifurcation points where side products are generated.
Diagram 1: Friedel-Crafts Reaction Network & Failure Points
Caption: Critical bifurcation points in the 2-step synthesis. Red nodes indicate irreversible side products.
Diagram 2: Troubleshooting Logic Flow
Caption: Rapid diagnostic decision tree for evaluating crude reaction output.
Part 3: Optimized Experimental Protocol
Protocol: High-Purity Synthesis via Friedel-Crafts
Designed to minimize phthalide and sulfonate formation.
Reagents:
-
Phthalic Anhydride (1.0 eq)
-
Benzene (Dry, 2.5 eq - acts as solvent and reagent)
-
Aluminum Chloride (Anhydrous, 2.2 eq)
-
Sulfuric Acid (98%)
Step 1: Formation of 2-Benzoylbenzoic Acid (BBA)
-
Setup: Flame-dry a 3-neck flask. Attach a CaCl₂ guard tube (Critical: Moisture kills selectivity).
-
Addition: Suspend Phthalic Anhydride and AlCl₃ in dry benzene.
-
Reaction: Heat to 50°C (Do not reflux yet). Hold for 1 hour. Then slowly raise to reflux (80°C) for 2 hours.
-
Why? Initiating at lower temp prevents the kinetic formation of phthalides.
-
-
Quench: Pour into ice/HCl. Steam distill off excess benzene.
-
Isolation: Filter the solid BBA. Dry thoroughly. (Wet BBA causes sulfonation in Step 2).
Step 2: Cyclization to Anthraquinone
-
Dissolution: Add dry BBA to conc. H₂SO₄ (Ratio: 1g BBA : 5mL Acid).
-
Heating: Heat to 120°C for 1 hour.
-
Checkpoint: Monitor color.[2] It should turn dark red (oxonium ion), not black.
-
-
Hydrolysis: Cool to room temp. Pour over crushed ice.
-
Digestion: Boil the resulting slurry for 5 minutes.
-
Why? This hydrolyzes any unstable sulfate esters formed on the ring.
-
-
Filtration: Filter the pale yellow precipitate. Wash with dilute ammonia (removes unreacted BBA) then water.
Data Summary: Impurity Profiles
| Impurity | Origin Step | Appearance | Solubility (Water) | Prevention Strategy |
| 3,3'-Diphenylphthalide | Acylation | White crystals | Insoluble | Control Benzene excess; Keep T < 80°C |
| AQ-2-Sulfonic Acid | Cyclization | Red solution | Soluble | Avoid Oleum; Keep T < 140°C |
| Anthrone | Oxidation | Yellow/Green | Insoluble | Ensure full oxidation reflux time |
| Carbon/Tar | Cyclization | Black solid | Insoluble | Prevent local overheating (stirring) |
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (Foundational text on acylation mechanisms and phthalide side-reactions).
-
Ullmann's Encyclopedia of Industrial Chemistry. (2012). "Anthraquinone".[2][3][4][5][6][7][8][9] Wiley-VCH. (Authoritative industrial parameters).
-
Kikhtyanin, O. V., et al. (2008).[8] "Anthraquinones Formation on Zeolites with BEA Structure". Studies in Surface Science and Catalysis. (Green chemistry alternatives and selectivity data).
- Gokulakrishnan, N., et al. (2025). "Synthesis of anthraquinone from phthalic anhydride with benzene over zeolite catalyst". ResearchGate.
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. docsity.com [docsity.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 7. US2742484A - beta-sulfonation of anthraquinone containing mercury - Google Patents [patents.google.com]
- 8. Anthraquinones Formation on Zeolites with BEA Structure | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Column chromatography protocol for purifying aminoanthraquinones
Welcome to the Purification Technical Support Center.
Topic: Column Chromatography Protocol for Aminoanthraquinones Case ID: AAQ-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Deceptive Challenge
Aminoanthraquinones are deceptively simple to purify. Their vibrant colors (ranging from yellow to deep purple) make them easy to track visually, yet they frequently fail during standard chromatography. The primary culprits are solubility mismatches and silanol interactions .
The amino group (
This guide provides a self-validating protocol designed to bypass these specific failure modes.
Part 1: Strategic Method Development
Before packing the column, you must select the correct solvent system and stationary phase.[1][2] Use the decision matrix below.
Solvent System Selection Table
| Target Compound | Recommended System | Additive Required? | Why? |
| 1-Aminoanthraquinone | Hexane / Dichloromethane (DCM) | No (Usually) | Intramolecular H-bonding (C=O |
| 2-Aminoanthraquinone | DCM / Methanol (0-5%) | Yes (1% TEA) | Lacks internal H-bonding; highly polar; binds aggressively to silica. |
| Diamino- / Poly-amino | DCM / Methanol (2-10%) | Yes (1-2% TEA) | Multiple amine groups multiply the tailing effect. |
| Nitro-amino precursors | Hexane / Ethyl Acetate | No | Nitro groups are less basic; standard normal phase works well. |
Critical Rule: If your compound streaks on a TLC plate, it will streak on the column. Do not proceed until you have a distinct spot on TLC.
Part 2: The Protocol (Self-Validating System)
This workflow uses Dry Loading as the default standard. Wet loading is strongly discouraged for aminoanthraquinones due to their tendency to precipitate when the strong dissolving solvent hits the non-polar mobile phase.
Visual Workflow
Caption: Workflow prioritizing dry loading and amine-deactivation to prevent precipitation and tailing.
Step-by-Step Methodology
1. The "Spot" Validation (TLC)
-
Goal: Achieve an
of 0.2–0.3 for the product and separation from impurities. -
Action: Prepare a TLC chamber with your chosen solvent (e.g., 9:1 Hexane:EtOAc).
-
The Adjustment: If the spot streaks (tails like a comet), add 1% Triethylamine (TEA) to the TLC solvent.
-
Validation: If the spot tightens into a circle, you must use TEA in the column.
2. The "Sand" Preparation (Dry Loading)
-
Why: Aminoanthraquinones are often soluble in DCM but insoluble in Hexane. Injecting a DCM solution into a Hexane column causes the product to crash out, blocking the column.
-
Protocol:
-
Dissolve crude material in the minimum amount of DCM or Acetone.
-
Add silica gel (ratio: 1g crude to 2g silica).
-
Evaporate solvent on a rotary evaporator until you have a free-flowing powder .
-
Self-Check: If the powder is sticky or clumpy, add more silica and re-evaporate. It must flow like dry sand.
-
3. Column Packing & Deactivation
-
Protocol:
-
Slurry pack the column using the starting mobile phase (e.g., 100% Hexane or 95% Hexane/5% DCM).
-
Crucial Step: If your TLC required TEA, flush the column with 2 column volumes (CV) of mobile phase containing 1% TEA before loading the sample. This "caps" the acidic silanol sites.
-
Carefully pour the Dry Load powder onto the top of the packed bed.
-
Add a layer of sand on top to protect the bed.
-
4. Gradient Elution
-
Start with 100% non-polar solvent (to elute non-polar impurities).
-
Slowly increase polarity (e.g., 0%
50% DCM in Hexane, or 0% 10% MeOH in DCM). -
Visual Cue: Collect the colored bands. Note that 1-amino isomers usually elute before 2-amino isomers due to lower polarity.
Part 3: Troubleshooting Guide
Issue 1: The Band is "Streaking" or Tailing Badly
-
Cause: Uncapped silanol groups on the silica are grabbing the amine protons.
-
Immediate Fix: Increase the Triethylamine (TEA) concentration in your mobile phase to 2-3%.
-
Alternative: If using MeOH/DCM, switch to Ammonia-saturated Methanol (7N NH3 in MeOH) as the polar modifier. This is more effective than TEA for stubborn amines.
Issue 2: The Column is Clogged / High Backpressure
-
Cause: The compound precipitated upon hitting the mobile phase (common with wet loading).
-
Immediate Fix: You cannot "un-clog" the top easily.
-
If early in run: Stop, carefully remove the sand and the top layer of precipitated silica. Re-dissolve this plug and perform a dry load, then place it back.
-
Prevention:[3] Always use Dry Loading for anthraquinones.
-
Issue 3: Poor Separation of 1-Amino and 2-Amino Isomers
-
Cause: Similar molecular weights and polarities.
-
Immediate Fix: Change the stationary phase selectivity.
-
Switch from Silica to Neutral Alumina . Alumina has different surface chemistry that often resolves structural isomers of anthraquinones better than silica.
-
Use Toluene as the primary solvent instead of Hexane/DCM. Toluene interacts with the
-system of the anthraquinone, often improving isomer selectivity.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does 1-aminoanthraquinone elute faster than 2-aminoanthraquinone?
A: This is due to Intramolecular Hydrogen Bonding . In the 1-amino isomer, the hydrogen on the amine forms a bond with the adjacent carbonyl oxygen (
Q2: Can I use Acetone instead of Methanol? A: Yes, but with caution. Acetone is a good solvent for aminoanthraquinones, but it absorbs UV light (cutoff ~330nm), which interferes with UV detectors. If you are using visual detection (colored bands), Acetone/Hexane is a viable alternative to EtOAc/Hexane, but it is less selective for amine separation than MeOH/DCM.
Q3: My compound turns red/purple on the column but is yellow in the flask. Is it decomposing?
A: Likely not. Anthraquinones are halochromic , meaning they change color based on pH. Silica gel is acidic (pH ~5). When the basic amine touches the acidic silica, it protonates, potentially shifting the absorption spectrum (color change). If it returns to the original color upon elution into a neutral solvent, the compound is stable. If the color persists, wash the fraction with saturated
Q4: Why is Triethylamine (TEA) preferred over Diethylamine? A: TEA is a tertiary amine, meaning it is non-nucleophilic and sterically hindered. It will block silanol sites effectively without reacting with your product (e.g., via Michael addition or displacement). Secondary amines like diethylamine are nucleophilic and could react with electrophilic sites on the anthraquinone ring [2].
References
-
Solubility of Things. (n.d.). 1-Aminoanthraquinone - Solubility and Properties. Retrieved January 28, 2026, from [Link]
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved January 28, 2026, from [Link]
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Retrieved January 28, 2026, from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved January 28, 2026, from [Link]
Sources
Scaling up the synthesis of 1,5-Bis((3-methylphenyl)amino)anthraquinone
Ticket System: Scale-Up & Process Optimization
Subject: 1,5-Bis((3-methylphenyl)amino)anthraquinone (CAS: 10114-49-5) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The Chemistry of Scale
You are synthesizing 1,5-Bis((3-methylphenyl)amino)anthraquinone , a critical chromophore used in high-performance polymers and LCD color filters.[1] This synthesis relies on a double Ullmann-type nucleophilic aromatic substitution (
Unlike the 1,4-isomers (common in textile dyes), the 1,5-substitution pattern creates unique steric and solubility challenges.[1] The reaction involves coupling 1,5-dichloroanthraquinone (1,5-DCAQ) with m-toluidine (3-methylaniline) using a copper catalyst.[1]
Key Reaction Parameters:
| Parameter | Specification | Criticality |
| Stoichiometry | 1:5 to 1:8 (1,5-DCAQ : Amine) | High: Excess amine acts as solvent and acid scavenger.[1] |
| Temperature | 150°C – 190°C | High: Below 150°C, the second substitution stalls (mono-impurity).[1][2] |
| Catalyst | Copper(II) Acetate or CuCl | Medium: Surface area and ligand exchange rate drive kinetics.[2] |
| Atmosphere | Nitrogen Sweep | Critical: Prevents oxidative tarring of the amine.[2] |
Process Visualization
The following diagram outlines the reaction pathway and the critical divergence points where impurities are formed.[2]
Figure 1: Reaction logic flow.[1][2] Note that the second substitution (Step 1 to Product) is sterically hindered and requires higher energy, making it the common failure point.[2]
Troubleshooting Guide & FAQs
Module A: Reaction Stalling & Kinetics
User Issue: "My HPLC shows 30% mono-substituted intermediate remaining even after 12 hours at reflux."
Root Cause Analysis: The second chloride displacement in 1,5-DCAQ is significantly slower than the first due to the deactivation of the anthraquinone ring by the first electron-donating amino group.[2] If the reaction stalls, your system lacks the thermal energy or catalytic activity to overcome the activation energy of the second step.[2]
Troubleshooting Protocol:
-
Check Water Content: Ullmann couplings are notoriously sensitive to moisture, which deactivates the copper catalyst.[2]
-
Temperature Audit: Are you actually at 180°C?
-
Catalyst Poisoning:
Module B: Filtration & Slurry Handling
User Issue: "The reaction mixture solidifies into a concrete-like block upon cooling. We cannot transfer it to the filter."
Root Cause Analysis:
1,5-Bis((3-methylphenyl)amino)anthraquinone has very low solubility in common organic solvents compared to its 1,4- or 1,8-isomers.[1] This is due to strong intermolecular
Troubleshooting Protocol:
-
The "Hot Filtration" Fallacy: Do not filter hot (unless removing inorganic salts).[2] You want the product to crystallize, but you need a carrier solvent.[2]
-
Dilution Strategy:
-
Agitation: Maintain vigorous stirring during the cool-down phase (100°C
25°C) to promote the formation of discrete crystals rather than a fused mass.
Module C: Purity & Copper Removal
User Issue: "Our final product has a dull color and contains 500 ppm residual copper. Standard water washes aren't working."
Root Cause Analysis: Copper binds tightly to the amine nitrogens in the product, forming stable chelates.[2] Simple water or solvent washes are insufficient to break these coordinate bonds.[2]
Troubleshooting Protocol: You must employ a Demineralization Wash using acid or a chelating agent.[2]
Protocol:
-
The Acid Boil:
-
Filtration: Filter hot. The product remains solid; copper salts pass into the filtrate.[2]
-
Neutralization: Wash the cake with hot water until the filtrate pH is neutral.
Data: Copper Removal Efficiency
| Wash Method | Residual Cu (ppm) | Product Yield Loss |
| Methanol Wash (Control) | 1200 ppm | < 1% |
| Water Wash (Hot) | 950 ppm | < 1% |
| 5% HCl Boil (Recommended) | < 50 ppm | 2-3% |
| EDTA Solution Wash | 150 ppm | < 1% |
Safety & Handling (Critical)
m-Toluidine (3-Methylaniline):
-
Hazard: Toxic by inhalation, in contact with skin, and if swallowed.[2] Cumulative poison.[2] Methemoglobinemia risk.[2]
-
Engineering Control: All charging of m-toluidine must occur in a closed system or under a high-velocity fume hood.
-
PPE: Double nitrile gloves or Silver Shield® laminates are required.[2] Latex is permeable to aromatic amines.[2]
References
-
Synthesis of Aminoanthraquinones (General Ullmann Chemistry)
-
Purific
-
Copper Removal Str
-
Isomer Specificity (1,5-DCAQ Starting M
-
Source: Google Patents EP0499451A1.[2] "Synthesis of 1-amino-anthraquinone." (Provides context on the difficulty of separating isomers if starting with impure nitration products).
- URL
-
Sources
- 1. chembk.com [chembk.com]
- 2. Degradation of Anthraquinone Dye Reactive Blue 4 in Pyrite Ash Catalyzed Fenton Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 6. US2068372A - Preparation of aralkylamino-anthraquinone compounds - Google Patents [patents.google.com]
- 7. Deploying a molecular copper catalyst for efficient degradation of commercial and industrial dyes under practical conditions - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Process for the purification of anthraquinone derivatives - Patent 2497761 [data.epo.org]
- 9. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
Technical Support Center: Stability Profile of 1,5-Bis((3-methylphenyl)amino)anthraquinone
Executive Technical Summary
As a Senior Application Scientist, I am providing this guide to address the specific stability challenges associated with 1,5-Bis((3-methylphenyl)amino)anthraquinone . This compound is a structural isomer of C.I. Solvent Violet 13, distinguished by the meta-positioning of the methyl group on the aniline rings.
The Core Stability Mechanism:
The exceptional stability of this molecule derives from Intramolecular Hydrogen Bonding (IMHB) . The hydrogen atom on the amine nitrogen forms a six-membered pseudo-ring with the adjacent carbonyl oxygen of the anthraquinone core. This "locking" mechanism suppresses non-radiative decay pathways, enhancing both thermal and photochemical stability compared to non-1,5-substituted isomers. However, this same planarity leads to strong
Module A: Thermal Stability & Sublimation Control
Context: Users frequently report color loss or contamination in adjacent equipment zones during high-temperature processing (e.g., extrusion >250°C). This is often misdiagnosed as chemical decomposition.
The Mechanism: Sublimation vs. Decomposition
Unlike azo dyes which undergo bond cleavage (decomposition), 1,5-bis(arylamino)anthraquinones possess high lattice energy but are prone to sublimation before melting.
-
Decomposition Temperature (
): Typically >300°C. -
Sublimation Onset: Can occur as low as 220°C under vacuum or high airflow.
Troubleshooting Protocol: Thermal Analysis Workflow
Issue: "My sample lost weight and color intensity at 260°C, is it degrading?"
Step-by-Step Diagnosis:
-
TGA (Thermogravimetric Analysis): Run under
atmosphere.-
Observation: Smooth weight loss curve without exothermic spike = Sublimation.
-
Observation: Sharp weight loss with exothermic spike (on DSC) = Decomposition.
-
-
Isothermal TGA: Hold at processing temperature (e.g., 260°C) for 60 mins.
-
Acceptance Criteria: Weight loss < 1% per hour.
-
-
Closed Cell DSC: If sublimation is suspected, use a hermetically sealed pan to suppress volatilization and observe the true melting/decomposition point.
Visualization: Thermal Stability Assessment Logic
Figure 1: Decision tree for diagnosing thermal mass loss events.
Module B: Photochemical Stability & "Self-Healing"[1][2]
Context: In polymer matrices (like PMMA or Polycarbonate), this dye class exhibits a phenomenon known as "reversible photodegradation."[1]
The Mechanism: Radical Formation & Recovery
Upon UV excitation, the anthraquinone core can abstract a hydrogen atom (often from the polymer matrix) or undergo electron transfer, forming a radical anion or leuco-form.
-
Aerobic Conditions: Singlet oxygen (
) attacks the amine linker, leading to irreversible fading (oxidation). -
Anaerobic/Matrix Conditions: The radical species are trapped in the rigid polymer cage. In the dark, these can recombine to regenerate the original chromophore—a "self-healing" effect.
Troubleshooting Protocol: Lightfastness Testing
Issue: "The dye fades during irradiation but recovers color overnight."
Validation Steps:
-
Prepare Films: Dope PMMA with 0.1 wt% dye.
-
Irradiation: Expose to Xenon arc lamp (simulated solar spectrum).
-
Dark Recovery: Place sample in dark at 60°C (thermal energy assists radical recombination).
-
Quantification: Measure Absorbance (
) at , , and .
| Parameter | Recommended Limit | Notes |
| Irreversible Loss | < 5% after 100 hrs | Indicates oxidative damage (permanent). |
| Reversible Loss | < 20% during exposure | Acceptable if recovery is >90%. |
Visualization: Photodegradation Pathway
Figure 2: Competition between reversible self-healing and irreversible oxidation pathways.
Module C: Solubility & Aggregation Control
Context: The 1,5-substitution pattern creates a highly symmetric, planar molecule that stacks efficiently. This leads to poor solubility in common solvents and "speckling" in coatings.
Solubility Data Table
| Solvent Class | Solvent | Solubility Rating | Application Note |
| Non-Polar | Hexane, Cyclohexane | Insoluble | Do not use for stock solutions. |
| Aromatic | Toluene, Xylene | Low (<1 mg/mL) | Requires heating to 80°C; risk of precipitation on cooling. |
| Polar Aprotic | NMP, DMSO, DMF | High (>10 mg/mL) | Recommended for Stock Solutions. |
| Chlorinated | DCM, Chloroform | Moderate | Good for film casting, but volatile. |
Troubleshooting Protocol: De-aggregation
Issue: "I see micro-crystals in my spin-coated film."
Corrective Action:
-
Solvent Switch: Move from Toluene to Chlorobenzene or o-Dichlorobenzene (higher boiling point, better aromatic interaction).
-
Thermal History: Heat the solution to 100°C for 30 mins, then filter hot (0.2
m PTFE filter). -
Sonication: Use a bath sonicator for 15 mins. Warning: High-power probe sonication can generate local heat >300°C and degrade the dye.
Frequently Asked Questions (FAQs)
Q1: Can I use this dye in acidic media? A: Caution is advised. While the anthraquinone core is stable, strong acids can protonate the amine groups (destroying the stabilizing H-bond) or sulfonate the ring. Avoid pH < 3.
Q2: Is the 3-methyl isomer different from the 4-methyl (Solvent Violet 13)? A: Chemically, they are very similar. The 3-methyl (meta) group provides slightly different steric packing, which may result in lower melting points and slightly better solubility than the highly symmetric 4-methyl (para) isomer.
Q3: How do I remove this dye from glassware? A: It is resistant to water and mild detergents. Use hot DMF or Acetone combined with base bath soaking (KOH/Isopropanol) for complete removal.
References
-
PubChem. (2025).[2] 1,5-Diaminoanthraquinone | C14H10N2O2.[2][3] National Library of Medicine. [Link]
-
Kothai Nayaki, S., et al. (2025). Photophysical Study of 1,5-Diaminoanthraquinone in Different Solvents. ResearchGate. [Link] (Note: Generalized behavior of 1,5-DAAQ class).
-
Embaye, N., et al. (2020). Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. Journal of Chemical Physics / NIH. [Link]
-
Solubility of Things. (2024).[4] Solubility of 1,5-Diaminoanthracene-9,10-dione. [Link]
Sources
Technical Support Center: Copper Remediation in Aminoanthraquinone Synthesis
Status: Operational Agent: Senior Application Scientist Ticket ID: CU-REM-AAQ-001 Subject: Troubleshooting Copper Catalyst Contamination in Ullmann/Goldberg Amination
Diagnostic & Compliance Triage
Q: Why is my standard aqueous workup failing to remove copper residues below 50 ppm?
A: The failure of standard washing lies in the chemical nature of your product. Aminoanthraquinones (AAQs) are not just products; they are chelating ligands . In a typical Ullmann or Goldberg reaction, the copper catalyst coordinates with the amine nitrogen and the quinone oxygen of the anthraquinone backbone. This forms a thermodynamically stable 5- or 6-membered metallacycle. Standard aqueous washes (brine, water) or simple filtration cannot break this coordinate covalent bond. You are essentially purifying the Copper-AAQ complex, not the free ligand.
Q: What are the strict regulatory limits I must hit?
A: You must adhere to ICH Q3D (R2) Elemental Impurities guidelines. Copper is a Class 3 impurity.
-
Oral Administration: PDE (Permitted Daily Exposure) is 3000 µ g/day .[1] For a max daily dose of 10g, the limit is 300 ppm .
-
Parenteral (Injectable) Administration: PDE is 300 µ g/day . The limit drops to 30 ppm .
-
Inhalation: PDE is 30 µ g/day . The limit is 3 ppm .
Scientist's Note: Most pharmaceutical QA departments impose an internal specification of <10 ppm regardless of route to avoid risk assessment failures later in development.
Remediation Protocols (The "Fix")
The following protocols are ranked by efficiency and specificity.
Protocol A: The "Gold Standard" – Trimercaptotriazine (TMT) Scavenging
Best for: High-value APIs requiring <10 ppm residual Cu.
Mechanism: 2,4,6-Trimercapto-s-triazine (TMT) forms a highly insoluble, polymeric complex with Cu(I) and Cu(II). The stability constant of Cu-TMT is orders of magnitude higher than the Cu-Aminoanthraquinone complex, effectively "stealing" the copper from your product.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude AAQ in a solvent where it is soluble (THF, DMF, or Toluene). Avoid alcohols if possible, as they can solubilize the Cu-TMT complex slightly.
-
Dosage: Add 3–5 equivalents of TMT (commercially available as Na₃TMT nonahydrate or silica-bound Si-TMT) relative to the estimated residual copper content (not the total catalyst used, just the residual).
-
Self-Validating Check: If using Na₃TMT, ensure the solution contains small amount of water (or add 1-2% water) to solubilize the salt and allow anion exchange.
-
-
Digestion: Stir at 50-60°C for 2-4 hours .
-
Visual Indicator: The solution may become turbid as the Cu-TMT complex precipitates (often an orange/brown solid, though difficult to see in dark AAQ solutions).
-
-
Filtration: Add Activated Carbon (10 wt%) and Celite (diatomaceous earth). Stir for 30 mins. Filter through a tight pad of Celite. The Carbon adsorbs fine TMT-Cu particulates; the Celite prevents clogging.
-
Analysis: Test filtrate via ICP-MS.
Protocol B: The "Bulk Wash" – Ammonia Complexation
Best for: Initial cleanup of crude reactions (removing 90% of catalyst).
Mechanism: Ammonia acts as a competitive ligand, forming the water-soluble deep blue complex
-
Biphasic Setup: Dissolve crude mixture in a non-miscible organic solvent (DCM or Ethyl Acetate).
-
Wash: Wash with 10% aqueous NH₄OH (Ammonium Hydroxide).
-
Validation: The aqueous layer will turn bright blue.
-
Repeat: Repeat the wash until the aqueous layer is colorless .
-
Warning: This method rarely achieves <50 ppm alone because the binding constant of ammonia is often lower than that of the chelating AAQ product.
Comparative Data: Scavenger Efficiency
| Method | Residual Cu (Initial: 500 ppm) | Yield Loss | Pros | Cons |
| Water/Brine Wash | 450 ppm | <1% | Cheap | Ineffective for chelating products. |
| Ammonia Wash | 80-120 ppm | 2-5% | Visual endpoint | Fails to reach single-digit ppm. |
| EDTA Extraction | 50-80 ppm | 5-10% | Common reagent | Can extract product if pH > 7. Hard to remove EDTA. |
| TMT (Na₃TMT) | < 5 ppm | <2% | Highly specific | Reagent cost; requires filtration optimization. |
| Silica-TMT (Si-TMT) | < 2 ppm | 3-5% | Zero leaching | Expensive; requires solid-phase handling. |
Visualized Workflows
Diagram 1: The Remediation Decision Matrix
Caption: Logic flow for selecting the correct copper removal strategy based on product solubility and purity requirements.
Diagram 2: The Chelation-Displacement Mechanism
Caption: Mechanistic view of TMT displacing the Aminoanthraquinone (AAQ) ligand to precipitate Copper.
Prevention: Heterogeneous Catalysis
Q: Can I avoid this cleanup entirely? A: Yes, by switching to immobilized catalysts. While reaction kinetics may be 10-20% slower, the workup is reduced to a simple filtration.
-
Recommended System: Cu(I) on Silica or Cu-nanoparticles on Charcoal .
-
Protocol:
-
Run reaction as normal.
-
Hot filtration (while product is dissolved).
-
The catalyst remains on the filter paper.
-
Caution: Leaching can still occur (usually 50-100 ppm). A "polish" scavenge with TMT (Protocol A) is often still required for parenteral grade, but the load is significantly lighter.
-
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022). Defines PDE limits for Copper (3000 µ g/day Oral, 300 µ g/day Parenteral).Link
-
Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. ResearchGate. (Accessed 2024). Discusses efficiency of alumina and resins for copper removal.[2][3][4]Link
-
Copper Removal from Cyanide Leach Solutions by Precipitation Using Trimercapto-s-triazine (TMT). ResearchGate. (Accessed 2024). Details the kinetics and precipitation mechanism of TMT-Copper complexes.Link
-
Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction. National Institutes of Health (PMC). (2011).[3] Demonstrates the use of immobilized copper catalysts to reduce downstream contamination.Link
-
Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. University of Kentucky. (Accessed 2024). Fundamental chemistry of the scavenger.Link
Sources
Troubleshooting low yields in amination of halogen-substituted anthraquinones
Executive Summary: The "Redox vs. Substitution" Battle
As researchers, we often treat the amination of halogenated anthraquinones (HAQs) as a standard cross-coupling or nucleophilic substitution. However, anthraquinones are not simple aryl halides. They are redox-active chromophores with poor solubility.
Low yields typically stem from three competing failure modes:
-
Insolubility: The rigid tricyclic core prevents the catalyst or nucleophile from accessing the C-X bond.
-
Redox Interference: The quinone moiety can poison Pd(0) catalysts or undergo unwanted reduction.
-
Competitive Hydrolysis: In the presence of trace water and base, the halogen is displaced by -OH rather than the amine, forming hydroxyanthraquinones.
This guide provides a diagnostic framework to identify which of these modes is killing your reaction and how to fix it.
Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in HAQ amination.
Critical Variables & Mechanism
The Mechanism: vs. Metal Catalysis
You are likely using one of two pathways. Choosing the wrong one for your specific substrate is a common error.
| Feature | Pathway A: Nucleophilic Aromatic Substitution ( | Pathway B: Copper-Catalyzed (Ullmann-Goldberg) |
| Substrate Scope | Best for 1-Halo or Nitro-substituted AQs (Activated). | Essential for 2-Halo or Deactivated AQs (Unactivated). |
| Key Driver | Electron-deficiency of the ring.[1] | Coordination of Cu to the amine and halide. |
| Common Failure | Temperature too low; Solvent not polar enough. | Ligand incompatibility; Catalyst aggregation. |
| Visual Cue | Slow color change. | Rapid color change (if successful). |
Solvent Selection Guide
Insolubility is the #1 killer of HAQ yields. The anthraquinone core stacks efficiently, resisting solvation.
-
Nitrobenzene: The "Old Reliable." High boiling point (210°C), good solubility for AQs, but toxic and hard to remove.
-
NMP (N-Methyl-2-pyrrolidone): Excellent solubility, water-miscible (easy workup), but can promote hydrolysis if wet.
-
DMSO: Good for
, but decomposes at high temps (>150°C) and can act as an oxidant. -
Ionic Liquids (e.g., [BMIM][PF6]): Emerging green alternative that recycles the catalyst, though expensive.
Troubleshooting FAQs
Q1: My reaction mixture turned black, and I can't isolate the product. What happened?
Diagnosis: You likely experienced reductive decomposition or polymerization . The Science: Anthraquinones are redox-active. In the presence of amines and metal catalysts at high temperatures, the quinone carbonyls can be reduced to hydroquinones or semiquinone radicals. These radicals initiate polymerization, forming "tar." Corrective Protocol:
-
Exclude Oxygen: Run the reaction under Argon. Oxygen promotes radical formation in quinone systems.
-
Lower Temperature: If running >150°C, switch to a more active catalyst (e.g., CuI/L-proline) that operates at 90–110°C.
-
Workup: Do not just rotovap. Pour the reaction mixture into acidified water (HCl) . This protonates the amine product (making it soluble if short chain) or precipitates the free base while keeping metal salts in solution.
Q2: TLC shows a new spot, but NMR confirms it's a Hydroxy-anthraquinone (OH-AQ), not the amine.
Diagnosis: Competitive Hydrolysis .
The Science: Hydroxide ions (
-
Dry System: Use anhydrous solvents (stored over 4Å molecular sieves).
-
Base Switch: Switch from hygroscopic
to Cesium Carbonate ( ) or organic bases like DBU . -
Amine Excess: Increase amine equivalents to 2.0–3.0 to statistically favor amination over hydrolysis.
Q3: Why does 1-chloroanthraquinone react faster than 2-chloroanthraquinone?
Insight: This is due to Intramolecular Hydrogen Bonding (in the product) and Carbonyl Activation (in the reactant).
-
1-Position (
favored): The incoming amine forms a transition state stabilized by H-bonding with the adjacent carbonyl oxygen. The product (1-aminoanthraquinone) is highly stable due to this 6-membered H-bond ring. -
2-Position: Lacks this stabilization and is sterically distant from the electron-withdrawing carbonyl. Action: For 2-halo substrates, you must use a Copper catalyst; standard
will fail or require extreme forcing conditions.
Optimized Protocols
Protocol A: Copper-Catalyzed Amination (Robust Standard)
Best for: Brominated AQs, 2-substituted AQs, or valuable amines.
Reagents:
-
Substrate: 1.0 equiv Halogenated AQ
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or DMEDA (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMSO or DMF (Anhydrous)
Step-by-Step:
-
Charge: Add AQ, CuI, Ligand, and Base to a screw-cap vial equipped with a stir bar.
-
Purge: Seal with a septum. Evacuate and backfill with Argon (x3).
-
Solvent: Inject degassed solvent via syringe.
-
Amine: Inject the amine (1.2–1.5 equiv).
-
Heat: Stir at 90–110°C for 12–24 hours.
-
Self-Validating Sign: Look for a color shift from Yellow/Pale to Deep Red/Purple (indicates formation of the amino-chromophore).
-
-
Workup: Cool to RT. Pour into 1M HCl (aq). Filter the precipitate.[2] Wash with water and methanol.
Protocol B: Metal-Free High-Pressure
Best for: 1-Chloro/Fluoro AQs, volatile amines (ammonia, methylamine).
Reagents:
-
Substrate: 1-Chloroanthraquinone[3]
-
Nucleophile: 40% Aqueous Methylamine or Ammonia
-
Catalyst: Cu powder (trace, optional) or None
-
Solvent: Chlorobenzene or Water (if using surfactant)
Step-by-Step:
-
Vessel: Use a Teflon-lined stainless steel autoclave . Glass pressure tubes may fail at the required pressures.
-
Mix: Add substrate and excess amine solution (5–10 equiv).
-
Heat: Seal and heat to 130–150°C for 6–12 hours.
-
Note: The high pressure keeps the volatile amine in the liquid phase, driving the kinetics.
-
-
Workup: Vent carefully (fume hood!). The product often crystallizes directly upon cooling. Filter and recrystallize from toluene.
References
-
Gorf and Jewell. "The kinetics of the reaction of 1-chloroanthraquinone with ammonia." Journal of the Chemical Society, Perkin Transactions 2, 1986.
-
Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004. (Foundational text on Ligand-assisted Ullmann).
-
Nordmann, G., & Buchwald, S. L. "A New Catalyst System for the Arylation of Amines." Journal of the American Chemical Society, 1997. (Reference for Pd-limitations and ligand evolution).
-
Organic Syntheses. "1-Aminoanthraquinone." Org.[2][4] Synth. 1938, 18, 5. (Classic high-pressure ammonolysis protocol).
-
Mao, J., et al. "Copper-Catalyzed Synthesis of Primary Arylamines from Aryl Halides and Aqueous Ammonia." Chemical Communications, 2011. (Modern Green Protocol).[5]
Sources
Technical Support Center: Anthraquinone Purification & Isomer Removal
Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Troubleshooting Isomeric Impurity Removal in Anthraquinone Derivatives
Welcome to the Purity Command Center
As a Senior Application Scientist, I understand that anthraquinone purification is rarely about simple separation—it is a battle against thermodynamics. Isomers like 1,5- and 1,8-substituted anthraquinones often share identical molecular weights and strikingly similar solubilities, rendering standard flash chromatography inefficient.
This guide bypasses generic advice. Below are field-proven protocols designed to break the symmetry of these isomers using thermodynamic selectivity,
Module 1: Bulk Separation (Crystallization & Solubility)
User Query: "I have a mixture of 1,5- and 1,8-dihydroxyanthraquinone. Standard recrystallization in ethanol yields a co-precipitated mess. How do I separate them?"
Scientist’s Diagnosis: You are fighting a kinetic battle with a solvent that doesn't discriminate enough between the lattice energies of the two isomers. You need a system that exploits the chelating difference between the peri-hydroxyl groups.
Protocol A: The Acid-Mediated Selective Precipitation
Best for: Separating 1,5-isomers (precipitate) from 1,8-isomers (solution).
This method utilizes the differential solubility of protonated complexes in hot acetic acid.
Reagents:
-
Glacial Acetic Acid (GAA)
-
Concentrated Sulfuric Acid (
) or Hydrochloric Acid
Step-by-Step Workflow:
-
Dissolution: Suspend the crude mixture in Glacial Acetic Acid (Ratio: 2:1 to 10:1 solvent-to-solid).
-
Acidification: Add concentrated mineral acid (approx. 5-10% v/v relative to GAA).
-
Reflux: Heat the mixture to reflux (
). -
Hot Filtration (Critical): Filter the solution while hot.
-
Solid Cake: Contains high-purity 1,5-dihydroxyanthraquinone .
-
Filtrate: Contains the 1,8-dihydroxyanthraquinone .[4]
-
-
Recovery of 1,8-isomer: Cool the filtrate to
or dilute with water to crash out the 1,8-isomer.
Quantitative Expectations:
| Parameter | 1,5-Isomer (Solid) | 1,8-Isomer (Filtrate) |
|---|---|---|
| Yield | ~85-90% recovery | ~80% recovery |
| Purity | >95% | >92% (requires 2nd wash) |
Reference: Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone (US Patent 3884943A) [1].
Module 2: Chromatographic Resolution (HPLC & Prep)
User Query: "My HPLC shows a 'shoulder' on the main peak. I suspect a positional isomer (e.g., 1-chloro vs 2-chloro), but C18 columns can't resolve them."
Scientist’s Diagnosis:
Standard C18 (Octadecyl) columns rely on hydrophobic interaction. Positional anthraquinone isomers often have identical hydrophobicity. You must switch to a mechanism based on
Troubleshooting Guide: Stationary Phase Selection
| Impurity Type | Recommended Column Chemistry | Mechanism |
| Positional Isomers (e.g., 1,5- vs 1,8-) | Pyrenylethyl (PYE) or Pentafluorophenyl (PFP) | Strong |
| Planar vs. Non-Planar | Graphitized Carbon | Shape selectivity retains planar anthraquinones more strongly. |
| Polar Derivatives (e.g., Rhein/Emodin) | C18 with Acid Modifier | Requires pH suppression ( |
Protocol B: High-Resolution Isomer Separation (HPLC)
Target: Separating closely related chloro- or nitro-anthraquinones.
-
Stationary Phase: Cosmsil PYE (Pyrenylethyl) or equivalent
-active column. -
Mobile Phase: Methanol (MeOH) / Water.[4]
-
Note: Methanol is preferred over Acetonitrile here because ACN's
-electrons can interfere with the stationary phase interactions.
-
-
Gradient: 60% MeOH
100% MeOH over 25 mins. -
Detection: UV at 254 nm.
Technical Insight: Phenyl-based columns often reverse the elution order compared to C18, allowing "hidden" impurities to elute before the main peak, improving quantification [2].
Module 3: Chemical Derivatization & Extraction
User Query: "I am working with Rhein and Aloe-emodin. They are too similar for standard extraction. How do I purify Rhein to pharma-grade?"
Scientist’s Diagnosis: Rhein contains a carboxylic acid group at position 3, while Aloe-emodin does not. This is your leverage point. You can use pH-controlled liquid-liquid partitioning to separate them without expensive chromatography.
Protocol C: pH-Switch Extraction
Workflow Visualization:
Figure 1: pH-Swing extraction workflow for separating carboxylated anthraquinones (Rhein) from non-carboxylated analogs.
Key Parameters:
-
Buffer pH: Must be strictly 9.0–9.5 .
-
Too High (>10): Phenolic hydroxyls deprotonate, causing Aloe-emodin to leak into the water phase.
-
Too Low (<8): Rhein does not fully ionize.
-
-
Solvent: Ethyl Acetate or Diisopropyl Ether.
Reference: Process for preparing rhein and diacerein (EP Patent 1666446A1) [3].
Decision Matrix: Which Method?
Use this logic flow to determine the correct purification strategy for your specific impurity profile.
Figure 2: Strategic decision matrix for anthraquinone purification.
References
-
US Patent 3884943A . Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone. Google Patents. Link
-
Nacalai Tesque Application Data . Separation of Anthraquinone Isomers using COSMOSIL PYE. Nacalai.com. Link
-
European Patent EP1666446A1 . Process for preparing rhein and diacerein. Google Patents. Link
-
US Patent 1845281A . Purification of anthraquinone (Furfural Method). Google Patents. Link
Sources
- 1. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 2. EP1666446A1 - Process for preparing rhein and diacerein - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst choice for anthraquinone functionalization
Mission Statement
Welcome to the Anthraquinone Functionalization Support Hub. This guide is designed for medicinal chemists and process engineers struggling with the unique electronic and steric constraints of the anthraquinone (AQ) scaffold. Unlike standard benzene or pyridine functionalization, AQ presents a dichotomy: it is an electron-deficient redox-active core that deactivates standard electrophilic attacks while simultaneously acting as a Lewis base that can poison transition metal catalysts.
Module 1: Catalyst Selection Triage (The "Triage" Phase)
Before troubleshooting a failed reaction, verify you have selected the thermodynamic vs. kinetic catalyst appropriate for your target position (Alpha vs. Beta).
The Anthraquinone Selectivity Map
- -Positions (C1, C4, C5, C8): Sterically hindered by the carbonyls but electronically activated for directed metalation (carbonyl-directed).
- -Positions (C2, C3, C6, C7): Sterically accessible; the default target for steric-controlled C-H activation.
Catalyst Decision Matrix
| Goal | Substrate Status | Recommended Catalyst System | Mechanism | Key Challenge |
| Arylation/Alkylation | Halogenated (Cl/Br/I) | Pd(0) + Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos) | Cross-Coupling (Suzuki/Buchwald) | Catalyst Poisoning: The quinone carbonyls chelate Pd, shutting down the cycle. |
| Direct Borylation ( | Native (H) | Ir(III) / dtbpy (Hartwig-Miyaura system) | Steric C-H Activation | Over-functionalization: Bis-borylation is common due to multiple accessible |
| Direct Amidation ( | Native (H) | Ir(III) or Ru(II) (Cp*) | Directed C-H Activation | Electronic Deactivation: The ring is electron-poor, requiring high temperatures or oxidants. |
| Alkyl/Acyl Addition | Native (H) | Ag(I) (Classic) or Photoredox (Ir/Ru) | Radical (Minisci-type) | Polysubstitution: Radical species are highly reactive and often lack regiocontrol without specific blocking groups. |
Module 2: Troubleshooting Palladium Cross-Couplings
Scenario: You are attempting a Suzuki-Miyaura coupling on 1-chloroanthraquinone, but the reaction stalls at <20% conversion despite using standard Pd(PPh3)4.
Root Cause Analysis
-
The "Quinone Trap": The anthraquinone carbonyl oxygen is a competent ligand. In electron-deficient systems, Pd(0) is prone to forming stable, off-cycle chelate complexes with the quinone rather than undergoing oxidative addition into the C-Cl bond.
-
Solubility: AQ derivatives are notoriously insoluble in standard MeOH/Dioxane mixtures, leading to heterogeneous "slurries" that fail to react.
Troubleshooting Protocol
-
Step 1: Ligand Switch. Abandon PPh3. Switch to Buchwald Dialkylbiaryl Phosphines (e.g., XPhos or SPhos ).
-
Why? These ligands are sterically bulky. They form a "roof" over the Pd center, physically preventing the quinone carbonyl from coordinating (chelating) to the metal, thereby forcing the Pd to engage with the C-Cl bond.
-
-
Step 2: The Solvent System.
-
Standard: Toluene/Water (3:1).
-
AQ-Optimized:1,2-Dichlorobenzene or Chlorobenzene at 100°C.
-
Why? High-boiling chlorinated solvents are among the few that effectively solubilize the AQ core, ensuring homogeneous kinetics.
-
-
Step 3: Base Selection.
-
Switch from Na2CO3 to K3PO4 (anhydrous) or Cs2CO3 . The higher solubility of cesium salts in organic media aids the transmetallation step in non-polar solvents.
-
Module 3: Troubleshooting C-H Activation (Direct Functionalization)
Scenario: You need to install a boronic ester at the C2 (
The Logic of Iridium Catalysis
Iridium-catalyzed borylation is governed by sterics , not electronics. The active catalyst, [Ir(COD)(OMe)]2 + dtbpy, forms a bulky complex that cannot access the C1 (
Visualizing the Selectivity Failure Points
Caption: Logical flow of Iridium-catalyzed borylation. Note that Path A is blocked by the specific steric clash between the ligand and the quinone carbonyl.
FAQ: C-H Activation
Q: My reaction turns black and stops after 1 hour. What happened? A: You have "Ir-black" formation. This indicates the active catalyst decomposed before reacting.
-
Fix: Increase the ligand-to-metal ratio. Standard is 1:1, but for AQ, use 2:1 (Ligand:Ir) . The excess ligand stabilizes the Ir species against aggregation in the presence of the redox-active quinone.
Q: Can I target the C1 (
-
Protocol: Use RuH(CO)(PPh3)3 with a directing group (e.g., an imine or oxime installed on the carbonyl) or rely on specific Pd(II) catalysts that coordinate to the quinone oxygen. However, this is significantly harder than C2 functionalization.
Module 4: Radical Functionalization (Minisci Reaction)
Scenario: You want to add a simple alkyl group (Methyl/Ethyl) to the AQ core.
The Protocol (Modern Photoredox Minisci): Instead of the dangerous AgNO3/Persulfate method, use a Decatungstate or Ir-photoredox system.
-
Substrate: Anthraquinone + Alkyl Carboxylic Acid (Radical Precursor).
-
Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) + Persulfate oxidant.
-
Solvent: DMSO/H2O (Acidic pH).
-
Mechanism: The radical is nucleophilic; the AQ core is electron-deficient. This is a perfect match.
-
Note: The radical will attack the most electron-deficient site. In AQ, C1 and C2 are electronically similar, so you will likely get a mixture .
-
Optimization: Use TFA (Trifluoroacetic acid) as a co-solvent. Protonating the quinone carbonyls makes the ring hyper-electrophilic, accelerating the reaction and often improving selectivity toward the position para to the protonated carbonyl.
-
Standardized Experimental Protocol: Ir-Catalyzed C2-Borylation
Objective: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthraquinone.
-
Setup: In a nitrogen-filled glovebox.
-
Reagents:
-
Anthraquinone (1.0 equiv)
-
B2pin2 (Bis(pinacolato)diboron) (1.2 equiv)
-
[Ir(COD)(OMe)]2 (1.5 mol%)
-
dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%) — Crucial: Maintain 2:1 Ligand/Metal ratio.
-
-
Solvent: Anhydrous THF or MTBE (0.2 M concentration).
-
Procedure:
-
Premix Ir-dimer and Ligand in 1mL solvent for 10 mins to generate the active species (solution turns dark brown).
-
Add AQ and B2pin2.
-
Seal and heat to 80°C for 16 hours.
-
-
Workup:
-
Cool to RT.
-
Pass through a short plug of silica (eluting with CH2Cl2) to remove the metal.
-
Critical: Do not perform aqueous extraction if possible; AQ-boronates can be prone to protodeboronation on silica. Flash chromatography should be fast.
-
References
-
Selectivity in C-H Activation (General Principles)
- Title: Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
- Source:Accounts of Chemical Research (Sanford Group).
-
URL:[Link]
-
Iridium-Catalyzed Borylation (Steric Control)
- Title: Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionaliz
- Source:Chemical Reviews (Hartwig Group).
-
URL:[Link]
-
Minisci Reaction on Electron-Deficient Arenes
-
Specific Anthraquinone Functionalization (Ir-Catalyzed)
- Title: Ir-Catalyzed C–H Amidation and Boryl
- Source:The Journal of Organic Chemistry (2019).
-
URL:[Link]
Sources
Validation & Comparative
1,5-Bis((3-methylphenyl)amino)anthraquinone vs. Emodin anticancer activity
[1]
Executive Summary: The Scaffold Divergence
The anthraquinone scaffold (
-
Emodin (1,3,8-trihydroxy-6-methylanthraquinone): A natural product isolated from Rheum palmatum.[1] It acts as a pleiotropic agent , relying heavily on reactive oxygen species (ROS) generation, kinase inhibition (CKII, MAPK), and mitochondrial disruption. It is limited by poor bioavailability and rapid glucuronidation.[1]
-
1,5-BMPAA (1,5-Bis((3-methylphenyl)amino)anthraquinone): A synthetic derivative belonging to the 1,5-bis(arylamino)anthraquinone class.[1] Unlike Emodin, the amino-substitution at the 1,5-positions facilitates deep DNA intercalation and potent Topoisomerase II inhibition , similar to Mitoxantrone but with distinct binding geometry.
| Feature | Emodin (Natural Benchmark) | 1,5-BMPAA (Synthetic Challenger) |
| Primary Target | Multi-target (CKII, ROS, NF-κB) | DNA & Topoisomerase II (Topo II) |
| Binding Mode | Weak/Transient Intercalation | Strong DNA Intercalation (Groove Binding) |
| Key Mechanism | Redox Cycling & Signal Modulation | DNA Strand Breaks (Cleavable Complex) |
| Physiochemical | Hydrophilic (-OH groups), Acidic | Lipophilic (Tolyl groups), Basic (Amino) |
| Toxicity Risk | Hepatotoxicity (High Dose) | Cardiotoxicity (Potential, structure-dependent) |
Mechanistic Deep Dive
Emodin: The Redox & Kinase Modulator
Emodin functions as a "dirty drug" (multi-target).[1] Its planar structure allows it to enter cells, but its hydroxyl groups facilitate redox cycling.[1]
-
ROS Generation: Emodin undergoes one-electron reduction to a semiquinone radical, transferring electrons to
to form superoxide ( ), triggering mitochondrial apoptosis.[1] -
Kinase Inhibition: It competitively inhibits Casein Kinase II (CKII) and modulates the PI3K/Akt/mTOR axis, suppressing tumor proliferation.
1,5-BMPAA: The DNA Intercalator
The 1,5-substitution pattern creates a specific geometry for DNA threading.[1]
-
Intercalation: The planar anthraquinone ring slides between DNA base pairs.[1] The bulky 3-methylphenyl (m-tolyl) groups project into the major/minor grooves, stabilizing the complex via hydrophobic interactions.[1]
-
Topoisomerase II Poisoning: Unlike Emodin, 1,5-BMPAA stabilizes the "cleavable complex" (DNA-Topo II covalent bond), preventing DNA religation.[1] This leads to double-strand breaks (DSBs) and accumulation of cells in the G2/M phase.[1]
Visualization: Signaling Pathway Comparison
Figure 1: Mechanistic divergence between Emodin (green) and 1,5-BMPAA (blue).[1]
Experimental Protocols for Comparison
To objectively compare these agents, you must employ a self-validating workflow that distinguishes cytotoxicity from mechanism .[1]
Experiment A: Differential Cytotoxicity (MTT/SRB Assay)
Objective: Determine efficacy (
-
Hypothesis: 1,5-BMPAA will show lower
(higher potency) in MDR (Multi-Drug Resistant) lines due to lipophilic amino-substitution, whereas Emodin requires higher doses.[1]
Protocol:
-
Cell Lines: Use MCF-7 (Breast, wild type) and MCF-7/Adr (Doxorubicin-resistant).[1]
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment:
-
Incubation: 48 and 72 hours.
-
Readout: Absorbance at 570 nm.[1]
-
Validation: Use Mitoxantrone as a positive control for 1,5-BMPAA.[1]
Experiment B: Topoisomerase II Relaxation Assay (The Discriminator)
Objective: Prove 1,5-BMPAA targets DNA topology, unlike Emodin.[1]
Protocol:
-
Reagents: Supercoiled pHOT1 plasmid DNA, Human Topoisomerase II
enzyme (purified). -
Reaction Mix: DNA + Enzyme + Test Compound (Emodin vs. 1,5-BMPAA).
-
Incubation: 30 min at 37°C.
-
Electrophoresis: Run samples on 1% agarose gel with ethidium bromide.
-
Result Interpretation:
Experiment C: ROS Generation Assay (Flow Cytometry)
Objective: Confirm Emodin's redox mechanism.
Protocol:
-
Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate).[1]
-
Treatment: Treat cells with
of both compounds for 4 hours. -
Analysis: Measure fluorescence (FL1 channel).[1]
-
Expectation: Emodin induces a significant right-shift (ROS spike).[1] 1,5-BMPAA should show minimal ROS unless cytotoxicity is extremely high.[1]
Expected Data & Interpretation
The following table summarizes the expected phenotypic outcomes based on structure-activity relationships (SAR) of anthraquinones.
| Metric | Emodin | 1,5-BMPAA | Significance |
| IC50 (MCF-7) | 1,5-BMPAA is significantly more potent.[1] | ||
| Cell Cycle Arrest | G0/G1 or S phase | G2/M phase | Indicates DNA damage checkpoint activation by 1,5-BMPAA.[1] |
| ROS Levels | High (>3-fold increase) | Low/Moderate | Confirms Emodin's redox-based mechanism.[1] |
| MDR Resistance | High (Substrate for P-gp) | Low (Likely overcomes P-gp) | The bulky tolyl groups in 1,5-BMPAA often evade efflux pumps.[1] |
| DNA Binding (Tm) | 1,5-BMPAA stabilizes DNA helix significantly.[1] |
Synthesis of Findings
1,5-Bis((3-methylphenyl)amino)anthraquinone represents a medicinal chemistry optimization of the anthraquinone scaffold.[1] By replacing the hydroxyl groups of Emodin with arylamines at the 1,5-positions:
-
Acidity to Basicity: The molecule shifts from a weak acid (phenolic Emodin) to a base, enhancing electrostatic attraction to the negatively charged DNA backbone.
-
Geometry: The 1,5-substitution forces the "tolyl" wings to project into the DNA grooves, creating a "threading" intercalation mode that is kinetically more stable than Emodin's surface interaction.
-
Clinical Implication: While Emodin is a promising chemopreventive or adjuvant agent due to its low toxicity, 1,5-BMPAA behaves as a true cytotoxic chemotherapy candidate (similar to Amsacrine or Mitoxantrone) requiring careful therapeutic index evaluation.[1]
References
-
Emodin Mechanism & Pleiotropy
-
Anthraquinone Structure-Activity Relationships (SAR)
-
Huang, H. S., et al. (2007). Synthesis and cytotoxic activity of 1,5-bis(arylamino)anthraquinone derivatives. Bioorganic & Medicinal Chemistry, 15(5), 1983-1990.[1] (Defines the DNA binding of 1,5-amino derivatives).
-
Teng, C. H., et al. (2010). Cytotoxic potency of 1,5-substituted anthraquinones.[1][7] European Journal of Medicinal Chemistry, 45(11), 5231-5238.[1]
-
-
Topoisomerase II Inhibition
-
Kinase Inhibition (Emodin)
Sources
- 1. Quinizarine Green SS - Wikipedia [en.wikipedia.org]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The distinct mechanisms of the antitumor activity of emodin in different types of cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emodin in cardiovascular disease: The role and therapeutic potential [frontiersin.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Emodin, an anthraquinone derivative isolated from the rhizomes of Rheum palmatum, selectively inhibits the activity of casein kinase II as a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Substituted Anthraquinones as Anticancer Agents
[1][2][3][4][5]
Executive Summary
This guide provides a technical comparative analysis of substituted 9,10-anthraquinones, contrasting naturally occurring hydroxyl-substituted analogs (e.g., Emodin, Aloe-emodin) with synthetic amino-substituted derivatives (e.g., Mitoxantrone, Pixantrone). While Doxorubicin (an anthracycline) remains the clinical gold standard, its dose-limiting cardiotoxicity has driven the development of the anthraquinone scaffold. This guide details the Structure-Activity Relationship (SAR) governing cytotoxicity, provides comparative IC50 data, and outlines self-validating experimental protocols for evaluating these compounds.
Structural Classes & Mechanism of Action (SAR)
The anticancer potency of the anthraquinone scaffold is dictated by the nature and position of substituents on the tricyclic core. The two primary classes exhibit divergent mechanisms of action.
Class A: Hydroxy-Anthraquinones (Natural)
-
Examples: Emodin, Aloe-emodin, Rhein.
-
Key Substituents: -OH at C1, C3, C8; -CH3 or -CH2OH at C3/C6.
-
Mechanism: Primarily Reactive Oxygen Species (ROS) generation, ferroptosis induction, and weak DNA intercalation.
-
Limitations: Poor aqueous solubility and lower potency (µM range) compared to amino-derivatives.
Class B: Amino-Anthraquinones (Synthetic)
-
Examples: Mitoxantrone, Amentantrone, Novel alkylamino-derivatives.
-
Key Substituents: Amino-alkyl side chains (often at C1, C4).
-
Mechanism: The protonated amino groups interact electrostatically with the DNA phosphate backbone, stabilizing the complex for deep intercalation. They act as potent Topoisomerase II poisons.
-
Advantage: Significantly higher potency (nM to low µM range) and reduced cardiotoxicity compared to anthracyclines due to suppressed quinone reduction potential.
Mechanistic Divergence Diagram
The following diagram illustrates how structural substitutions dictate the cell death pathway.
Figure 1: Divergent signaling pathways based on substituent chemistry. Hydroxyl derivatives favor redox-cycling, while amino-alkyl chains facilitate DNA stabilization and Topo II inhibition.
Comparative Efficacy Data
The following data synthesizes in vitro cytotoxicity profiles across standard carcinoma cell lines. Note the orders-of-magnitude difference in potency between natural and synthetic derivatives.[1]
Table 1: Comparative IC50 Values (µM) of Anthraquinone Derivatives
| Compound Class | Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Mechanism Note |
| Control | Doxorubicin | 0.01 - 0.1 | 0.05 - 0.5 | 0.2 - 0.8 | Topo II + ROS (High Toxicity) |
| Synthetic | Mitoxantrone | 0.05 - 0.3 | 0.1 - 0.5 | 0.4 - 1.2 | Topo II Poison (High Potency) |
| Synthetic | Novel Amino-Analogs* | 1.0 - 5.0 | 2.5 - 6.0 | 3.0 - 8.0 | Optimized for selectivity |
| Natural | Aloe-emodin | 16.0 - 22.0 | 10.0 - 15.0 | 25.0 - 40.0 | Ferroptosis/Apoptosis |
| Natural | Emodin | 20.0 - 40.0 | 30.0 - 50.0 | 40.0 - 60.0 | Weak Intercalator |
*Values for "Novel Amino-Analogs" represent the average range for recently synthesized 1,4-bis(aminoalkyl) derivatives found in literature [1, 4].
Key Insight: While natural anthraquinones (Emodin) appear less potent, they often exhibit a higher Selectivity Index (SI) > 2.0 for cancer vs. normal cells compared to Doxorubicin (SI < 1.0 in some lines), making them attractive scaffolds for modification [5].
Experimental Protocols
Modified MTT Cytotoxicity Assay
Problem: Anthraquinones are chromophores (orange/red/blue). They absorb light at 570 nm, leading to false "high viability" readings if not corrected.
Protocol:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (serial dilutions).
-
Critical Step: Prepare a "Drug Blank" set of wells containing media + drug without cells.
-
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
MTT Addition: Add MTT reagent (final conc. 0.5 mg/mL).[2] Incubate 3-4 hours.
-
Solubilization: Remove media carefully. Add DMSO (150 µL).
-
Note: If the drug precipitates, wash cells 1x with PBS before adding MTT, but be gentle to avoid dislodging dying cells.
-
-
Measurement: Read Absorbance (OD) at 570 nm.
-
Calculation:
Topoisomerase II Decatenation Assay (Mechanism Validation)
Objective: To determine if the compound inhibits Topo II catalytic activity (preventing decatenation of kDNA) or acts as a poison.[3]
Workflow Diagram:
Figure 2: Experimental workflow for Topoisomerase II kDNA decatenation assay. kDNA = kinetoplast DNA.
Interpretation:
-
Mitoxantrone (Positive Control): Will show linear DNA bands (stabilization of cleavable complex).
-
Catalytic Inhibitors: Will show large catenated DNA networks stuck in the well (enzyme failed to cut/pass strands).
Toxicity & Selectivity Profile
A major driver for anthraquinone research is reducing the cardiotoxicity associated with Doxorubicin.
-
Doxorubicin Cardiotoxicity: Caused by the reduction of the quinone ring to a semiquinone radical, generating superoxide anions that damage cardiomyocytes (which lack catalase).
-
Amino-Anthraquinones (e.g., Mitoxantrone): The amino-alkyl substitutions alter the redox potential of the quinone ring, making it more resistant to reduction. This significantly lowers (though does not eliminate) cardiotoxicity [3, 11].
-
Natural Derivatives (Aloe-emodin): Recent studies suggest Aloe-emodin may actually alleviate Doxorubicin-induced cardiotoxicity by inhibiting ferroptosis in cardiomyocytes, suggesting a potential role in combination therapy [3].
References
-
Experimental antitumor activity of aminoanthraquinones. PubMed. Available at: [Link]
-
Journey of anthraquinones as anticancer agents – a systematic review. RSC Advances. Available at: [Link]
-
Aloe-emodin alleviates doxorubicin-induced cardiotoxicity via inhibition of ferroptosis. PubMed. Available at: [Link]
-
Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. Scientific Reports. Available at: [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Available at: [Link]
-
Cytotoxicity of Aloe-emodin, emodin, rhein and physcion. ResearchGate. Available at: [Link]
-
Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. International Journal of Molecular Sciences. Available at: [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. Available at: [Link]
-
Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941. Journal of the National Cancer Institute. Available at: [Link]
Structure-Activity Relationship (SAR) of Bis-Aminoanthraquinone Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Evolution from Anthracyclines
Bis-aminoanthraquinones represent a critical evolution in chemotherapeutic design, developed to retain the potent DNA-intercalating properties of anthracyclines (like Doxorubicin) while mitigating their dose-limiting cardiotoxicity. This guide dissects the structural determinants that govern the efficacy of this class, using Mitoxantrone (MX) and Ametantrone (AT) as primary case studies. We analyze how specific modifications to the anthraquinone scaffold, side-chain linkers, and terminal amines dictate DNA binding kinetics, Topoisomerase II inhibition, and cytotoxic potency.
Chemical Architecture & SAR Logic
The core pharmacophore consists of a planar tricyclic anthraquinone ring system substituted at the 1,4-positions with diaminoalkyl side chains. The biological activity is strictly governed by three structural domains:
Domain A: The Chromophore (Ring Substitution)
-
Critical Insight: Hydroxylation at positions 5 and 8 is the primary differentiator between high-potency and low-potency derivatives.
-
Observation: Mitoxantrone (5,8-dihydroxy) exhibits a DNA binding constant (
) approximately one order of magnitude higher than Ametantrone (non-hydroxylated). -
Causality: The 5,8-hydroxyl groups form intramolecular hydrogen bonds with the adjacent carbonyls and intermolecular hydrogen bonds with the DNA phosphate backbone, significantly slowing the dissociation rate of the drug-DNA complex.
Domain B: The Linker Chain (Spacer)
-
Critical Insight: A two-carbon (ethylene) spacer is optimal for biological activity.
-
Observation: Increasing the spacer length from ethyl (
) to propyl ( ) or butyl ( ) generally results in decreased cytotoxicity. -
Causality: The ethylene spacer places the protonated terminal amines at the precise distance to interact electrostatically with the negatively charged phosphate backbone of DNA, locking the intercalated chromophore in place.
Domain C: The Terminal Amine
-
Critical Insight: The basicity and hydrogen-bonding potential of the terminal amine drive cellular uptake and nuclear localization.
-
Observation: Hydroxyethyl-substituted amines (as in Mitoxantrone) enhance water solubility and provide additional H-bond donors for interaction with DNA base pairs.
Comparative Performance Analysis
The following data compares the "Gold Standard" (Mitoxantrone) against its structural precursor (Ametantrone) and the clinical alternative (Doxorubicin).
Table 1: Comparative Cytotoxicity and DNA Binding Profiles
Data aggregated from standard L1210 leukemia models and calf thymus DNA (ct-DNA) assays.
| Feature | Mitoxantrone (The Standard) | Ametantrone (The Precursor) | Doxorubicin (The Alternative) |
| Structure | 1,4-bis(alkylamino)-5,8-dihydroxy | 1,4-bis(alkylamino)-unsubstituted | Anthracycline glycoside |
| IC50 (L1210 Leukemia) | 0.02 - 0.05 µM | 0.25 - 0.50 µM | 0.01 - 0.03 µM |
| DNA Binding Constant ( | ~3.9 × 10⁵ M⁻¹ | ~1.5 × 10⁴ M⁻¹ | ~3.0 × 10⁶ M⁻¹ |
| Dissociation Kinetics | Slow (High residence time) | Fast (Lower residence time) | Very Slow |
| Cardiotoxicity Risk | Moderate | Low | High (Cumulative) |
| Primary Mechanism | Topo II Poison + Intercalation | Intercalation | Topo II Poison + Free Radical Generation |
Mechanistic Workflow
The following diagram illustrates the cascade from structural binding to apoptosis.
Figure 1: Mechanistic pathway of bis-aminoanthraquinones. The critical SAR checkpoint is the "Complex Stabilization" phase, where the 5,8-hydroxyl groups and side-chain length determine the persistence of the cleavable complex.
Experimental Protocols
To validate these SAR claims, the following protocols allow for the synthesis and evaluation of these derivatives.
Protocol A: Synthesis of 1,4-Bis(alkylamino)anthraquinones
Objective: To synthesize Mitoxantrone analogues via nucleophilic aromatic substitution.
Reagents: Leucoquinizarin (1,4-dihydroxy-2,3-dihydroanthraquinone), Appropriate diamine (e.g., N,N-dimethylethylenediamine), Ethanol, Air (oxidant).
-
Condensation:
-
Dissolve Leucoquinizarin (1.0 eq) in ethanol under nitrogen atmosphere.
-
Add the Target Amine (excess, 4.0 - 6.0 eq) .
-
Heat to reflux (approx. 50-60°C) for 4–6 hours. Note: Leucoquinizarin is more reactive than quinizarin due to the reduced ring system, facilitating nucleophilic attack.
-
-
Oxidation:
-
Cool the reaction mixture to room temperature.
-
Bubble a stream of air through the solution for 2 hours. This re-aromatizes the central ring, converting the leuco-intermediate into the fully aromatic 1,4-bis-substituted anthraquinone.
-
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Recrystallize the dark blue/black solid from ethanol-ether or purify via silica gel column chromatography (Eluent: CHCl₃/MeOH).
-
Protocol B: DNA Binding Affinity (UV-Vis Titration)
Objective: To determine the Intrinsic Binding Constant (
Reagents: Calf Thymus DNA (ct-DNA), Tris-HCl Buffer (pH 7.4).
-
Preparation: Prepare a 20 µM solution of the anthraquinone derivative in Tris buffer.
-
Titration:
-
Record the initial absorbance spectrum (300–800 nm).
-
Add aliquots of concentrated ct-DNA solution to both the sample and reference cuvettes (to subtract DNA absorbance).
-
Observation: You will observe Hypochromism (decrease in peak intensity) and a Red Shift (bathochromic shift) of the absorption maximum (typically around 600-660 nm).
-
-
Calculation:
-
Plot
vs . -
Use the equation:
-
Where
is apparent extinction coefficient, is free drug coefficient, and is bound drug coefficient. -
The ratio of Slope/Intercept gives the Binding Constant (
).
-
Synthesis Workflow Diagram
Figure 2: Synthetic route for 1,4-bis(alkylamino)anthraquinones via the leuco-form condensation method.
References
-
Zee-Cheng, R. K., & Cheng, C. C. (1978). Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. Journal of Medicinal Chemistry, 21(3), 291–294.
- Johnson, R. K., et al. (1979). Antitumor activity of aminoanthraquinones.
-
Lown, J. W., et al. (1985). Kinetics of the binding of mitoxantrone, ametantrone and analogues to DNA: relationship with binding mode and anti-tumour activity. Biochemical Pharmacology, 34(11), 1915-1924.
-
Gholivand, M. B., et al. (2011). DNA-binding study of anthraquinone derivatives using chemometrics methods.[1] European Journal of Medicinal Chemistry, 46(7), 2630-2638.
-
Huang, H. S., et al. (2003). Activation of Human Telomerase Reverse Transcriptase Expression by Some New Symmetrical Bis-Substituted Derivatives of the Anthraquinone. Journal of Medicinal Chemistry, 46(15), 3300-3307.[2]
Sources
Validating the structure of 1,5-Bis((3-methylphenyl)amino)anthraquinone with 13C-NMR
Structure Validation of 1,5-Bis((3-methylphenyl)amino)anthraquinone: A -NMR Comparative Guide
Executive Summary: The Isomer Challenge
In the synthesis of substituted anthraquinones, particularly through nucleophilic aromatic substitution of 1,5-dichloroanthraquinone or nitration/reduction pathways, regioselectivity is the primary failure mode.[1] The 1,5-isomer (desired) is frequently contaminated with 1,8-isomers or 1,4-isomers .[1]
While Mass Spectrometry (MS) confirms the molecular weight (MW: 418.49 g/mol ), it cannot distinguish between these regioisomers.[1] Proton NMR (
Comparative Analysis: Why -NMR?
The following table compares the diagnostic capability of standard analytical techniques for this specific molecule.
| Feature | HR-MS (Mass Spec) | ||
| Primary Output | Hydrogen count & connectivity | Molecular Formula / Exact Mass | Carbon skeleton & Symmetry |
| Quaternary Carbons | Invisible (Critical Blindspot) | N/A | Visible (C=O, C-N, Bridgeheads) |
| Isomer Distinction | Weak (Splitting patterns overlap) | None (Isomers have identical mass) | Definitive (Based on symmetry) |
| Carbonyl Detection | Indirect (via H-bonding shifts) | N/A | Direct (Distinct shifts for C9/C10) |
| Validation Verdict | Supportive | Screening Only | Conclusive |
The "Symmetry Argument": The Core Validation Logic
The validation rests on the molecular symmetry groups of the anthraquinone core.
-
The 1,5-Isomer (Target): Possesses a center of inversion (
or symmetry).[1]-
Consequence: The C9 carbonyl (top) and C10 carbonyl (bottom) are chemically equivalent.[1]
-
Spectral Signature:One single signal in the carbonyl region (~181–185 ppm).
-
-
The 1,8-Isomer (Common Impurity): Possesses a plane of symmetry (
).[1]-
Consequence: C9 is flanked by two amino groups (strong H-bonding), while C10 is flanked by two protons.[1] They are chemically distinct.
-
Spectral Signature:Two distinct signals in the carbonyl region (often separated by >2 ppm).
-
Visualization: The Isomer Logic Flow
Figure 1: Decision tree for distinguishing anthraquinone isomers using Carbonyl shifts.
Experimental Protocol: The High-Temperature DMSO Method
Anthraquinones are notoriously insoluble, leading to poor signal-to-noise ratios (SNR) and broadened peaks in standard chloroform (
Materials & Parameters
-
Solvent: DMSO-
(Dimethyl sulfoxide-d6).[1]-
Why: High solubility for polar dyes; high boiling point allows heating.
-
-
Concentration: 30–50 mg of sample in 0.6 mL solvent.
-
Temperature: 353 K (80°C) .[1]
-
Why: Heating breaks intermolecular H-stacking (aggregates), sharpening the peaks and increasing solubility.[1]
-
-
Relaxation Delay (D1): 3.0 seconds (minimum).
Step-by-Step Workflow
-
Preparation: Dissolve 40 mg of product in DMSO-
in a standard NMR tube. -
Heating: Sonicate at 40°C for 10 minutes to ensure homogeneity.
-
Acquisition: Set probe temperature to 80°C. Allow 10 minutes for thermal equilibration inside the magnet.
-
Pulse Sequence: Use a standard decoupled sequence (e.g., zgpg30 on Bruker).[1] Set D1 = 3s and NS (Number of Scans)
1024. -
Processing: Apply an exponential window function (LB = 1.0–2.0 Hz) to improve S/N for the quaternary carbons.
Spectral Assignment Guide
Below is the expected
Total Unique Signals Expected: ~10-12 (depending on resolution of the tolyl ring).[1]
| Carbon Type | Position (Assignment) | Expected Shift (ppm) | Structural Insight |
| Carbonyl | C9, C10 | 181.0 – 184.0 | Diagnostic: Appears as 1 signal due to symmetry.[1] |
| Aromatic C-N | C1, C5 (Anthraquinone) | 146.0 – 148.0 | Deshielded by Nitrogen.[1] |
| Aromatic C-N | C1' (Tolyl Ring) | 140.0 – 142.0 | Ipso carbon of the side chain. |
| Quaternary | C4a, C8a, C9a, C10a | 133.0 – 136.0 | Bridgehead carbons (weak intensity).[1] |
| Aromatic C-H | C3' (Tolyl - Methyl sub) | 138.0 – 139.0 | Substituted meta-carbon.[1] |
| Aromatic C-H | Anthraquinone Ring | 120.0 – 130.0 | C2, C3, C4, C6, C7, C8.[1] |
| Aromatic C-H | Tolyl Ring | 115.0 – 125.0 | Ortho/Para positions. |
| Methyl | 21.0 – 21.5 | High field aliphatic signal.[1] |
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 vs CDCl3).
Visualizing the Connectivity
Figure 2: Connectivity and symmetry mapping. The dashed lines indicate magnetically equivalent groups.
Troubleshooting & Common Pitfalls
-
Missing Carbonyl Peak:
-
Cause: Relaxation delay (D1) too short or sample concentration too low.[1]
-
Fix: Increase D1 to 5 seconds and run overnight (4000+ scans).
-
-
Double Carbonyl Peak:
-
Solubility Issues:
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General principles of NMR symmetry and equivalence).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Reference for Anthraquinone shifts).
-
ChemicalBook. (n.d.). 1,5-Bis(p-toluidino)anthraquinone Spectral Data. Retrieved from
-
MDPI. (2008). Amino Anthraquinone: Synthesis and Characterization. Sensors, 8. Retrieved from [1]
- SDBS. (n.d.). Spectral Database for Organic Compounds. AIST.
Sources
Comparing the efficacy of 1,5- and 1,4-substituted aminoanthraquinones
Executive Summary
This guide provides a technical comparison between 1,4-substituted and 1,5-substituted aminoanthraquinones, a scaffold class critical to antineoplastic drug development. While the 1,4-isomer (e.g., Mitoxantrone) represents the gold standard for Topoisomerase II inhibition and B-DNA intercalation, the 1,5-isomer has emerged as a privileged scaffold for targeting non-canonical DNA structures, specifically G-quadruplexes (G4).
Verdict:
-
Select 1,4-substituted scaffolds for maximal cytotoxicity, broad-spectrum antiproliferative activity, and classical DNA intercalation.
-
Select 1,5-substituted scaffolds for targeted therapies requiring G-quadruplex stabilization (telomerase inhibition), "threading" intercalation modes, or reduced cardiotoxic potential via altered redox cycling.
Part 1: Structural & Mechanistic Basis
The distinct biological profiles of these isomers stem directly from their intramolecular hydrogen bonding patterns and symmetry.
The "Pseudo-Ring" Effect (1,4-Substitution)
In 1,4-bis(alkylamino)anthraquinones, the amino hydrogens form strong intramolecular hydrogen bonds with the quinone carbonyl oxygens.
-
Consequence: This locks the side chains into a coplanar, "pseudo-ring" conformation.
-
Biological Impact: This planar rigidity minimizes the entropy penalty upon DNA intercalation, allowing the side chains to project perpendicularly into the major groove, anchoring the drug firmly.
The "Threading" Geometry (1,5-Substitution)
The 1,5-isomer is centrosymmetric. While H-bonding still occurs, the side chains exit from opposite sides of the tricyclic core.
-
Consequence: The molecule adopts a "trans-like" geometry.
-
Biological Impact: To intercalate, one side chain must often pass through the DNA base pair stack, a phenomenon known as threading intercalation . This creates slower dissociation kinetics but often lower association rates compared to the 1,4-isomer.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling and binding mechanisms.
Caption: Mechanistic divergence: 1,4-isomers favor direct B-DNA intercalation and Topo II poisoning, while 1,5-isomers favor threading modes and G-quadruplex stabilization.
Part 2: Comparative Efficacy Data
The following data summarizes general trends observed in structure-activity relationship (SAR) studies, specifically comparing bis(aminoalkylamino) derivatives (e.g., ethylenediamine side chains).
| Feature | 1,4-Substituted (e.g., DHAQ) | 1,5-Substituted | Clinical Implication |
| Primary Target | Topoisomerase II / B-DNA | G-Quadruplex DNA / Threading | 1,4 is better for bulk tumor reduction; 1,5 for telomerase-driven cancers. |
| Cytotoxicity (L1210) | High Potency (IC50: 10–50 nM) | Moderate Potency (IC50: 100–500 nM) | 1,4 is generally 5-10x more cytotoxic in standard leukemia models. |
| DNA Binding (Kb) | ~10⁶ - 10⁷ M⁻¹ | ~10⁵ - 10⁶ M⁻¹ | 1,4 binds B-DNA tighter due to optimal side-chain spacing. |
| Residence Time | Moderate | High (Threading) | 1,5 derivatives may show longer duration of action due to slow dissociation. |
| Redox Potential | -0.6 to -0.7 V (vs SCE) | Shifted Anodic | 1,4-quinones are more prone to enzymatic reduction, potentially influencing ROS generation. |
| Solubility | Low (Aggregates easily) | Moderate to High | 1,5-isomers often exhibit better solubility profiles in aqueous media. |
Note on Data: Values represent typical ranges for bis((aminoethyl)amino) derivatives. Specific potency depends heavily on the alkyl side chain (R-group). Hydroxyl-containing side chains (as in Mitoxantrone) significantly enhance the potency of the 1,4-scaffold.
Part 3: Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution
This method works for both isomers but requires different starting materials.
Reagents:
-
Precursor 1,4: Leucoquinizarin (1,4-dihydroxy-2,3-dihydroanthraquinone) or 1,4-difluoroanthraquinone.
-
Precursor 1,5: 1,5-Dichloroanthraquinone or 1,5-dinitroanthraquinone.
-
Amine: Alkylenediamine (e.g.,
-dimethylethylenediamine).
Workflow:
-
Dissolution: Dissolve 1.0 eq of Anthraquinone precursor in anhydrous pyridine or DMSO.
-
Addition: Add 5.0 eq of the amine under inert atmosphere (
). -
Heating:
-
1,4-isomer: Heat to 50–60°C for 4–6 hours (Leucoquinizarin route requires mild oxidation step post-reaction).
-
1,5-isomer: Requires higher temperatures (100–120°C) due to lower reactivity of the 1,5-leaving groups.
-
-
Workup: Pour reaction mixture into ice-cold brine. Precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Validation: Verify regioisomer purity via ¹H-NMR.
-
Check: 1,4-isomer will show specific chemical shifts for the quinoid protons at positions 2,3. 1,5-isomer is centrosymmetric; protons at 2,6 and 3,7 will appear as distinct sets.
-
Protocol B: DNA Thermal Denaturation Assay ( )
This assay differentiates the binding strength. 1,4-isomers typically yield a higher
-
Preparation: Prepare CT-DNA (100
M BP) in phosphate buffer (pH 7.4). -
Dosing: Add drug to DNA at ratio
. -
Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C (1°C/min).
-
Calculation:
.-
Expectation: 1,4-isomers
C; 1,5-isomers C (unless G4 DNA is used).
-
Part 4: Synthesis & Testing Workflow
The following DOT diagram outlines the critical path for synthesizing and validating these isomers.
Caption: Operational workflow for the synthesis and biological characterization of anthraquinone regioisomers.
References
-
Murdock, K. C., et al. (1979).[1] Antitumor agents.[1][2][3][4][5][6] 1. 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones.[1][3][6][7] Journal of Medicinal Chemistry.
-
Zee-Cheng, R. K., & Cheng, C. C. (1978). Antineoplastic agents.[1][2][3][5][6] Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. Journal of Medicinal Chemistry.
-
Huang, H. S., et al. (2007). Synthesis and cytotoxic activity of 1,5-bis(substituted amino)anthraquinones. Bioorganic & Medicinal Chemistry.
-
Zagotto, G., et al. (2011). New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents.[1][8][6] Molecules.
-
Smith, P. J., et al. (2004). G-quadruplex DNA: a target for drug design.[5][9] Nature Reviews Drug Discovery. (Contextual reference for 1,5-isomer utility).
Sources
- 1. Antitumor agents. 1. 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic anthraquinone derivatives, unique G-quadruplex binders, selectively induce cancer cell apoptosis and inhibit tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity of Natural vs. Synthetic Anthraquinones
Executive Summary
This guide provides a technical comparison between natural anthraquinones (e.g., Emodin, Aloe-emodin, Rhein) and synthetic anthracenediones/anthraquinones (e.g., Mitoxantrone, Pixantrone).
While sharing the tricyclic 9,10-anthracenedione core, these two classes diverge fundamentally in cytotoxic potency and mechanism. Synthetic variants are engineered for high-affinity DNA intercalation and Topoisomerase II inhibition, typically achieving nanomolar (nM) IC50 values. Natural variants exhibit pleiotropic effects—primarily ROS generation and mitochondrial disruption—but generally require micromolar (µM) concentrations to achieve cytotoxicity.
This guide details the Structure-Activity Relationships (SAR), comparative IC50 data, and critical experimental adjustments required to assay these colored compounds accurately.
Structural Basis of Cytotoxicity (SAR)
The differential cytotoxicity stems directly from side-chain modifications to the planar anthraquinone backbone.
-
Natural Anthraquinones (The Aglycones):
-
Structure: Characterized by hydroxyl (-OH), methyl (-CH3), or carboxyl (-COOH) substitutions directly on the ring (e.g., C1, C3, C8).
-
Limitation: The lack of cationic side chains limits DNA binding affinity. Their planar structure allows intercalation, but the residence time is shorter compared to synthetics.
-
Solubility: Poor aqueous solubility often necessitates DMSO concentrations that can confound toxicity data if not controlled.
-
-
Synthetic Anthraquinones (The Intercalators):
-
Structure: Engineered with amino-alkyl side chains (e.g., the ethylamino side chains of Mitoxantrone).
-
Enhancement: These cationic side chains interact electrostatically with the anionic phosphate backbone of DNA, stabilizing the intercalation complex.
-
Result: A 100- to 1000-fold increase in potency and improved water solubility.
-
Comparative Mechanisms of Action
While both classes induce apoptosis, the upstream triggers differ. Synthetics act as "nuclear poisons," while naturals act as "mitochondrial stressors."
Mechanistic Pathway Diagram
Caption: Divergent apoptotic signaling pathways. Natural anthraquinones primarily trigger mitochondrial dysfunction via ROS, whereas synthetic derivatives induce DNA damage via Topoisomerase II inhibition.
Quantitative Performance: IC50 Comparison
The following data aggregates cytotoxicity values across standard cancer cell lines. Note the order-of-magnitude difference between the classes.
| Compound Class | Specific Compound | Cell Line | IC50 Value (Approx.)[1][2][3][4][5] | Primary Mechanism |
| Natural | Emodin | MCF-7 (Breast) | 25 - 100 µM [1] | ROS / ERα Inhibition |
| Natural | Aloe-emodin | HepG2 (Liver) | 12 - 50 µM [1][5] | p53-independent Apoptosis |
| Natural | Rhein | A549 (Lung) | ~40 µM | Matrix Metalloproteinase Inhibition |
| Synthetic | Mitoxantrone | MCF-7 (Breast) | 0.01 - 0.5 µM | Topo II Poison / Intercalation |
| Synthetic | Pixantrone | Aggressive NHL | 0.05 - 1.0 µM | DNA Alkylation (Aza-anthracenedione) |
| Comparator | Doxorubicin * | MCF-7 | 0.1 - 0.5 µM [2] | Anthracycline (Antibiotic) |
*Note: Doxorubicin is included as a benchmark; structurally it is an anthracycline (glycoside) but shares the quinone moiety.
Experimental Validation Protocols
Senior Scientist Note: The most common error in anthraquinone research is spectral interference . Anthraquinones are naturally orange/red pigments. If cells accumulate the drug, the drug's own color can absorb at 570nm (the MTT readout), leading to false viability readings.
Protocol: Modified MTT Assay for Anthraquinones
Objective: Determine IC50 while correcting for intrinsic compound absorbance.
Reagents
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO (Acidified with 0.1M HCl recommended for formazan stability).
-
Test Compounds: Prepare 100mM stock in 100% DMSO.
Workflow Diagram
Caption: Modified MTT workflow. A parallel "Drug Only" control plate is essential to subtract the optical density contributed by the colored anthraquinone compound itself.
Step-by-Step Methodology
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compounds.
-
Natural Range: 0, 10, 25, 50, 100, 200 µM.
-
Synthetic Range: 0, 0.01, 0.1, 1.0, 10 µM.
-
Solvent Control: Ensure final DMSO concentration is <0.5% in all wells.
-
-
Interference Check (The "Blank" Plate): Prepare a duplicate plate with cells and drugs but do not add MTT. This measures the color of the drug inside the cells [6].[6]
-
MTT Addition: Add 20 µL MTT stock to the test plate. Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully (don't disturb formazan). Add 150 µL DMSO.
-
Readout: Measure Absorbance at 570nm (Signal) and 630nm (Reference).
-
Calculation:
References
-
Huang, P.H., et al. (2013). "Emodin and Aloe-Emodin Suppress Breast Cancer Cell Proliferation through ERα Inhibition." Evidence-Based Complementary and Alternative Medicine.
-
Srinivas, G., et al. (2018). "IC50 values of the tested compounds against MCF-7, HepG2, and A549." ResearchGate Data.
-
Malik, E.M., et al. (2020). "Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds." Frontiers in Pharmacology.
-
Kovacic, P., et al. (2016). "The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure." MDPI.
-
TÜBİTAK Academic Journals. (2023). "Structure-activity relationship of anticancer drug candidate quinones." Turkish Journal of Biology.
-
Abcam Protocols. (2024). "MTT Assay Protocol and Interferences." Abcam.
Sources
Spectroscopic Comparison Guide: 1,5-Bis((3-methylphenyl)amino)anthraquinone Isomers
The following technical guide compares the spectroscopic and physicochemical properties of 1,5-Bis((3-methylphenyl)amino)anthraquinone against its primary structural isomers. This analysis is designed for researchers in dye chemistry, optoelectronics, and medicinal chemistry.
Executive Summary: The "Color Genome" of Anthraquinones
In the design of functional chromophores, the substitution pattern on the anthraquinone core acts as a primary "genetic switch," determining not just color but solubility, stability, and bio-affinity.
This guide analyzes 1,5-Bis((3-methylphenyl)amino)anthraquinone (hereafter 1,5-mTol ), a high-symmetry isomer often overshadowed by its commercially dominant 1,4-analogue (Solvent Green 3). By comparing the 1,5- (Violet/Red) , 1,4- (Green/Cyan) , and 1,8- (Yellow/Orange) isomers, we reveal how altering the nitrogen position relative to the carbonyls fundamentally shifts the Intramolecular Charge Transfer (ICT) bands and hydrogen bonding topology.
Quick Comparison Matrix
| Feature | 1,5-mTol (Target) | 1,4-pTol (Reference) | 1,8-Isomer (Alternative) |
| Substitution | 1,5- (Distal) | 1,4- (Proximal) | 1,8- (Vicinal) |
| Symmetry | |||
| Primary Color | Violet / Red | Green / Cyan | Yellow / Orange |
| ~520–540 nm | ~645 nm | ~450–490 nm | |
| Fluorescence | Moderate (Red emission) | Weak/Quenched | Weak |
| H-Bonding | Double 6-membered loops (Independent) | Double 6-membered loops (Shared Carbonyls) | Single/Dual interaction |
| Key Application | LCD Filters, Red Emitters | Sutures, Cosmetics (D&C Green 6) | Sensors |
Spectroscopic Profiling: A Deep Dive
UV-Vis Absorption & Solvatochromism
The most striking difference between these isomers is their absorption profile, driven by the conjugation pathway of the lone pair electrons on the nitrogen atoms.
-
1,5-mTol (The Target):
-
Mechanism: The 1,5-substitution creates a "cross-conjugated" system where the two amino groups donate electrons into the central ring system independently, targeting opposite carbonyls. This results in a localized HOMO-LUMO gap corresponding to ~2.3 eV , absorbing green light (~530 nm) and transmitting violet/red.
-
Solvatochromism: Exhibits positive solvatochromism. In non-polar hexane, the band is structured; in polar DMSO, it broadens and red-shifts due to the stabilization of the ICT excited state.
-
-
1,4-pTol (The Reference - Solvent Green 3):
-
Mechanism: The 1,4-substitution allows for a linear, cooperative "quinoid" resonance structure. This extended conjugation significantly lowers the band gap to ~1.9 eV , absorbing red light (~640 nm) and appearing green.
-
Comparison: The ~100 nm shift between 1,5- and 1,4-isomers is a textbook example of how topology dictates electronic structure.
-
Nuclear Magnetic Resonance (NMR)
The symmetry of the 1,5-mTol molecule simplifies its NMR spectrum significantly compared to asymmetric derivatives.
-
Proton NMR (
H-NMR):-
Amine Protons (-NH): Appear as a sharp singlet (or broad hump depending on solvent) very downfield (
10.5–12.0 ppm ) due to strong intramolecular hydrogen bonding with the carbonyl oxygens. -
Anthraquinone Core: Due to
symmetry, the protons at positions 2,6 and 3,7 are chemically equivalent, as are 4,8. This results in a simplified aromatic region compared to 1-amino or 1,2-diamino derivatives. -
Tolyl Group: The meta-methyl group creates a distinct splitting pattern (singlet, doublet, triplet, doublet) for the phenyl ring, differentiating it from the para-tolyl isomer (which shows a characteristic AA'BB' doublet pair).
-
Infrared Spectroscopy (FT-IR)
-
Carbonyl Region (1600–1700 cm
):-
Non-H-bonded C=O: Typically ~1670 cm
. -
H-bonded C=O: In 1,5-mTol , both carbonyls are involved in intramolecular H-bonds (one per carbonyl). This shifts the stretching frequency to lower energy (~1630–1640 cm
). -
Contrast with 1,4-isomer: The 1,4-isomer often shows a similar shift, but subtle differences in bond angles (chelate ring size) can be detected in the fingerprint region.
-
Mechanistic Visualization
Hydrogen Bonding Topology
The stability and spectral sharpness of these molecules are governed by their H-bonding "locking" mechanisms.
Figure 1: Comparison of Hydrogen Bonding Topologies. The 1,5-isomer forms two independent loops, enhancing stability, while the 1,4-isomer's bonding supports the quinoid resonance responsible for its green color.
Experimental Protocols
Synthesis of 1,5-Bis((3-methylphenyl)amino)anthraquinone
Note: This protocol assumes a standard Ullmann-type condensation or nucleophilic aromatic substitution.
Reagents:
-
1,5-Dichloroanthraquinone (or 1,5-Dinitroanthraquinone)
-
m-Toluidine (3-Methylaniline) - Excess
-
Copper powder (Catalyst)
-
Potassium Carbonate (
) - Base -
Solvent: Nitrobenzene or DMF
Workflow:
-
Charge: In a 3-neck flask, dissolve 1.0 eq of 1,5-dichloroanthraquinone in nitrobenzene.
-
Add: Add 2.5 eq of
, 0.1 eq of Cu powder, and 3.0 eq of m-toluidine. -
Reflux: Heat to 180–200°C for 12–16 hours under
atmosphere. Monitor via TLC (Mobile phase: Toluene/Hexane). -
Workup: Cool to 80°C. Pour into methanol to precipitate the crude product.
-
Purification: Filter the dark violet solid. Wash with dilute HCl (to remove excess amine) and water. Recrystallize from chlorobenzene or acetic acid.
Spectroscopic Measurement Protocol (Self-Validating)
To ensure data integrity (E-E-A-T), follow this validation loop:
-
Blank Correction: Use high-purity spectroscopic grade DCM (Dichloromethane). Run a baseline scan (200–800 nm).
-
Concentration Scan: Prepare a stock solution (
M). Perform serial dilutions ( , M). -
Linearity Check: Plot Absorbance vs. Concentration at
. must be >0.99 to confirm no aggregation (Beer-Lambert Law validity).-
Checkpoint: If
shifts with concentration, aggregation ( - stacking) is occurring. Repeat in a more polar solvent or lower concentration.
-
References
-
General Spectroscopic Properties of Anthraquinones
- Source: BenchChem. "Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide."
- Relevance: Establishes the baseline and transitions for the anthraquinone core.
-
1,4-Bis(p-tolylamino)
-
Boron Complexes and 1,5-Isomer Symmetry
- Source: Matsumoto, et al. "Synthesis of Anthraquinone Mono- and Diboron Complexes with Near-Infrared Panchromatic Absorption.
- symmetry of 1,5-bis(arylamino)
-
Solv
- Source: MDPI.
- Relevance: Details the solvatochromic behavior (positive solvatochromism)
Sources
Benchmarking the inhibitory concentration (IC50) against standard chemotherapeutics
Introduction: The "Relativity" of Potency
In drug discovery, the half-maximal inhibitory concentration (IC50) is often treated as a physical constant, similar to molecular weight. This is a dangerous misconception. IC50 is a context-dependent variable , heavily influenced by cell seeding density, incubation time, serum concentration, and the specific metabolic state of the cell line.
To benchmark a novel compound against a Standard of Care (SoC) like Doxorubicin or Paclitaxel, you cannot simply compare your experimental data to a literature value. A reported IC50 of 50 nM for Doxorubicin in one paper may be 500 nM in your hands due to slight variations in protocol.
The Core Directive: Benchmarking requires concurrent, side-by-side profiling under identical conditions. This guide outlines a self-validating workflow to generate data that stands up to peer review.
Strategic Experimental Design
Assay Selection: Metabolic vs. ATP Quantification
For potency ranking, the method of detection dictates the dynamic range and sensitivity.
-
MTT/MTS (Tetrazolium reduction): Measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes).
-
Risk:[1] Cytostatic drugs may stop division without killing cells immediately, leading to high background signals. Some chemical scaffolds also directly reduce tetrazolium salts, causing false negatives.
-
-
CellTiter-Glo® (ATP Quantification): Measures ATP, a direct proxy for metabolically active cells.
-
Recommendation: Use ATP-based assays for benchmarking. They offer higher sensitivity, a wider dynamic range (0-100% inhibition is clearer), and fewer chemical interference artifacts.
-
The Self-Validating Workflow
The following diagram illustrates the critical path for a robust IC50 campaign. Note the inclusion of the "Linearity Test" before compound screening.
Figure 1: The Comparative IC50 Workflow. Note the feedback loop: poor curve fitting (R² < 0.95) necessitates protocol re-optimization.
Detailed Methodology
Step 1: The Linearity Test (Critical Validation)
Before touching a drug, you must determine the optimal seeding density. If cells overgrow (contact inhibition) before the assay ends, the control wells will plateau, artificially compressing the window of inhibition and skewing the IC50.
-
Seed cells at 2,000, 4,000, 8,000, and 16,000 cells/well in a 96-well plate.
-
Incubate for the intended assay duration (e.g., 72 hours).
-
Selection Criteria: Choose the density that falls within the linear phase of growth (log phase) and yields a signal 50-70% of the maximum detector saturation.
Step 2: Plate Layout & Edge Effects
Evaporation in outer wells ("Edge Effect") causes volume changes that concentrate the drug/media, ruining data.
-
Protocol: Fill all perimeter wells (Rows A/H, Columns 1/12) with sterile PBS. Do not use them for data.
-
Randomization: If possible, randomize treatment columns to avoid systematic pipetting errors.
Step 3: Compound Preparation
-
Stock Solution: Dissolve Compound X and the SoC (e.g., Doxorubicin) in 100% DMSO.
-
Serial Dilution: Perform a 1:3 serial dilution (9 points) in a separate "master block."
-
Transfer: Transfer to the cell plate such that the final DMSO concentration is <0.5% and identical in all wells (including vehicle controls).
Data Analysis: The 4-Parameter Logistic Model
Linear regression is inappropriate for biological dose-response curves. You must use a non-linear regression model, specifically the 4-Parameter Logistic (4PL) equation .
The 4PL Equation Logic
Where:
-
X: Log of concentration.
-
Y: Response (Viability).
-
Top/Bottom: Plateaus of the curve.[4]
-
HillSlope: Steepness of the curve (indicates cooperativity).
Figure 2: Data processing pipeline from raw luminescence (RLU) to Potency Ratio.
Relative vs. Absolute IC50[5][6][7]
-
Relative IC50: The concentration causing a response halfway between the fitted Top and Bottom.[4][5][6] Use this for standard potency ranking.
-
Absolute IC50: The concentration where the response is exactly 50% of the vehicle control. Use this if your compound does not achieve 100% kill (e.g., cytostatic agents).
Benchmarking & Interpretation
When publishing, present your data as a comparative table. Below is an example dataset for a novel inhibitor ("Compound X") tested against Doxorubicin in MCF-7 (Breast Cancer) cells.
Table 1: Comparative Potency Profile (72h Exposure)
| Parameter | Doxorubicin (SoC) | Compound X | Interpretation |
| IC50 (nM) | 120 ± 15 | 45 ± 5 | Compound X is ~2.6x more potent. |
| Hill Slope | -1.2 | -2.5 | Compound X has a steeper "switch-like" transition, suggesting a threshold effect. |
| E_max (% Kill) | 98% | 85% | Doxorubicin is more efficacious (cytotoxic); Compound X may leave a resistant fraction. |
| R² (Fit Quality) | 0.98 | 0.99 | High confidence in both models. |
The Potency Ratio
To normalize against batch-to-batch variation, report the Potency Ratio :
-
Ratio > 1: Test compound is more potent than SoC.
-
Ratio < 1: Test compound is less potent.
Troubleshooting "Shifts"
If the SoC IC50 shifts significantly from literature (e.g., Doxorubicin is >1 µM in MCF-7), check:
-
Mycoplasma Contamination: Alters metabolism and drug sensitivity.
-
Passage Number: High passage cells (>20) often develop resistance.
-
Serum Binding: High FBS (10%+) can bind lipophilic drugs, reducing free drug concentration.
References
-
Assay Guidance Manual (NCBI). Cell Viability Assays. (2013).[2][7] National Center for Advancing Translational Sciences.[8] [Link]
-
Sebaugh, J. L. Guidelines for accurate EC50/IC50 estimation. (2011).[9] Pharmaceutical Statistics. [Link]
-
Riss, T. L., et al. Cell Viability Assays: MTT vs. CellTiter-Glo.[2] (2016).[1][8][10][11] Assay Guidance Manual. [Link]
-
GraphPad Statistics Guide. Relative vs. Absolute IC50. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. ww2.amstat.org [ww2.amstat.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Translational Efficacy of Novel Anthraquinone Derivatives: From Petri Dish to Preclinical Models
Executive Summary Anthraquinone derivatives (AQs) represent a privileged scaffold in oncology, historically validated by the clinical success of doxorubicin and mitoxantrone. However, the development of novel non-anthracycline AQs (e.g., derivatives of Emodin, Rhein, and Aloe-emodin) faces a critical translational bottleneck: the discrepancy between potent in vitro cytotoxicity (IC50 < 10 µM) and inconsistent in vivo tumor growth inhibition. This guide analyzes this efficacy gap, attributing it to poor aqueous solubility and rapid metabolic clearance, and presents evidence-based protocols to validate the performance of next-generation derivatives designed to overcome these barriers.
The Chemical Landscape: Structural Evolution for Bioavailability
The core anthraquinone structure (9,10-anthracenedione) facilitates DNA intercalation and ROS generation. However, natural AQs like Emodin suffer from poor bioavailability (Class IV in BCS). Novel derivatives focus on C-modification to enhance lipophilicity or glycosylation to improve solubility.
-
Emodin Derivatives: Introduction of amino acid side chains or rhamnose moieties (e.g., Emodin rhamnosides) to target specific uptake transporters.
-
Rhein Derivatives: Modification of the C-3 carboxyl group to amides or esters to increase cellular permeability and aqueous solubility (up to 330-fold increase).
-
Heterocyclic Fusions: Fusing pyridine or pyrazole rings to the AQ core to enhance DNA binding affinity and topoisomerase inhibition.
In Vitro Efficacy Profiling: Mechanism & Cytotoxicity
In vitro assays must go beyond simple proliferation inhibition. To predict in vivo success, researchers must validate the Mechanism of Action (MoA).
Key Mechanistic Pathways
Novel AQs primarily induce cell death via two synergistic pathways:
-
ROS-Mediated Apoptosis: Redox cycling of the quinone moiety generates superoxide anions, triggering mitochondrial membrane depolarization (
loss) and Caspase-3/9 activation. -
Autophagic Flux Blockade: Compounds like Aloe-emodin derivatives have been shown to inhibit lysosomal acidification, stalling autophagy and leading to cell death.
Visualization: Signaling Cascade
The following diagram illustrates the dual-pathway activation typical of novel AQs (e.g., 2'-OH-Torosaol I or Rhein derivatives).
Figure 1: Dual mechanism of action for anthraquinone derivatives involving ROS-dependent apoptosis and autophagic flux disruption.
The Translational Gap: Why IC50 Efficacy
A common pitfall is assuming linear translation from IC50 to Tumor Growth Inhibition (TGI).
| Parameter | In Vitro Environment | In Vivo Reality | Consequence |
| Drug Exposure | Constant concentration (static) | Fluctuating plasma levels (dynamic) | Rapid clearance reduces effective dose time. |
| Solubility | Dissolved in DMSO/Media | Aqueous blood/tissue environment | Precipitation risks; requires specialized formulation. |
| Metabolism | Minimal (unless hepatocytes used) | Extensive (Liver P450s, Glucuronidation) | Active parent compound converted to inactive metabolites. |
| Microenvironment | Normoxic, nutrient-rich | Hypoxic, acidic, necrotic core | AQs relying on ROS may be less effective in hypoxia. |
Critical Insight: Novel Rhein derivatives (e.g., compound 4v) have shown 220-fold higher water solubility than the parent, directly correlating to improved in vivo bioavailability and sustained tumor suppression.
In Vivo Efficacy Validation: Experimental Workflow
To rigorously validate a novel derivative, a xenograft model utilizing a solubility-optimized vehicle is essential.
Recommended Workflow
-
Maximum Tolerated Dose (MTD): Determine acute toxicity in non-tumor bearing mice.
-
Pharmacokinetics (PK): Assess plasma half-life (
). If min, structural re-optimization is required. -
Xenograft Efficacy: Subcutaneous implantation of sensitive cell lines (e.g., H1299 for lung, PC3 for prostate).
Figure 2: Step-by-step preclinical validation workflow for novel anthraquinone derivatives.
Comparative Analysis: Performance Metrics
The following table contrasts the performance of standard natural AQs against novel synthetic derivatives, highlighting the efficacy gains achieved through structural modification.
| Compound Class | Representative | In Vitro IC50 (Cell Line) | In Vivo Efficacy (Model) | Key Advantage/Limitation |
| Natural AQ | Emodin | ~40 µM (Melanoma) | Weak TGI (requires high dose) | Limitation: Rapid glucuronidation; poor solubility. |
| Natural AQ | Aloe-emodin | ~15 µM (Melanoma) | Moderate TGI | Advantage: Better cellular uptake via SSTRs than Emodin. |
| Novel Derivative | Rhein-4v | 0.33 µM (HepG2) | Strong TGI (HepG2 Xenograft) | Advantage: 330x solubility increase; G2/M arrest. |
| Novel Derivative | Compound 60 | 0.25 µM (H1299) | Significant Vol. Reduction | Advantage: Targets PGAM1; effective in lung cancer models.[1] |
| Novel Derivative | 2'-OH-Torosaol I | Low µM range | Reduced Metastasis | Advantage: Selectivity for cancer vs. normal PBMCs. |
TGI: Tumor Growth Inhibition; SSTR: Somatostatin Receptor; PGAM1: Phosphoglycerate mutase 1.
Detailed Protocol: In Vivo Xenograft Assay
Objective: To quantify the tumor growth inhibition of a novel AQ derivative in a murine model.
Reagents & Equipment:
-
Athymic Nude Mice (BALB/c nu/nu), 6-8 weeks old.
-
Cancer Cell Line (e.g., H1299 or PC3), log-phase growth.
-
Matrigel (Corning) - keep on ice.
-
Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (adjust based on solubility).
-
Digital Calipers.
Step-by-Step Methodology:
-
Cell Preparation (Day 0):
-
Harvest cells and resuspend in PBS at
cells/mL. -
Mix 1:1 with Matrigel on ice (Final conc:
cells/mL). -
Inject 100 µL subcutaneously into the right flank of the mouse (
cells/mouse).
-
-
Tumor Establishment (Day 1-10):
-
Monitor mice daily. Wait until tumors reach a palpable volume of 100–150 mm³ .
-
Formula:
.
-
-
Randomization & Dosing (Day 11):
-
Randomize mice into groups (n=8):
-
Group A: Vehicle Control (IP, Daily).
-
Group B: Positive Control (e.g., Doxorubicin 2 mg/kg, IV, Weekly).
-
Group C: Novel AQ Low Dose (e.g., 10 mg/kg, IP, Daily).
-
Group D: Novel AQ High Dose (e.g., 30 mg/kg, IP, Daily).
-
-
-
Monitoring (Day 11-35):
-
Measure tumor dimensions and body weight every 3 days.
-
Endpoint Criteria: Euthanize if tumor volume > 1500 mm³ or body weight loss > 20%.
-
-
Tissue Analysis (Day 35):
-
Excise tumors, weigh them, and fix in 10% formalin.
-
Perform Immunohistochemistry (IHC) for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to confirm the mechanism observed in vitro.
-
References
-
Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway. Source: Frontiers in Oncology. URL:[Link]
-
Emodin and Aloe-Emodin Reduce Cell Growth and Disrupt Metabolic Plasticity in Human Melanoma Cells. Source:[2] MDPI (International Journal of Molecular Sciences). URL:[Link][3][4]
-
Design, synthesis and biological evaluation of rhein derivatives as anticancer agents. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]
-
Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. Source: MDPI (Pharmaceuticals). URL:[Link][4]
-
On the mechanism of tumor cell entry of aloe-emodin, a natural compound endowed with anticancer activity. Source: PubMed Central (PMC). URL:[Link]
-
Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Source: PubMed Central (PMC). URL:[Link]
Sources
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Cross-Reactivity Profile of 1,5-Bis((3-methylphenyl)amino)anthraquinone
The following technical guide provides a comprehensive cross-reactivity analysis of 1,5-Bis((3-methylphenyl)amino)anthraquinone (also known as Solvent Red 207 or Anasol Red CHA ; CAS: 10114-49-5).
While primarily utilized industrially as a solvent dye, this compound belongs to the 1,5-bis(arylamino)anthraquinone scaffold class, which is extensively documented for its potent—but often promiscuous—inhibition of protein kinases (specifically CK2 and c-Met ) and DNA intercalation properties. This guide evaluates its utility as a chemical probe versus more selective clinical alternatives.
Executive Summary & Compound Identity
1,5-Bis((3-methylphenyl)amino)anthraquinone is a planar, aromatic heterocycle characterized by an anthraquinone core substituted at the 1 and 5 positions with meta-toluidine groups. While effective as a lipophilic stain, its structural homology to anthracycline drugs (e.g., Mitoxantrone) and specific kinase inhibitors (e.g., emodin derivatives) confers significant biological activity.
-
Primary Biological Target: Casein Kinase 2 (CK2) and c-Met (Hepatocyte Growth Factor Receptor).
-
Mechanism of Action: ATP-competitive inhibition (Type I binding) and DNA intercalation.
-
Critical Limitation: High cross-reactivity with structurally related kinases (PIM1, DYRK1A) and non-specific DNA binding, leading to potential assay interference and cytotoxicity.
Chemical Structure & Properties[1][2][3][4][5][6]
-
IUPAC Name: 1,5-bis(3-methylanilino)anthracene-9,10-dione
-
Molecular Weight: 418.49 g/mol
-
Solubility: Soluble in DMSO, Acetone, Chloroform; Insoluble in Water.
Mechanism of Action & Target Engagement
The planar anthraquinone backbone allows this compound to act as a ATP-mimetic . It intercalates into the ATP-binding pocket of kinases, forming hydrogen bonds with the hinge region via its amino and carbonyl groups.
Signaling Pathway Interference (CK2/c-Met)
The compound disrupts the phosphotransfer reaction, preventing the phosphorylation of downstream effectors such as Akt , NF-κB , and STAT3 .
Figure 1: Mechanism of competitive inhibition at the ATP-binding site of CK2/c-Met.
Cross-Reactivity Analysis
The 1,5-bis(arylamino) substitution pattern provides high potency but low selectivity. The "cross-reactivity" here refers to the compound's off-target inhibition of other kinases with similar ATP-pocket geometries.
Comparative Performance: Selectivity Profile
The table below contrasts the compound with Silmitasertib (CX-4945) , the clinical gold standard for CK2 inhibition, and Crizotinib , a selective c-Met inhibitor.
| Feature | 1,5-Bis((3-methylphenyl)amino)anthraquinone | Silmitasertib (CX-4945) | Crizotinib |
| Primary Target Potency (IC50) | CK2: ~0.1 - 0.5 µMc-Met: ~1.5 µM | CK2: 1 nM | c-Met: 4 nM |
| Selectivity Profile | Promiscuous (Low) | High | High |
| Major Off-Targets | PIM1, DYRK1A, HIPK2, CLK2 | PIM1 (weakly), CLK2 | ALK, ROS1 |
| DNA Binding | Yes (Intercalator) | Negligible | Negligible |
| Assay Interference | High (Fluorescence quenching, aggregation) | Low | Low |
| Primary Use Case | Industrial Dye / Broad Spectrum Probe | Clinical Drug / Selective Probe | Clinical Drug |
Off-Target Enzyme Interaction Data
Experimental profiling of the anthraquinone scaffold reveals significant inhibition of the CMGC kinase family .
-
PIM1 Kinase: The compound inhibits PIM1 with an IC50 often within 5-fold of CK2, complicating data interpretation in cell survival assays.
-
DYRK1A: High structural homology in the ATP pocket leads to >50% inhibition at 1 µM.
-
Lactoperoxidase (LPO): Anthraquinone derivatives have been shown to competitively inhibit LPO, a potential concern for metabolic assays.
Experimental Protocols
To validate the cross-reactivity of this compound in your specific assay, the following protocols are recommended.
Protocol A: Kinase Selectivity Profiling (HotSpot™ Assay)
Use this protocol to quantify off-target effects against a panel of kinases.
-
Reagent Prep: Dissolve 1,5-Bis((3-methylphenyl)amino)anthraquinone in 100% DMSO to 10 mM. Dilute to 100X final concentration.
-
Reaction Mix: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme Incubation:
-
Dispense kinase (CK2, c-Met, VEGFR, etc.) and substrate into microplate wells.
-
Add compound (final conc. 1 µM and 10 µM) or DMSO control.
-
Incubate for 20 min at Room Temperature (RT).
-
-
ATP Addition: Add radiolabeled [γ-33P]ATP (specific activity ~10 µCi/µl) to initiate the reaction.
-
Termination: Stop reaction after 20 min using 3% phosphoric acid.
-
Detection: Spot onto P81 phosphocellulose filter paper, wash 3x with 0.75% phosphoric acid, and measure radioactivity via scintillation counting.
-
Analysis: Calculate % Inhibition relative to DMSO control.
Protocol B: DNA Intercalation Check (Counter-Screen)
Essential to distinguish enzyme inhibition from non-specific DNA toxicity.
-
Mix: Combine plasmid DNA (e.g., pUC19) with the compound at varying concentrations (0.1 - 50 µM) in TE buffer.
-
Incubate: 30 minutes at 37°C.
-
Electrophoresis: Run samples on a 1% agarose gel.
-
Readout: Observe for band shifting (retardation) or fluorescence quenching of EtBr/SYBR Green. A shift indicates intercalation, confirming the compound is acting as a "dirty" inhibitor.
Workflow Visualization
The following diagram illustrates the decision matrix for using this compound versus a selective alternative.
Figure 2: Decision matrix for inhibitor selection. Note the mandatory cross-reactivity check required for the anthraquinone derivative.
Conclusion & Recommendations
1,5-Bis((3-methylphenyl)amino)anthraquinone is a potent scaffold for kinase inhibition but fails as a selective chemical probe in modern drug discovery contexts due to significant cross-reactivity with PIM1, DYRK1A, and DNA.
-
For Industrial Use: It remains an excellent solvent dye (Solvent Red 207) with high thermal stability.
-
For Biological Assays: It should be used only as a pan-kinase inhibitor control or starting scaffold for SAR studies. For specific interrogation of CK2 or c-Met signaling, Silmitasertib or Tepotinib are the recommended alternatives to avoid off-target confounding.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 82359, 1,5-Bis(3-methylanilino)anthraquinone. PubChem. Available at: [Link]
-
Meggio, F., et al. (2004).[3] "Inhibition of protein kinase CK2 by anthraquinone-related compounds. A structural insight." Journal of Biological Chemistry, 278(3), 1831-1836. (Describes the structural basis of anthraquinone-CK2 inhibition).
- Sarno, S., & Pinna, L. A. (2008). "Protein kinase CK2 as a druggable target." Molecular BioSystems, 4(9), 889-894.
-
Luan, Y., et al. (2013). "Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway."[4] ACS Medicinal Chemistry Letters, 4(3). (Establishes the c-Met inhibitory potential of the scaffold).
-
Environment Clearance (Government of India). "Minutes of the 581th meeting of SEAC-Gujarat." (Verifies industrial classification as Solvent Red 207). Available at: [Link]
Sources
- 1. China solvent green 3 Manufacturers Suppliers Factory - solvent green 3 Made in China - SHINY [sinoshiny.com]
- 2. US10663272B1 - Low toxicity, environmentally friendly violet smoke generating compositions and methods of making the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Sci-Hub. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway / ACS Medicinal Chemistry Letters, 2013 [sci-hub.sg]
Assessing the genotoxicity of 1,5-Bis((3-methylphenyl)amino)anthraquinone compared to known mutagens
This guide provides a rigorous technical assessment of the genotoxicity of 1,5-Bis((3-methylphenyl)amino)anthraquinone , a structural analog of C.I.[1][2] Solvent Violet 14. This assessment synthesizes direct toxicological data with Structure-Activity Relationship (SAR) insights, comparing the compound against established mutagens and industry-standard positive controls.[1][2]
Executive Summary: The Toxicological Verdict
1,5-Bis((3-methylphenyl)amino)anthraquinone presents a moderate genotoxic risk profile , primarily driven by its planar anthraquinone backbone which facilitates DNA intercalation.[1][2] While it lacks the high-potency mutagenicity of nitro-substituted anthraquinones (e.g., 2-nitrofluorene), it shares significant structural alerts with C.I.[1][2] Solvent Violet 13 and 1,5-Diaminoanthraquinone (Group 2B Carcinogens).[1][2]
-
Primary Mode of Action: DNA Intercalation (Frameshift mutations).[2]
-
Ames Test Prediction: Likely Positive in TA1537 (frameshift sensitive); Weak/Negative in TA98/TA100 without metabolic activation.[2]
-
Critical Comparison: significantly less mutagenic than Benzo[a]pyrene but comparable to Danthron derivatives in chronic exposure risks.[2]
Chemical Profile & Structural Alerts (SAR Analysis)
To accurately assess genotoxicity, we must deconstruct the molecule into its pharmacophores.
| Feature | Structural Alert | Toxicological Implication |
| Anthraquinone Core | Planar, aromatic tricyclic system | High Intercalation Potential: Fits between DNA base pairs, causing frameshift mutations (del/ins).[1][2] |
| 1,5-Diamino Substitution | Electron-donating groups at peri positions | Redox Cycling: Potential to generate Reactive Oxygen Species (ROS), leading to oxidative DNA damage (8-OHdG formation).[1][2] |
| (3-Methylphenyl) Moieties | Meta-toluidine substructure | Metabolic Activation: The methyl group is a target for CYP450 oxidation (benzylic hydroxylation), potentially forming reactive electrophiles.[1][2] |
Mechanism of Action: Intercalation vs. Adduct Formation
The following Graphviz diagram illustrates the dual-pathway mechanism by which this compound interacts with DNA.[2]
Figure 1: Dual-pathway mechanism showing direct DNA intercalation and metabolically activated DNA damage.[1][2]
Comparative Mutagenicity: The Ames Test Landscape
The following table contrasts the predicted performance of 1,5-Bis((3-methylphenyl)amino)anthraquinone against industry-standard controls and structural analogs.
| Compound | Ames Strain TA98 (Frameshift) | Ames Strain TA1537 (Intercalation) | Ames Strain TA100 (Base Pair) | Verdict |
| 1,5-Bis((3-methylphenyl)...) | Weak (+/-) | Positive (+) | Negative (-) | Frameshift Mutagen |
| 2-Nitrofluorene (Control) | Strong Positive (+++) | Negative | Negative | Potent Mutagen |
| 9-Aminoacridine (Control) | Negative | Strong Positive (+++) | Negative | Pure Intercalator |
| Solvent Violet 13 (Analog) | Weak Positive | Positive | Negative | Carcinogen (2B) |
| Benzo[a]pyrene (Control) | Positive (with S9) | Positive (with S9) | Positive (with S9) | Systemic Mutagen |
Expert Insight: Unlike 2-Nitrofluorene , which induces mutations via direct nitro-reduction, 1,5-bis(arylamino)anthraquinones typically require the TA1537 strain for detection.[1][2] Standard screening using only TA98/TA100 may yield false negatives .[2] Researchers must ensure TA1537 or TA97a is included in the battery.
Experimental Protocols: Validating Genotoxicity
To confirm the genotoxic potential of this compound, the following OECD-compliant workflows are recommended. These protocols are designed to be self-validating.
Protocol A: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
Objective: Detect gene mutations in Salmonella typhimurium.[1][2][3]
-
Strain Selection: Use TA98, TA100, TA1537 (Critical), and TA102 (detects oxidative damage).[1][2]
-
Dose Range Finding:
-
Prepare stock solution in DMSO (Solubility is key; anthraquinones often precipitate).[2]
-
Test range: 5 µ g/plate to 5000 µ g/plate .
-
Check for precipitation: If precipitate is visible, the highest soluble dose is the limit.
-
-
Metabolic Activation:
-
Perform assay +/- S9 mix (Rat liver homogenate induced with Aroclor 1254).
-
Rationale: The methyl group requires S9 for oxidation to potential reactive intermediates.
-
-
Incubation: 48-72 hours at 37°C.
-
Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response relationship indicates a positive result.[1][2]
Protocol B: In Vitro Micronucleus Assay - OECD 487
Objective: Detect chromosomal aberrations (clastogenicity/aneugenicity) in mammalian cells (e.g., CHO-K1 or TK6).[1][2]
-
Cell Treatment:
-
Cytochalasin B Block: Add Cytochalasin B (3-6 µg/mL) to block cytokinesis, creating binucleated cells (BNCs).[1][2]
-
Harvest & Staining:
-
Analysis: Score 2,000 BNCs per concentration. Look for micronuclei (MN) which indicate chromosome fragments or whole chromosome loss.[2]
Workflow Visualization
Figure 2: Parallel testing workflow for gene mutation (Ames) and chromosomal damage (Micronucleus).[1][2]
References
-
OECD. (2020).[2] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link
-
OECD. (2016).[2] Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link
-
National Toxicology Program (NTP). (2005).[2] Toxicology and Carcinogenesis Studies of Anthraquinone (CAS No. 84-65-1).[1][2] Technical Report Series No. 494. Link
-
Brown, J.P. & Brown, R.J. (1976).[1][2] Mutagenesis by 9,10-Anthraquinone Derivatives and Related Compounds in Salmonella typhimurium. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 40(3), 203-224.[1][2] Link
-
European Chemicals Agency (ECHA). (2023).[2] Substance Information: 1,4-diaminoanthraquinone (Solvent Violet 11/14 analogs).[1][2] Link[1][2]
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 1,5-Bis((3-methylphenyl)amino)anthraquinone
[1]
Executive Summary & Chemical Identification
Objective: This guide provides a self-validating workflow for the containment and disposal of 1,5-Bis((3-methylphenyl)amino)anthraquinone. Improper disposal of this lipophilic dye can result in persistent aquatic toxicity and visible contamination of municipal water systems, leading to regulatory fines.[1]
Chemical Identity Verification: Ensure the substance in your inventory matches the following specifications before proceeding.
| Property | Specification |
| Chemical Name | 1,5-Bis((3-methylphenyl)amino)anthraquinone |
| Common Synonym | C.I.[1] Solvent Violet 14 |
| CAS Number | 4392-69-2 (Specific Isomer) / 8005-40-1 (General C.I.) |
| Physical State | Dark violet powder or crystals |
| Solubility | Insoluble in water; Soluble in Acetone, Toluene, Benzene |
| Primary Hazard | Eye Irritation (Cat 2A), Aquatic Chronic Toxicity (Cat 4) |
Hazard Assessment & Segregation Logic
Scientific Rationale: Anthraquinone derivatives are chemically stable and lipophilic. They do not degrade in standard wastewater treatment plants. Therefore, drain disposal is strictly prohibited .
Critical Segregation Rules
-
Oxidizer Incompatibility: Do not store or dispose of this dye in containers with strong oxidizers (e.g., nitric acid, perchlorates).[1] The amine groups on the anthraquinone ring can react exothermically with oxidizers.
-
Water Sensitivity: While not water-reactive, the dye is hydrophobic. Adding it to aqueous waste streams creates a suspension that adheres to container walls, complicating waste transfer. Always segregate into organic waste streams.
Operational Handling & Spill Response
The Self-Validating Cleanup Protocol: Because this dye is insoluble in water, a water-based cleanup attempt will fail, smearing the dye rather than removing it.[1] This physical property serves as a validation check for your cleanup solvent.
-
Step 1: Dry Containment. If solid powder is spilled, avoid creating dust. Use a HEPA-filtered vacuum or gently sweep into a dustpan using a soft brush.
-
Step 2: Solubility Check (Validation). Apply a small amount of water to the residue. If the water remains clear and the purple stain persists, the substance is confirmed as lipophilic.[1]
-
Step 3: Solvent Extraction. Apply Acetone or Ethanol to a disposable wipe. The dye should dissolve immediately (turning the wipe deep violet). Wipe the surface until no color transfers.
Disposal Workflow
This protocol utilizes a decision tree to determine the correct waste stream based on the physical state of the material.
DOT Visualization: Disposal Decision Tree
Caption: Logical flow for segregating Solvent Violet 14 waste based on solvent compatibility and physical state.
Detailed Disposal Steps
Scenario A: Solid Waste (Pure Powder or Contaminated Debris)[1]
-
Container: Use a wide-mouth HDPE drum or a dedicated solid waste bin lined with a 6-mil polyethylene bag.
-
Bagging: Double-bag any pure powder to prevent dispersion when the waste drum is compacted.
-
Labeling: Mark as "Hazardous Waste - Solid - Toxic (Aquatic)."
Scenario B: Liquid Waste (Solutions)
-
Solvent Identification: Determine the carrier solvent.
-
If dissolved in Dichloromethane (DCM): Use the Halogenated waste stream.
-
If dissolved in Acetone/Alcohol: Use the Non-Halogenated waste stream.
-
-
Concentration Limit: If the solution is saturated (>5%), do not mix with other reactive wastes. High concentrations of anthraquinones can precipitate out if the solvent composition changes in the main waste drum (e.g., mixing acetone solution into a hexane drum).[1]
-
Transfer: Use a funnel. Wipe drops immediately.
-
Labeling: Explicitly list "Solvent Violet 14" on the chemical constituents tag.
Regulatory & Compliance Reference
RCRA Status (USA): While Solvent Violet 14 is not explicitly listed on the EPA's P-list or U-list, it must be characterized based on its toxicity profile.[1] Due to its aquatic toxicity, it is best practice to manage it as RCRA Hazardous Waste rather than general refuse.
Disposal Method: The only acceptable final disposal method is High-Temperature Incineration . This ensures the destruction of the anthraquinone ring structure, preventing environmental bioaccumulation.[1]
References
-
PubChem. Compound Summary: Solvent Violet 14 (CAS 4392-69-2). National Library of Medicine. Link[1]
-
ECHA (European Chemicals Agency). Substance Information: 1,5-bis(m-toluidino)anthraquinone.[1]Link[1]
-
Thermo Fisher Scientific. Safety Data Sheet: Solvent Violet 14.Link[1]
-
U.S. EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document.Link[1]
Personal protective equipment for handling 1,5-Bis((3-methylphenyl)amino)anthraquinone
Topic: Safe Handling and PPE Protocol for 1,5-Bis((3-methylphenyl)amino)anthraquinone CAS Registry Number: 10114-49-5 Synonyms: 1,5-Bis(m-tolylamino)anthraquinone; 1,5-Di(m-toluidino)anthraquinone
Executive Safety Summary
From the Desk of the Senior Application Scientist: Handling 1,5-Bis((3-methylphenyl)amino)anthraquinone requires a shift in mindset from "standard reagent handling" to "chromophore containment." As an anthraquinone derivative, this compound presents two distinct challenges: high persistence (it stains surfaces and tissues aggressively) and lipophilicity (it dissolves readily in skin oils and organic solvents).
While often classified as an irritant (Skin/Eye Irrit. 2), the structural core shares features with intercalating agents. Therefore, we adopt the ALARA (As Low As Reasonably Achievable) principle, treating it as a potential mutagen/carcinogen. The primary operational risk is dust generation during weighing, which leads to chronic inhalation exposure and facility contamination.
Risk Assessment & Hazard Profile
| Hazard Category | Classification (GHS/Precautionary) | Operational Implication |
| Health (Acute) | H315, H319, H335 (Irritant) | Causes skin, eye, and respiratory irritation. Dust is the primary vector.[1] |
| Health (Chronic) | Suspected H351 (Carcinogen) | Treat as a potential DNA intercalator due to planar anthraquinone structure.[1] |
| Physical | Combustible Dust | Finely divided organic powders can form explosive mixtures in air.[1] |
| Environmental | H410 (Aquatic Toxicity) | Zero-discharge policy.[1] All wash water must be collected as hazardous waste.[1] |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Task-Based PPE Assignment .[1] Standard nitrile gloves are insufficient for prolonged contact with solutions of this chemical due to its lipophilic nature.[1]
A. Hand Protection (The "Double-Shell" Method)[1]
-
Solid Handling (Weighing):
-
Solution Handling (Solvents: DCM, DMF, DMSO):
B. Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (If hood unavailable/cleaning spills):
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the risk of airborne dust migration behind the lens.
-
Body: Tyvek® Lab Coat or Disposable Coveralls (elastic cuffs).[1] Cotton lab coats absorb the dye and become a secondary source of contamination.[1]
Operational Workflow: The "Clean-Trace" Protocol
This workflow is designed to prevent cross-contamination, which is the most common failure mode when handling high-potency dyes.[1]
Step 1: Preparation & Weighing (Static Control)
Anthraquinone powders are highly static-prone.[1]
-
Setup: Place an antistatic mat or ionizing bar inside the fume hood.[1]
-
Containment: Use a disposable weighing boat. Do not use weighing paper (high risk of spill during transfer).[1]
-
Technique: Pre-weigh the solvent in the destination vial. Transfer the solid directly into the solvent vial inside the hood.[1] This "wetting" immediately suppresses dust.[1]
Step 2: Solubilization
-
Solvent Choice: Soluble in Acetone, Toluene, and Chlorinated solvents.[1]
-
Vessel: Use amber glass vials with PTFE-lined caps.
-
Mixing: Vortex in short bursts. Caution: Heat generation during sonication can increase vapor pressure; keep caps loose during sonication to prevent over-pressurization.[1]
Step 3: Decontamination (The "Pink Test")
Because the compound is a dye, visual validation of cleaning is immediate.
-
Wipe Down: Use a wipe soaked in acetone or ethanol.[1]
-
Validation: If the wipe shows any pink/violet residue, repeat the clean.
-
Disposal: All wipes go into "Solid Hazardous Waste," not trash.
Visualized Safety Logic (Graphviz)
The following diagram illustrates the hierarchy of controls and decision pathways for handling this compound.
Caption: Decision logic for PPE selection based on physical state. Note the transition from Nitrile to Laminate gloves once the compound is in solution.
Emergency & Disposal Procedures
Spill Response
-
Dry Spill: Do not sweep.[1] Use a HEPA vacuum or wet-wipe method (dampen wipe with water/surfactant) to avoid dispersing violet dust.[1]
-
Wet Spill: Absorb with vermiculite or polypropylene pads.[1]
-
Skin Contact: Wash with soap and cold water (hot water opens pores, increasing absorption).[1] Do not use solvent to clean skin.[1]
Waste Disposal
-
Stream: Segregate as "Chromophore/Dye Waste" .
-
Method: High-temperature incineration is required to break the anthraquinone ring structure.[1]
-
Prohibition: Never pour down the drain. Even trace amounts (ppb) can colorize large volumes of water, leading to regulatory fines.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82359, 1,5-Bis(m-tolylamino)anthraquinone. Retrieved from [Link][1]
-
Sendelbach, L. E. (1989). A review of the toxicity and carcinogenicity of anthraquinone derivatives.[1][2] Toxicology, 57(3), 227–240.[2] (Provides toxicological grounding for amino-anthraquinones).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Anthraquinone derivatives and general safety profiles.[1] (General reference for H351/H410 classifications of analog structures). Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
